molecular formula C8H17NO2 B1600900 Methyl 7-aminoheptanoate CAS No. 39979-08-3

Methyl 7-aminoheptanoate

Cat. No.: B1600900
CAS No.: 39979-08-3
M. Wt: 159.23 g/mol
InChI Key: AZRQWZVPEAHOOA-UHFFFAOYSA-N
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Description

Methyl 7-aminoheptanoate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7-aminoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRQWZVPEAHOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454561
Record name Methyl 7-aminoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39979-08-3
Record name Methyl 7-aminoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 7-aminoheptanoate synthesis from heptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 7-Aminoheptanoate from Heptanoic Acid and Related Precursors

Executive Summary

This compound is a valuable bifunctional molecule utilized as a versatile building block and linker in the synthesis of peptides, polymers, and various pharmaceutical compounds.[1][2] Its structure, featuring a terminal primary amine and a methyl ester separated by a six-carbon aliphatic chain, allows for a wide range of chemical modifications. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the primary synthetic strategies to produce this compound. We will explore two principal pathways: the functionalization of a C7 precursor, such as 7-bromoheptanoic acid, and a C8 to C7 conversion via the Curtius rearrangement. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to ensure scientific integrity and practical applicability.

Chapter 1: Strategic Analysis of Synthetic Pathways

The synthesis of this compound from the parent heptanoic acid presents a significant chemical challenge: the selective functionalization of the terminal (ω) methyl group. Direct C-H activation at this position is notoriously difficult and often unselective. Therefore, practical syntheses typically commence from precursors that either possess a pre-installed functional group at the 7-position or can be readily converted to the target molecule via a carbon-elimination strategy.

This guide focuses on two field-proven, logical approaches:

  • Pathway I: Synthesis from a 7-Functionalized Heptanoic Acid Derivative. This route involves a three-stage process: introduction of a leaving group (e.g., a halide) at the 7-position, nucleophilic substitution to install the amino group, and final esterification of the carboxylic acid. The most common starting material for this pathway is 7-bromoheptanoic acid.[3][4][5]

  • Pathway II: Synthesis via Rearrangement of a C8 Dicarboxylic Acid. This elegant approach utilizes name reactions like the Curtius rearrangement to convert one of the two carboxylic acid groups of a C8 precursor (e.g., suberic acid) into a primary amine, effectively achieving a C8 to C7 transformation with simultaneous amination.[6][7][8]

The choice between these pathways depends on starting material availability, scalability, and tolerance of functional groups in more complex substrates.

G cluster_0 Synthetic Strategies start1 Heptanoic Acid Derivative (e.g., 7-Bromoheptanoic Acid) mid1 7-Aminoheptanoic Acid start1->mid1 Pathway I (Amination) start2 C8 Dicarboxylic Acid (e.g., Suberic Acid) start2->mid1 Pathway II (Curtius Rearrangement) final_product This compound mid1->final_product Fischer Esterification

Caption: High-level overview of the two primary synthetic routes.

Chapter 2: Pathway I - Synthesis via 7-Bromoheptanoic Acid

This pathway is a classic and direct method, contingent on the availability of 7-bromoheptanoic acid. The logic is to first install the nitrogen functionality and then esterify the carboxylic acid, as the intermediate 7-aminoheptanoic acid is a stable, crystalline solid.

Step 1: Amination of 7-Bromoheptanoic Acid

The conversion of the terminal bromide to an amine is the key step. Direct amination with ammonia can be effective but often suffers from over-alkylation, yielding secondary and tertiary amines. A more controlled and reliable method is the reaction with sodium azide to form 7-azidoheptanoic acid, followed by reduction to the desired amine. This two-step sequence ensures a clean conversion to the primary amine.

Experimental Protocol: Synthesis of 7-Aminoheptanoic Acid

  • Materials: 7-Bromoheptanoic acid, sodium azide (NaN₃), dimethylformamide (DMF), sodium borohydride (NaBH₄) or hydrogen gas (H₂), palladium on carbon (Pd/C), ethyl acetate, hydrochloric acid (HCl), sodium hydroxide (NaOH).

  • Part A: Azide Formation

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 7-bromoheptanoic acid (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.2 eq) portion-wise. The azide salt is highly toxic and should be handled with extreme care.

    • Heat the reaction mixture to 60-70°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-azidoheptanoic acid.

  • Part B: Azide Reduction

    • Dissolve the crude 7-azidoheptanoic acid in methanol or ethanol.

    • Carefully add 10% Pd/C catalyst (approx. 5 mol%).

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon drying.

    • Concentrate the filtrate under reduced pressure. The residue can be purified by adjusting the pH of an aqueous solution to the isoelectric point of the amino acid to precipitate the product, which is then filtered, washed with cold water, and dried.

Step 2: Fischer Esterification of 7-Aminoheptanoic Acid

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] It is a cost-effective and straightforward method, particularly well-suited for amino acids.[10][11] The acid catalyst serves a dual purpose: it protonates the carbonyl group, making it more electrophilic, and it protonates the amino group, preventing it from acting as a competing nucleophile.[12]

G cluster_0 Fischer Esterification Workflow step1 1. Dissolve 7-Aminoheptanoic Acid in Methanol step2 2. Cool to 0°C and Add Acid Catalyst (SOCl₂ or H₂SO₄) step1->step2 step3 3. Reflux Reaction Mixture (4-8 hours) step2->step3 step4 4. Quench and Neutralize with Saturated NaHCO₃ step3->step4 step5 5. Extract with Organic Solvent (e.g., Ethyl Acetate) step4->step5 step6 6. Dry and Concentrate to Yield Crude Product step5->step6 step7 7. Purify by Distillation or Chromatography step6->step7

Caption: Step-by-step workflow for Fischer esterification.

Experimental Protocol: Synthesis of this compound

  • Materials: 7-Aminoheptanoic acid, methanol (anhydrous), thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄), diethyl ether or ethyl acetate, saturated sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • Reaction Setup: In a dry round-bottom flask, suspend 7-aminoheptanoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

    • Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via a syringe. This in-situ generates HCl gas, which is a highly effective catalyst. Alternatively, concentrated sulfuric acid (0.1-0.2 eq) can be used.

    • Reaction: Remove the ice bath, equip the flask with a reflux condenser, and heat the mixture to reflux for 4-8 hours. The solid should dissolve as the reaction progresses.

    • Work-up: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

    • Neutralization & Extraction: Dissolve the resulting residue in water and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~8). Extract the aqueous layer multiple times with ethyl acetate or diethyl ether.

    • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate to obtain the crude this compound as an oil.[1]

    • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chapter 3: Pathway II - Synthesis via Curtius Rearrangement

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom.[6][13][14] It proceeds through an acyl azide and an isocyanate intermediate.[7][8] This method is exceptionally useful for preparing 7-aminoheptanoic acid from suberic acid (octanedioic acid), a readily available C8 dicarboxylic acid. The key advantage is the ability to selectively react one of the two carboxylic acid groups.

G compound1 R-COOH (Carboxylic Acid) reagent1 + SOCl₂ + NaN₃ compound2 R-CON₃ (Acyl Azide) reagent2 Heat (Δ) - N₂ compound3 R-N=C=O (Isocyanate) reagent3 + H₂O - CO₂ compound4 R-NH₂ (Amine) reagent1->compound2 reagent2->compound3 reagent3->compound4

Caption: The core transformation of the Curtius rearrangement.

Experimental Protocol: Synthesis of 7-Aminoheptanoic Acid from Suberic Acid

  • Materials: Suberic acid, thionyl chloride (SOCl₂), sodium azide (NaN₃), acetone, water, concentrated HCl.

  • Procedure:

    • Mono-esterification (optional but recommended for selectivity): To differentiate the two carboxylic acid groups, suberic acid can first be converted to its mono-methyl ester.

    • Acid Chloride Formation: Convert the remaining free carboxylic acid to its acid chloride by reacting with thionyl chloride (1.1 eq) under reflux. Remove excess SOCl₂ by distillation.

    • Acyl Azide Formation: Dissolve the crude acid chloride in a solvent like acetone. Cool to 0°C and add a solution of sodium azide (1.2 eq) in water dropwise, maintaining the temperature below 10°C. Stir for 1-2 hours.

    • Rearrangement and Hydrolysis: Extract the acyl azide into toluene. Heat this solution to 80-100°C. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas. Caution: This step must be performed in a well-ventilated fume hood. Continue heating and add dilute HCl to hydrolyze the isocyanate to the amine.

    • Ester Hydrolysis and Isolation: Add concentrated HCl and reflux the mixture to hydrolyze the methyl ester from step 1. This yields 7-aminoheptanoic acid hydrochloride. Isolate the free amino acid as described in Pathway I (Section 2.1, Part B, Step 5).

    • Final Esterification: Convert the resulting 7-aminoheptanoic acid to this compound using the Fischer esterification protocol (Section 2.2).

Chapter 4: Comparative Analysis and Data Summary

The choice of synthetic route is a critical decision based on multiple factors. The following tables summarize the key properties of the target molecule and a comparison of the synthetic pathways.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39979-08-3[15]
Chemical Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol Calculated
Appearance Colorless liquid[1]
Solubility Soluble in organic solvents like methanol and ethanol[1]

Table 2: Comparison of Synthetic Pathways

FeaturePathway I (Halogenation Route)Pathway II (Curtius Route)
Starting Material 7-Bromoheptanoic AcidSuberic Acid
Key Transformation Nucleophilic Substitution (SN2)Curtius Rearrangement
Number of Steps ~3 (Amination, Reduction, Esterification)~4 (Acid Chloride, Azide, Rearrangement, Esterification)
Key Advantages Conceptually straightforward; fewer steps if starting from the bromo-acid.Utilizes readily available starting materials; avoids direct handling of alkyl halides.
Key Disadvantages Availability and cost of 7-bromoheptanoic acid; use of highly toxic sodium azide.More steps overall; use of highly toxic and potentially explosive sodium azide and acyl azides.
Scalability Good, but waste management for bromine salts is a consideration.Good, but requires careful temperature control and handling of energetic intermediates.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic routes. The pathway beginning with 7-bromoheptanoic acid (Pathway I) is direct and efficient, provided the starting material is accessible. It involves a robust amination via an azide intermediate followed by a classic Fischer esterification. For situations where the starting material must be derived from simpler, bulk chemicals, the Curtius rearrangement of suberic acid (Pathway II) presents a powerful and elegant alternative. Although it involves more steps, it showcases a sophisticated chemical transformation that is a cornerstone of modern organic synthesis.

For most laboratory and process development applications, Pathway I is recommended for its directness , while Pathway II remains a vital alternative demonstrating synthetic versatility from commodity chemicals. Both methods require rigorous adherence to safety protocols, particularly when handling sodium azide and its derivatives. The detailed protocols and strategic analysis provided in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

  • Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024). Pearson. [Link]

  • This compound - Introduction. (2024). ChemBK. [Link]

  • Why is Fisher method preferred for the esterification of amino acids? (2014). Reddit. [Link]

  • Synthesis of b. 7-Bromo-5-methyl-heptanoic acid. PrepChem.com. [Link]

  • Acylation and Esterification of Amino Acids. AK Lectures. [Link]

  • METHYL 7-BROMOHEPTANOATE - Introduction. (2024). ChemBK. [Link]

  • US Patent 2955133A - Preparation of 7-hydroxy heptanoic acid and derivatives thereof.
  • Reactions of α-Amino Acids : Carboxylic Acid Esterification. (n.d.). [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Curtius Rearrangement. Chemistry Steps. [Link]

  • 7-Aminoheptanoic and 8-Aminooctanoic Acid Esters. (2025). ResearchGate. [Link]

  • CN103319358B - Preparation method of 7-amino heptanoic acid.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2018). National Institutes of Health. [Link]

  • Curtius Rearrangement. Organic Chemistry Portal. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2020). SciSpace. [Link]

  • Hofmann and Curtius Rearrangements. Organic Chemistry Tutor. [Link]

  • The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. [Link]

  • Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid. (n.d.). [Link]

Sources

An In-Depth Technical Guide to Methyl 7-aminoheptanoate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 7-aminoheptanoate is a bifunctional molecule of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of 7-aminoheptanoic acid, it possesses both a primary amine and a methyl ester functional group. This unique structural arrangement makes it a versatile building block, particularly in the construction of complex molecular architectures such as peptide mimics and, most notably, as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in drug development for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties

The utility of this compound in synthetic and medicinal chemistry is underpinned by its distinct physicochemical characteristics. A summary of these properties is presented in the table below. It is important to note that while data for the free amine form is presented, much of the commercially available and extensively characterized material is the hydrochloride salt.

PropertyValueSource
Chemical Formula C₈H₁₇NO₂--INVALID-LINK--[1]
Molecular Weight 159.23 g/mol --INVALID-LINK--[1]
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 211.4 °C at 760 mmHg (Predicted)--INVALID-LINK--
Density 0.949 g/cm³ (Predicted)--INVALID-LINK--
Solubility Soluble in organic solvents such as ethanol and methanol.--INVALID-LINK--
pKa (of amino group) ~10.7 (Estimated based on 7-aminoheptanoic acid)--INVALID-LINK--
CAS Number 39979-08-3 (Free Amine)--INVALID-LINK--[1]
17994-94-4 (Hydrochloride Salt)--INVALID-LINK--[2]

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While experimental spectra for the free amine are not widely available in public repositories, the expected spectral features can be predicted based on its structure and data from analogous compounds and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound free base is expected to show distinct signals corresponding to the different proton environments. The methyl ester protons will appear as a singlet around 3.6 ppm. The methylene protons adjacent to the ester and the amine group will have characteristic chemical shifts, and the long alkyl chain will produce a complex multiplet in the upfield region. The amine protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. For the hydrochloride salt, the proton alpha to the ammonium group is shifted downfield.[3]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals will include the carbonyl carbon of the ester at approximately 174 ppm, the methoxy carbon around 51 ppm, and the methylene carbons of the alkyl chain resonating at distinct chemical shifts. The carbon alpha to the amino group will be a key indicator of the free amine versus the protonated form.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching of the ester. The N-H stretching of the primary amine will appear as a medium intensity band in the region of 3300-3400 cm⁻¹. C-H stretching vibrations of the alkyl chain will be observed around 2850-2950 cm⁻¹.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer esterification of 7-aminoheptanoic acid. A particularly efficient and mild method involves the use of trimethylchlorosilane (TMSCl) in methanol, which generates HCl in situ to catalyze the reaction. This method avoids the use of harsh acid catalysts and often proceeds at room temperature with good to excellent yields.[4]

Experimental Protocol: Synthesis via Fischer Esterification using Trimethylchlorosilane

This protocol is adapted from a general procedure for the synthesis of amino acid methyl ester hydrochlorides.[4]

Materials:

  • 7-Aminoheptanoic acid

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add 7-aminoheptanoic acid.

  • Addition of Reagents: Under a fume hood, slowly add freshly distilled trimethylchlorosilane (typically 2 equivalents) to the amino acid with stirring.

  • Addition of Solvent: Carefully add anhydrous methanol to the mixture. The resulting solution or suspension is then stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, the excess methanol and TMSCl are removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is dissolved in a mixture of water and diethyl ether. The aqueous layer is carefully neutralized with a saturated solution of sodium bicarbonate until the pH is basic. The aqueous layer is then extracted with diethyl ether (3x).

  • Drying and Evaporation: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound as an oil.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification 7-Aminoheptanoic_Acid 7-Aminoheptanoic Acid Reaction_Vessel Stirring at Room Temperature 7-Aminoheptanoic_Acid->Reaction_Vessel TMSCl_MeOH TMSCl in Methanol TMSCl_MeOH->Reaction_Vessel Evaporation1 Rotary Evaporation Reaction_Vessel->Evaporation1 Extraction Neutralization & Extraction Evaporation1->Extraction Drying Drying Organic Layer Extraction->Drying Evaporation2 Final Evaporation Drying->Evaporation2 Purification Vacuum Distillation or Column Chromatography Evaporation2->Purification Product Pure Methyl 7-aminoheptanoate Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: The PROTAC Linker

The most prominent application of this compound in modern drug discovery is its use as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[7][8]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[][10] The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[11]

This compound, with its linear six-carbon alkyl chain, provides a flexible and synthetically accessible linker element.[11][12] The terminal amine and ester functionalities allow for straightforward chemical modification and attachment to the target-binding and E3 ligase-binding moieties through amide bond formation or other coupling chemistries.

PROTAC_Mechanism cluster_components PROTAC Molecule cluster_cellular_machinery Cellular Machinery PROTAC Target Binder This compound Linker E3 Ligase Binder TargetProtein Target Protein PROTAC:f0->TargetProtein E3Ligase E3 Ubiquitin Ligase PROTAC:f2->E3Ligase TernaryComplex Ternary Complex Formation PROTAC->TernaryComplex Induces Proximity TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Role of this compound as a linker in the PROTAC mechanism.

While specific, publicly disclosed examples detailing the incorporation of this compound into named clinical candidates can be limited, its structural motif is representative of the aliphatic linkers commonly employed in many PROTACs currently under investigation. For instance, the linker in the clinical-stage androgen receptor (AR) degrader ARV-110 is a short and rigid piperidine-piperazine structure, highlighting the importance of linker rigidity in optimizing PROTAC performance.[13] However, flexible alkyl chains derived from molecules like this compound remain a fundamental tool in the initial design and optimization of PROTACs for a wide range of targets.[10][14]

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in organic synthesis and drug discovery. Its bifunctional nature, combining a primary amine and a methyl ester, makes it an ideal component for constructing more complex molecules. The straightforward synthesis via Fischer esterification and its utility as a flexible linker in the design of PROTACs underscore its importance for researchers and scientists in the pharmaceutical industry. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible linkers like this compound is expected to grow, further solidifying its role in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Solubility of Methyl 7-aminoheptanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 7-aminoheptanoate, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive empirical data, this guide leverages predictive models based on Hansen Solubility Parameters (HSPs) to forecast its solubility in a range of common organic solvents. Furthermore, a detailed, standardized experimental protocol for the accurate determination of its solubility is presented, empowering researchers and drug development professionals to validate these predictions and generate reliable data for their specific applications. This document is intended to serve as a practical resource, bridging theoretical understanding with actionable laboratory procedures.

Introduction: The Significance of this compound in Research and Development

This compound is a bifunctional molecule featuring a terminal primary amine and a methyl ester. This structure makes it a versatile building block in the synthesis of a variety of compounds, including polyamides, peptidomimetics, and other specialized chemical entities.[1] Its utility in drug development is noteworthy, where it can be employed as a linker to modify the pharmacokinetic properties of active pharmaceutical ingredients (APIs) or as a starting material for the synthesis of novel therapeutic agents.

Understanding the solubility of this compound in organic solvents is paramount for its effective use in a laboratory and industrial setting. Solubility dictates the choice of reaction media, purification methods (such as crystallization and chromatography), and formulation strategies. A thorough knowledge of its solubility profile enables scientists to optimize reaction conditions, improve yields, and ensure the homogeneity of solutions for analytical characterization.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility behavior.

PropertyValueSource
Chemical Formula C₈H₁₇NO₂PubChem
Molecular Weight 159.23 g/mol PubChem
Appearance Colorless to pale yellow liquid[1]
Boiling Point Not available
Melting Point Not available
LogP (octanol-water) 1.3 (Predicted)PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Topological Polar Surface Area 52.3 ŲPubChem

The presence of both a hydrogen bond donor (the amine group) and multiple hydrogen bond acceptors (the amine and ester groups), combined with a flexible seven-carbon chain, suggests a nuanced solubility profile. The molecule possesses both polar and non-polar character, indicating that it will be soluble in a range of organic solvents, with a preference for those with moderate to high polarity.

Predictive Solubility of this compound using Hansen Solubility Parameters (HSP)

In the absence of comprehensive experimental solubility data for this compound, the Hansen Solubility Parameter (HSP) model provides a robust theoretical framework for predicting its miscibility with various organic solvents. The principle of "like dissolves like" is quantified by comparing the HSPs of the solute and the solvent. A smaller distance (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space indicates a higher likelihood of solubility.

The HSPs for this compound were estimated using the group contribution method. The following table presents the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity.

SolventTypePredicted SolubilityRationale for Prediction
Methanol Polar ProticHighThe polar nature and hydrogen bonding capability of methanol closely match those of this compound, leading to strong intermolecular interactions.
Ethanol Polar ProticHighSimilar to methanol, ethanol's polarity and hydrogen bonding ability facilitate the dissolution of this compound.[1]
Isopropanol Polar ProticModerate to HighWhile still a good solvent, the increased steric hindrance of the isopropyl group may slightly reduce solubility compared to methanol and ethanol.
Acetone Polar AproticHighThe high polarity of acetone allows for strong dipole-dipole interactions with the ester and amine groups of this compound.
Acetonitrile Polar AproticModerateAcetonitrile is a polar solvent, but its hydrogen bonding capacity is weaker than that of alcohols and acetone, which may result in slightly lower solubility.
Dimethylformamide (DMF) Polar AproticHighDMF is a strong polar aprotic solvent capable of forming strong dipole-dipole interactions, making it an excellent solvent for polar molecules.
Dimethyl sulfoxide (DMSO) Polar AproticHighDMSO is a highly polar aprotic solvent that can effectively solvate both the polar and non-polar portions of the molecule.
Toluene Non-polarLowThe non-polar nature of toluene results in weak interactions with the polar functional groups of this compound, leading to poor solubility.
Hexane Non-polarVery LowAs a non-polar aliphatic hydrocarbon, hexane has very weak interactions with the polar ester and amine groups, resulting in minimal solubility.
Dichloromethane (DCM) Moderately PolarModerate to HighDCM's moderate polarity allows it to interact favorably with both the polar functional groups and the non-polar alkyl chain, making it a potentially good solvent.
Ethyl Acetate Moderately PolarModerate to HighAs an ester, ethyl acetate shares structural similarities with the solute and possesses moderate polarity, suggesting good solubility.

Standardized Experimental Protocol for the Determination of Solubility

To obtain accurate and reproducible quantitative solubility data, a standardized experimental protocol is essential. The following method is a synthesis of best practices adapted from internationally recognized guidelines such as OECD Guideline 105 and ASTM E1148, tailored for the determination of the solubility of a liquid solute in organic solvents.

Materials
  • This compound (purity >98%)

  • Organic solvents (analytical grade, various classes: polar protic, polar aprotic, non-polar)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Analytical balance (readability ± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Vials with screw caps

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV/Vis, or ¹H NMR)

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Select & Equilibrate Solvent Mix Add Excess Solute to Solvent Solvent->Mix Solute Prepare this compound Solute->Mix Equilibrate Equilibrate at Constant Temperature with Agitation Mix->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Sample Filter an Aliquot of the Supernatant Separate->Sample Dilute Dilute Sample Sample->Dilute Quantify Quantify Concentration (e.g., GC, HPLC) Dilute->Quantify Calculate Calculate Solubility Quantify->Calculate

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of the Saturated Solution: a. To a series of vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent. b. Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of a separate liquid phase or undissolved droplets after initial mixing. c. Tightly cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 24, 48, and 72 hours to ensure the concentration in the solvent phase has plateaued.

  • Phase Separation and Sampling: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow for phase separation. b. For improved separation, centrifuge the vials at a moderate speed for 20 minutes. c. Carefully withdraw an aliquot of the clear supernatant (the solvent phase) using a syringe. Avoid disturbing the undissolved solute phase. d. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic, undissolved droplets.

  • Quantification: a. Accurately weigh the filtered aliquot. b. Prepare a series of calibration standards of this compound in the same solvent. c. Analyze the filtered sample and the calibration standards using a suitable and validated analytical method (e.g., GC-FID, HPLC-UV/Vis, or ¹H NMR with an internal standard). d. Determine the concentration of this compound in the filtered aliquot from the calibration curve.

  • Calculation of Solubility: a. Calculate the solubility in g/100 mL or mol/L using the determined concentration and the density of the solvent at the experimental temperature.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by a combination of factors related to its molecular structure and the properties of the solvent.

  • Polarity: The presence of the polar amine (-NH₂) and methyl ester (-COOCH₃) groups allows for dipole-dipole interactions with polar solvents. This is the primary reason for its predicted high solubility in polar solvents like methanol, ethanol, and acetone.

  • Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the nitrogen and the two oxygen atoms of the ester group can act as hydrogen bond acceptors. This capability for hydrogen bonding significantly enhances its solubility in protic solvents such as alcohols.

  • Alkyl Chain Length: The seven-carbon alkyl chain is non-polar and contributes to the hydrophobic character of the molecule. This non-polar segment will have favorable van der Waals interactions with non-polar solvents. However, the influence of the polar functional groups dominates, leading to overall low solubility in purely non-polar solvents like hexane. In solvents of intermediate polarity, such as dichloromethane, the alkyl chain can contribute to solubility.

  • Temperature: Generally, the solubility of liquids in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the intermolecular forces in both the solute and the solvent.

  • Presence of Water: Traces of water in organic solvents can influence the solubility of this compound, particularly in non-polar solvents, by interacting with the polar functional groups.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, a critical parameter for its application in research and development. While experimental data remains to be extensively published, the predictive data derived from Hansen Solubility Parameters offers valuable guidance for solvent selection. The detailed experimental protocol provided herein equips researchers with a robust methodology to determine the precise solubility of this versatile compound under their specific laboratory conditions, thereby facilitating the optimization of synthetic and purification processes.

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.
  • ASTM International. (2020). E1148-02(2020) Standard Test Method for Measurements of Aqueous Solubility.

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A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 7-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 7-aminoheptanoate. As a molecule of interest in various research and development sectors, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple presentation of data, offering insights into the rationale behind spectral features and the principles governing them, ensuring a robust understanding for professionals in the field.

Introduction to NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] It relies on the magnetic properties of atomic nuclei, specifically their spin. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies.[3][4] The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows us to differentiate between atoms in a molecule and piece together its structure.

Key information derived from an NMR spectrum includes:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.[5][6]

  • Integration: The area under a signal in ¹H NMR is proportional to the number of protons it represents.[6]

  • Multiplicity (Splitting Pattern): In ¹H NMR, this reveals the number of neighboring protons, following the n+1 rule in simple cases.[6]

  • Coupling Constants (J): The distance between split peaks provides information about the connectivity and stereochemistry of the molecule.[2]

Predicted ¹H and ¹³C NMR Spectral Data of this compound

Due to the absence of a publicly available, fully assigned experimental spectrum, the data presented here is based on high-quality computational predictions. These predictions are generated using advanced algorithms that reliably model the spectral properties of organic molecules. The structure and atom numbering for this compound are shown below.

G cluster_0 This compound Structure cluster_1 1H NMR Signals CH3(8)-O(1)-C(1)=O(2)-CH2(2)-CH2(3)-CH2(4)-CH2(5)-CH2(6)-CH2(7)-NH2 CH3(8)-O(1)-C(1)=O(2)-CH2(2)-CH2(3)-CH2(4)-CH2(5)-CH2(6)-CH2(7)-NH2 H8 H-8 ~3.67 ppm (singlet, 3H) H8->CH3(8)-O(1)-C(1)=O(2)-CH2(2)-CH2(3)-CH2(4)-CH2(5)-CH2(6)-CH2(7)-NH2 Methyl Ester Protons H2 H-2 ~2.30 ppm (triplet, 2H) H2->CH3(8)-O(1)-C(1)=O(2)-CH2(2)-CH2(3)-CH2(4)-CH2(5)-CH2(6)-CH2(7)-NH2 Alpha to Carbonyl H7 H-7 ~2.68 ppm (triplet, 2H) H7->CH3(8)-O(1)-C(1)=O(2)-CH2(2)-CH2(3)-CH2(4)-CH2(5)-CH2(6)-CH2(7)-NH2 Alpha to Amine H3_H6 H-3, H-6 ~1.52-1.63 ppm (pentets, 4H) H3_H6->CH3(8)-O(1)-C(1)=O(2)-CH2(2)-CH2(3)-CH2(4)-CH2(5)-CH2(6)-CH2(7)-NH2 Alkyl Chain H4_H5 H-4, H-5 ~1.33 ppm (multiplet, 4H) H4_H5->CH3(8)-O(1)-C(1)=O(2)-CH2(2)-CH2(3)-CH2(4)-CH2(5)-CH2(6)-CH2(7)-NH2 NH2 NH2 ~1.25 ppm (broad singlet, 2H) NH2->CH3(8)-O(1)-C(1)=O(2)-CH2(2)-CH2(3)-CH2(4)-CH2(5)-CH2(6)-CH2(7)-NH2 Amine Protons G cluster_0 Functional Groups cluster_1 13C Chemical Shift Regions (ppm) Carbonyl C=O (Ester) r1 170-185 Carbonyl->r1 C-1 (~174.4) Methoxy O-CH3 r2 50-65 Methoxy->r2 C-8 (~51.5) Alkyl_Chain Alkyl Chain (CH2)n r3 20-45 Alkyl_Chain->r3 C-2 to C-6 (~24.9-34.2) Amino_Carbon CH2-NH2 Amino_Carbon->r3 C-7 (~42.2) G A Sample Preparation (Dissolution, Filtration) B NMR Spectrometer Setup (Tuning, Locking, Shimming) A->B Insert Sample C Data Acquisition (Pulse Sequence, FID) B->C Start Experiment D Data Processing (Fourier Transform, Phasing, Referencing) C->D Generate Spectrum E Spectral Analysis (Interpretation of Chemical Shifts, etc.) D->E Final Spectrum

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 7-aminoheptanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 7-aminoheptanoate hydrochloride, a valuable bifunctional molecule utilized in peptide synthesis, polymer chemistry, and as a versatile building block in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven methodologies.

Introduction

This compound hydrochloride is the hydrochloride salt of the methyl ester of 7-aminoheptanoic acid. This linear aliphatic amino acid derivative possesses a terminal primary amine and a methyl ester, making it a key intermediate for a variety of chemical transformations. Its structure allows for selective modification at either the amino or the ester terminus, providing significant flexibility in the design of more complex molecules. The hydrochloride salt form enhances the compound's stability and simplifies handling and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below.

PropertyValueReference(s)
CAS Number 17994-94-4[1][2]
Molecular Formula C₈H₁₈ClNO₂[1][2]
Molecular Weight 195.69 g/mol [1][2]
Appearance Off-white to pink solid[1]
Purity (by NMR) ≥97.0%[1]

Synthesis of this compound hydrochloride

The most common and efficient method for the synthesis of this compound hydrochloride is the direct esterification of 7-aminoheptanoic acid using methanol in the presence of an acid catalyst. Two highly effective and widely used protocols are detailed below. The choice between these methods often depends on the availability of reagents, scale of the reaction, and desired reaction conditions.

Method 1: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method is favored for its mild reaction conditions, proceeding at room temperature, and its operational simplicity, offering good to excellent yields.[3][4]

  • Trimethylchlorosilane (TMSCl): TMSCl reacts with methanol in situ to generate anhydrous hydrochloric acid (HCl), which is the true catalytic species for the Fischer esterification.[5][6] This method avoids the direct handling of corrosive HCl gas.

  • Methanol: Serves as both the reactant and the solvent, ensuring a high concentration of the alcohol to drive the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[7][8]

  • Room Temperature: The reaction is efficient at ambient temperature, which simplifies the experimental setup and minimizes the potential for side reactions.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend 7-aminoheptanoic acid (1.0 eq) in anhydrous methanol (approximately 8-10 mL per gram of amino acid).

  • Reagent Addition: While stirring, slowly add trimethylchlorosilane (2.0 eq) to the suspension at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Reaction: Continue stirring the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 12-24 hours.[4]

  • Work-up and Purification:

    • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and TMSCl.

    • The resulting crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of methanol and diethyl ether.[9] Dissolve the crude solid in a minimal amount of hot methanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound hydrochloride.

Method 2: Esterification using Thionyl Chloride (SOCl₂) in Methanol

This is another robust and widely used method for the preparation of amino acid methyl ester hydrochlorides.[9][10]

  • Thionyl Chloride (SOCl₂): Thionyl chloride reacts exothermically with methanol to produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. The generated HCl acts as the catalyst for the esterification.[10] The gaseous byproducts are easily removed from the reaction mixture.

  • Anhydrous Methanol: As in the previous method, anhydrous methanol serves as both the reactant and solvent. The absence of water is crucial to prevent the hydrolysis of thionyl chloride and the ester product.

  • Initial Cooling: The initial addition of thionyl chloride to methanol is performed at low temperature (0 °C) to control the exothermic reaction and prevent the formation of byproducts.

  • Reflux: Heating the reaction mixture to reflux accelerates the esterification reaction, leading to shorter reaction times compared to the room temperature TMSCl method.[9]

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, add anhydrous methanol (approximately 10 mL per gram of amino acid). Cool the flask in an ice-water bath.

  • Reagent Addition: While stirring, slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the cold methanol. This step should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

  • Addition of Amino Acid: After the addition of thionyl chloride is complete, add 7-aminoheptanoic acid (1.0 eq) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol and thionyl chloride by rotary evaporation.

    • Purify the resulting crude solid by recrystallization from a suitable solvent system, such as methanol/diethyl ether, as described in Method 1.

    • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of this compound hydrochloride cluster_reagents Catalyst Generation 7-Aminoheptanoic_Acid 7-Aminoheptanoic Acid Reaction Esterification Reaction 7-Aminoheptanoic_Acid->Reaction Methanol Anhydrous Methanol Methanol->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Recrystallization (Methanol/Ether) Crude_Product->Purification Final_Product This compound hydrochloride Purification->Final_Product TMSCl TMSCl HCl_in_situ HCl (in situ) TMSCl->HCl_in_situ Method 1 SOCl2 SOCl₂ SOCl2->HCl_in_situ Method 2 HCl_in_situ->Reaction Catalyst Characterization_Methods cluster_spectroscopy Spectroscopic Characterization cluster_info Information Obtained Product This compound hydrochloride H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR FTIR FTIR Product->FTIR MS Mass Spectrometry Product->MS H_Info Proton Environment & Structural Confirmation H_NMR->H_Info C_Info Carbon Skeleton C_NMR->C_Info FTIR_Info Functional Groups FTIR->FTIR_Info MS_Info Molecular Weight & Fragmentation Pattern MS->MS_Info

Figure 2: Relationship between the final product and key characterization techniques.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the free base form of the compound and to analyze its fragmentation pattern, which further confirms the structure.

  • Molecular Ion (M⁺): The molecular ion of the free base (this compound, C₈H₁₇NO₂) is expected at m/z = 159. [11]* Key Fragments:

    • m/z = 128: Loss of the methoxy group (-OCH₃, 31 Da).

    • m/z = 100: Loss of the carbomethoxy group (-COOCH₃, 59 Da).

    • m/z = 87: McLafferty rearrangement, a characteristic fragmentation of esters.

    • m/z = 30: A common fragment for primary amines, corresponding to [CH₂=NH₂]⁺. [12]

Conclusion

This guide has detailed robust and reproducible methods for the synthesis of this compound hydrochloride via the esterification of 7-aminoheptanoic acid using either TMSCl or SOCl₂ in methanol. Furthermore, a comprehensive analytical workflow has been outlined to ensure the identity and purity of the final product. The provided protocols and characterization data serve as a valuable resource for researchers and scientists engaged in synthetic chemistry and drug development, enabling the reliable preparation and validation of this important chemical intermediate.

References

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
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  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
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  • Separation and Refining of Amino acids. (n.d.). Retrieved January 2, 2026, from [Link]

  • Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved January 2, 2026, from [Link]

  • Kadereit, D., & Waldmann, H. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]

  • ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride? Retrieved January 2, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 2, 2026, from [Link]

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  • ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved January 2, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Fischer Esterification. Retrieved January 2, 2026, from [Link]

  • International Journal of Current Research and Review. (n.d.). Synthesis and antimicrobial evaluation of a novel cyclic heptapeptide. Retrieved January 2, 2026, from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved January 2, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 2, 2026, from [Link]

  • ChemBK. (2024). This compound. Retrieved January 2, 2026, from [Link]

  • Greenwich Academic Literature Archive (GALA). (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved January 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved January 2, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Esterification of amino acids with methanol in the presence of TMSCl. Retrieved January 2, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0000859). Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). Methyl 7-hydroxyheptanoate. Retrieved January 2, 2026, from [Link]

  • Google Patents. (n.d.). Amino acid methyl ester hydrochloride preparation.
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An In-depth Technical Guide to Methyl 7-aminoheptanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 7-aminoheptanoate, a versatile bifunctional molecule with significant applications in organic synthesis and the pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and utility as a chemical building block.

Introduction

This compound is an aliphatic amino acid ester that incorporates a terminal primary amine and a methyl ester functionality. This unique structural arrangement makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. Its linear seven-carbon chain provides flexibility, while the reactive termini allow for diverse chemical modifications, rendering it a key component in the design of novel polymers, surfactants, and pharmaceutical agents. This guide will delve into the fundamental characteristics, synthesis, and applications of this compound, providing a robust resource for its effective utilization in a laboratory and industrial setting.

Core Molecular Identifiers and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical is paramount for its successful application. This section outlines the key identifiers and physicochemical characteristics of this compound.

Chemical Structure and Identifiers
  • Molecular Formula : C₈H₁₇NO₂[1]

  • Molecular Weight : 159.23 g/mol [1][2]

  • CAS Number :

    • Free Base: 39979-08-3[2]

    • Hydrochloride Salt: 17994-94-4[1][3]

  • IUPAC Name : this compound[2]

  • Synonyms : 7-Aminoheptanoic acid methyl ester, this compound HCl[1][3]

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource
Appearance Colorless and transparent liquid[1]
Boiling Point 211.4 °C at 760 mmHg[1]
Density 0.949 g/cm³[1]
Solubility Soluble in organic solvents such as ethanol and methanol.[1]
Polarity Polar compound with strong hydrophilicity.[1]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C.[1]

Synthesis and Purification

The most prevalent and efficient method for the synthesis of this compound is the Fischer esterification of its parent amino acid, 7-aminoheptanoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis for the preparation of esters.

Synthetic Pathway: Fischer Esterification

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5][6] The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as using an excess of the alcohol or removing water as it is formed.[4][5][7] For amino acids, the acid catalyst also serves to protonate the amino group, preventing it from interfering with the esterification reaction.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 7-Aminoheptanoic_Acid 7-Aminoheptanoic Acid Methyl_7_aminoheptanoate This compound 7-Aminoheptanoic_Acid->Methyl_7_aminoheptanoate Esterification Methanol Methanol (excess) Methanol->Methyl_7_aminoheptanoate Acid_Catalyst Strong Acid Catalyst (e.g., H₂SO₄, SOCl₂) Acid_Catalyst->Methyl_7_aminoheptanoate Reflux Reflux Reflux->Methyl_7_aminoheptanoate Water Water

Diagram 1: Synthetic workflow for this compound via Fischer Esterification.
Experimental Protocol: Fischer Esterification using Thionyl Chloride

This protocol is adapted from general procedures for the esterification of amino acids and provides a reliable method for the synthesis of this compound.[8]

Materials:

  • 7-Aminoheptanoic acid

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 7-aminoheptanoic acid in anhydrous methanol.

  • Catalyst Addition: Cool the suspension in an ice bath. In a well-ventilated fume hood, slowly add thionyl chloride (typically 2 equivalents) dropwise to the stirred suspension. This addition is exothermic and releases HCl and SO₂ gases.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.[8]

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.[8]

Purification

The crude product can be purified by one of the following methods:

  • Distillation under reduced pressure: This is an effective method for purifying liquid esters.

  • Column chromatography on silica gel: This technique is suitable for removing polar impurities.[8]

The choice of purification method will depend on the scale of the reaction and the nature of any impurities.

Spectroscopic Characterization

While detailed experimental spectra for this compound are not widely published, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for confirming the structure of the synthesized product. The expected chemical shifts are outlined below.

¹H NMRPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
-OCH₃ ~3.6s3HMethyl ester protons
-CH₂-COO- ~2.3t2HMethylene protons alpha to ester
-CH₂-NH₂ ~2.7t2HMethylene protons alpha to amine
-CH₂- chain ~1.2-1.6m8HMethylene protons of the alkyl chain
-NH₂ Variablebr s2HAmine protons
¹³C NMRPredicted Chemical Shift (ppm)Assignment
C=O ~174Ester carbonyl carbon
-OCH₃ ~51Methyl ester carbon
-CH₂-COO- ~34Methylene carbon alpha to ester
-CH₂-NH₂ ~42Methylene carbon alpha to amine
-CH₂- chain ~25-33Methylene carbons of the alkyl chain

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight of the compound. For this compound (C₈H₁₇NO₂), the expected exact mass is 159.1259 g/mol .[2] Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed to obtain the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The expected characteristic absorption bands for this compound are:

  • N-H stretch (amine): 3300-3500 cm⁻¹ (broad)

  • C-H stretch (alkane): 2850-2960 cm⁻¹

  • C=O stretch (ester): ~1735 cm⁻¹

  • C-O stretch (ester): 1000-1300 cm⁻¹

  • N-H bend (amine): ~1600 cm⁻¹

Applications in Research and Drug Development

This compound serves as a versatile building block in various fields, particularly in organic synthesis and medicinal chemistry.

Versatile Building Block in Organic Synthesis

The presence of both an amino and an ester group allows for selective reactions at either end of the molecule. The amino group can be acylated, alkylated, or used in the formation of amides, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity makes it a valuable precursor for the synthesis of:

  • Polyamides and Polyurethanes: The amine functionality can participate in polymerization reactions.[1]

  • Surfactants: The combination of a polar head (amine and ester) and a nonpolar alkyl chain imparts surfactant properties.[1]

  • Novel Heterocyclic Compounds: The functional groups can be utilized in cyclization reactions to create diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Role in Peptide Synthesis and Peptidomimetics

Amino acid esters are fundamental in peptide synthesis.[9][10][11] The ester group serves as a protecting group for the carboxylic acid, allowing for the controlled formation of peptide bonds at the N-terminus.

Peptide_Synthesis cluster_reactants Reactants cluster_coupling Peptide Bond Formation cluster_product Product N-protected_AA N-Protected Amino Acid Dipeptide_Analog Dipeptide Analog N-protected_AA->Dipeptide_Analog Peptide Coupling M7A This compound M7A->Dipeptide_Analog Coupling_Reagent Coupling Reagent (e.g., DCC) Coupling_Reagent->Dipeptide_Analog

Diagram 2: Role of this compound in the synthesis of a dipeptide analog.

The long, flexible alkyl chain of this compound can be incorporated into peptides to create peptidomimetics with altered conformational properties and potentially enhanced biological activity and stability.

Potential Pharmaceutical Applications

As an intermediate, this compound can be used in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural motif can be found in molecules designed to interact with biological targets where a specific distance and flexibility between two functional groups are required. While direct therapeutic applications of the compound itself are not prominent, its role as a precursor is significant in drug discovery and development.

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. The following information is derived from safety data sheets for this compound hydrochloride.

Hazard Identification
  • Causes skin irritation. (H315)[12]

  • Causes serious eye irritation. (H319)[12]

  • May cause respiratory irritation. (H335)[12]

Recommended Handling Procedures
  • Ventilation: Use only in a well-ventilated area.[1][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][12]

  • Hygiene: Wash hands thoroughly after handling.[12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

First Aid Measures
  • If on skin: Wash with plenty of soap and water.[12]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[12]

  • In all cases of exposure, seek medical advice/attention if you feel unwell.

Conclusion

This compound is a valuable and versatile chemical intermediate with a broad spectrum of applications in both academic research and industrial settings. Its straightforward synthesis via Fischer esterification and the presence of two distinct reactive functional groups make it an attractive building block for the creation of complex molecules. From the development of novel polymers and surfactants to its crucial role in peptide synthesis and as a precursor in drug discovery, a thorough understanding of its properties and reactivity is essential for harnessing its full potential. This guide has provided a comprehensive overview to aid researchers and scientists in the effective and safe utilization of this important compound.

References

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An In-Depth Technical Guide to the Discovery and History of Omega-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of omega-amino acid esters. Intended for researchers, scientists, and professionals in drug development, this document traces the origins of these compounds from the initial synthesis of γ-aminobutyric acid (GABA) to the strategic design of its ester derivatives and analogues. We will delve into the pivotal scientific milestones, the evolution of synthetic methodologies, and the pharmacological rationale that has driven research in this field. This guide emphasizes the causal relationships behind experimental choices, offering field-proven insights into the journey of omega-amino acid esters from laboratory curiosities to valuable tools in neuroscience and beyond.

Introduction: The Genesis of a Concept - The GABA Conundrum

The story of omega-amino acid esters is intrinsically linked to the discovery and understanding of γ-aminobutyric acid (GABA). First synthesized in 1883, GABA was initially known only as a metabolic product in plants and microbes.[1] A paradigm shift occurred in 1950 when Eugene Roberts and Sam Frankel identified GABA in the mammalian brain, setting the stage for its recognition as the principal inhibitory neurotransmitter in the central nervous system (CNS).[1][2][3][4] This discovery was a watershed moment in neuroscience, as it opened up new avenues for understanding and potentially modulating brain function.

However, the therapeutic potential of GABA itself was immediately met with a significant hurdle: it does not efficiently cross the blood-brain barrier. This limitation rendered direct administration of GABA ineffective for treating CNS disorders. This "GABA conundrum" became a powerful impetus for medicinal chemists to design and synthesize analogues and derivatives of GABA that could penetrate the CNS and mimic its inhibitory effects. This quest laid the foundation for the development of a diverse class of compounds, including the omega-amino acid esters.

Early Synthetic Efforts and Serendipitous Discoveries

The initial foray into molecules structurally related to GABA was not solely driven by the desire for CNS-active drugs. The synthesis of omega-amino acids and their esters also has roots in polymer chemistry and the study of amino acid metabolism.

ε-Aminocaproic Acid and its Esters: A Case Study

A prime example is ε-aminocaproic acid (6-aminohexanoic acid), an omega-amino acid that is a derivative and analogue of the essential amino acid lysine.[5] Its synthesis was of significant industrial interest as an intermediate in the production of Nylon-6.[5] The ethyl ester of ε-aminocaproic acid was synthesized as early as the 1940s by reacting the acid with ethanolic hydrogen chloride.[6]

A key development in the synthesis of ε-aminocaproic acid esters was the use of ε-caprolactam as a starting material, which is itself derived from cyclohexanone oxime.[7] A 1960 patent detailed a method for the direct conversion of ε-caprolactam to its corresponding esters by heating it with an alcohol in the presence of a halogen acid.[6] This provided a more direct and commercially viable route to these esters.

It is important to note that the initial interest in ε-aminocaproic acid and its esters was not primarily for their GABA-mimetic properties. Instead, its structural similarity to lysine led to the discovery of its potent antifibrinolytic activity, acting as an inhibitor of enzymes like plasmin.[5] This led to its clinical use in treating bleeding disorders under the brand name Amicar.[5] The exploration of its neurological effects would come later, as the understanding of GABAergic systems matured.

The Rise of GABA Analogues and the Importance of Chain Length

As the role of GABA in the CNS became clearer, a more targeted approach to designing GABAergic compounds emerged. Researchers began to systematically modify the GABA structure to improve its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier. This led to the synthesis of a wide array of GABA analogues, including those with extended carbon chains between the amino and carboxyl groups – the omega-amino acids.

Structure-Activity Relationships: The Critical Role of the Omega-Chain

A crucial aspect of this research was understanding the structure-activity relationship (SAR), specifically how the length of the aliphatic chain in omega-amino acids influences their interaction with GABA receptors. Early pharmacological studies revealed that simply extending the carbon chain of GABA had a significant impact on its inhibitory potency.

One key finding was that increasing the chain length generally leads to a decrease in GABA-mimetic activity at postsynaptic GABA receptors. For instance, a study on ω-aminocaprylic acid (an eight-carbon omega-amino acid) demonstrated that while it still acted as a GABA agonist, its potency was approximately one-fifth that of GABA.[2] This suggests that the spatial relationship between the amino and carboxyl groups is critical for optimal receptor binding and activation.

This understanding of the importance of chain length was a pivotal insight for drug development. It guided the design of more conformationally restricted analogues, where the omega-amino acid backbone was incorporated into a cyclic structure to better mimic the active conformation of GABA.

Evolution of Synthetic Methodologies

The synthetic routes to omega-amino acid esters have evolved significantly over time, moving from classical methods to more efficient and scalable modern techniques.

Classical Synthetic Approaches

Early syntheses of omega-amino acids and their esters often relied on multi-step procedures. A common strategy involved the hydrolysis of lactams, as seen in the case of ε-caprolactam to produce 6-aminohexanoic acid, which could then be esterified.[6][7] Other methods included the reduction of δ-cyanovaleric acid or its corresponding ethyl ester.[7]

Modern Synthetic Protocols

In recent years, more streamlined and versatile methods have been developed, often driven by the need for large-scale and environmentally benign processes.

A notable modern approach involves the ozonolysis of unsaturated fatty acids or their derivatives, followed by reductive amination.[8] This method allows for the direct conversion of readily available starting materials into omega-amino acids or their esters in high yields.[8] A key advantage of this process is that the reaction product from ozonolysis can often be used directly in the reductive amination step without extensive purification.[8]

Experimental Protocol: Synthesis of Omega-Amino Acid Esters via Ozonolysis and Reductive Amination

Objective: To synthesize an omega-amino acid ester from an unsaturated fatty acid ester.

Materials:

  • Unsaturated fatty acid ester (e.g., methyl oleate)

  • Ozone (O₃)

  • Methanol (or other C1-C5 alcohol)

  • Water

  • Ammonia (NH₃)

  • Hydrogen (H₂)

  • Raney nickel or other suitable hydrogenation catalyst

  • Reaction vessel equipped for ozonolysis and high-pressure hydrogenation

Procedure:

  • Ozonolysis: a. Dissolve the unsaturated fatty acid ester in a mixture of methanol and a small amount of water (at least 0.5 wt%). b. Cool the solution to the desired reaction temperature (typically between -78°C and 0°C). c. Bubble ozone gas through the solution until the starting material is consumed (monitored by a suitable analytical technique such as TLC or GC). d. The addition of water helps to avoid the formation of explosive ozonide byproducts.

  • Reductive Amination: a. Transfer the reaction mixture from the ozonolysis step to a high-pressure autoclave. b. Add the hydrogenation catalyst (e.g., Raney nickel). c. Pressurize the autoclave with ammonia and then with hydrogen to the desired pressures. d. Heat the mixture to the specified reaction temperature and maintain under pressure with stirring until the reaction is complete. e. Cool the reactor, vent the excess gases, and filter to remove the catalyst. f. The resulting solution contains the desired omega-amino acid ester, which can be purified by distillation or crystallization.

G cluster_ozonolysis Step 1: Ozonolysis cluster_amination Step 2: Reductive Amination Unsaturated Fatty Acid Ester Unsaturated Fatty Acid Ester Ozonolysis Reaction Ozonolysis Reaction Aldehyde/Ketone Intermediate Aldehyde/Ketone Intermediate Reductive Amination Reaction Reductive Amination Reaction Aldehyde/Ketone Intermediate->Reductive Amination Reaction NH₃, H₂, Catalyst Omega-Amino Acid Ester Omega-Amino Acid Ester

Pharmacological Significance and Impact on Drug Discovery

The development of omega-amino acid esters and their parent acids has had a significant impact on pharmacology and drug discovery, primarily in the realm of neuroscience.

GABA Analogues in the Clinic

While simple, linear omega-amino acid esters have not found widespread use as CNS therapeutics, their conceptual framework paved the way for more sophisticated GABA analogues. The principle of modifying the GABA backbone to enhance blood-brain barrier penetration led to the development of blockbuster drugs like gabapentin and pregabalin. These drugs, while structurally related to GABA, have a more complex mechanism of action that involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which in turn modulates the release of excitatory neurotransmitters.

A Summary of Key GABAergic Compounds
CompoundYear of First Synthesis/DiscoveryKey Innovation/Application
GABA 1883 (synthesis), 1950 (in brain)Identification as the primary inhibitory neurotransmitter in the CNS.[1][2][3][4]
Ethyl 6-aminohexanoate c. 1940sEarly example of a simple omega-amino acid ester, initially synthesized for polymer and amino acid analogue research.[6]
Gabapentin 1974/75A conformationally restricted GABA analogue with improved blood-brain barrier penetration, used as an anticonvulsant and for neuropathic pain.
Pregabalin 2004 (launched)A more potent successor to gabapentin with a similar mechanism of action.[2][3]
Vigabatrin 1998 (launched)An inhibitor of GABA transaminase, the enzyme that breaks down GABA, thereby increasing GABA levels in the brain.[2][3]
Tiagabine 1996 (launched)A GABA reuptake inhibitor, which prolongs the action of GABA in the synapse.[2][3]

Conclusion and Future Perspectives

The journey of omega-amino acid esters from their early synthesis, often for non-neurological applications, to their conceptual role in the development of major CNS drugs, highlights a fascinating interplay of chemistry, biology, and serendipity. The initial challenge of overcoming the blood-brain barrier for GABA spurred decades of research that has yielded a rich understanding of GABAergic systems and a powerful arsenal of therapeutic agents.

Future research in this area is likely to focus on the development of more subtype-selective GABA receptor modulators and compounds that can fine-tune GABAergic neurotransmission with greater precision and fewer side effects. The foundational work on simple omega-amino acid esters, and the lessons learned from their structure-activity relationships, will undoubtedly continue to inform the design of the next generation of drugs targeting the GABA system.

References

  • Froestl, W. (2011). An historical perspective on GABAergic drugs. Future Medicinal Chemistry, 3(2), 163-175. [Link]

  • Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British Journal of Pharmacology, 147(S1), S109-S119. [Link]

  • Krogsgaard-Larsen, P., Frolund, B., & Liljefors, T. (2011). An historical perspective on GABAergic drugs. Expert Opinion on Drug Discovery, 6(10), 967-987. [Link]

  • Roberts, E. (2006). GABA and glycine as neurotransmitters: a brief history. British Journal of Pharmacology, 147(S1), S109-S119. [Link]

  • Hicks, T. P., & Jang, E. K. (1985). The gamma-aminobutyric acid-mimetic action of omega-aminocaprylic acid in rat cortex. Neuroscience Letters, 57(3), 295-299.
  • Meyers, C. Y., & Miller, L. E. (1943). ε-Aminocaproic acid. Organic Syntheses, Coll. Vol. 2, p.28. [Link]

  • Taub, B., & Hino, J. B. (1965). Production of e-aminocaproic acid esters from e-aminocaprolactam. U.S.
  • Aminocaproic acid. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • WO2011160730A1 - Synthesis of omega-amino carboxylic acids and their esters from unsaturated fatty acid derivatives. (2011).

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A Senior Application Scientist's Guide to Commercial Sourcing and Purity of Methyl 7-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-aminoheptanoate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of compounds, from specialty polymers to pharmaceutical intermediates. Its linear C7 backbone, capped by a primary amine and a methyl ester, offers synthetic handles for diverse chemical transformations. This guide provides an in-depth technical overview of the commercial landscape for this compound, focusing on available purities, common impurities derived from its synthesis, and robust analytical methodologies for quality assessment. This document is intended to empower researchers and developers to make informed decisions when sourcing this critical reagent for their applications.

Commercial Availability and Typical Formulations

This compound is most commonly available commercially as its hydrochloride salt (CAS Number: 17994-94-4). The salt form enhances the compound's stability and simplifies handling and storage. The free base (CAS Number: 39979-08-3) is less common in commercial catalogs.[1] When sourcing this compound, it is crucial to specify the desired form.

Major Commercial Suppliers

A number of chemical suppliers offer this compound hydrochloride. The typical purity offered by most vendors is in the range of 97-98%. It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch to verify the purity and identify any lot-specific impurities.

SupplierProduct NameCAS NumberStated Purity
Aladdin Scientific This compound hydrochloride17994-94-4≥97%
BLD Pharm This compound hydrochloride17994-94-4Not specified on listing, CoA required
MedChemExpress This compound hydrochloride17994-94-4≥97.0% (by NMR)
Parchem This compound17994-94-4Not specified on listing, CoA required
Alfa Chemistry This compound17994-94-4Not specified on listing, CoA required

This table is not exhaustive and represents a selection of suppliers found in public databases. Researchers are encouraged to conduct their own supplier evaluations.

Understanding the Impurity Profile: A Synthesis-Based Approach

The purity of commercially available this compound is intrinsically linked to its synthetic route. The most prevalent method for its preparation is the Fischer esterification of 7-aminoheptanoic acid in methanol, catalyzed by a strong acid such as hydrochloric acid or thionyl chloride.[2]

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 7-Aminoheptanoic_Acid 7-Aminoheptanoic Acid Reaction Esterification 7-Aminoheptanoic_Acid->Reaction Methanol Methanol (Reagent & Solvent) Methanol->Reaction Side_Product N-Methylated By-product Methanol->Side_Product Side Reaction (under harsh conditions) Catalyst Acid Catalyst (e.g., HCl, SOCl2) Catalyst->Reaction Product This compound Reaction->Product Unreacted_SM Unreacted 7-Aminoheptanoic Acid Reaction->Unreacted_SM Incomplete Reaction Dimer Dimer/Oligomer Impurities Reaction->Dimer Intermolecular Condensation Solvent Residual Methanol Product->Solvent Incomplete Removal

Figure 1: Synthetic pathway of this compound and the origin of potential impurities.
Common Impurities to Consider:
  • Unreacted 7-Aminoheptanoic Acid: Incomplete esterification can lead to the presence of the starting material. Due to its zwitterionic nature, 7-aminoheptanoic acid has significantly different solubility and chromatographic behavior compared to its methyl ester, making its detection and removal critical.[3][4]

  • Dimerization and Oligomerization Products: The presence of both an amine and a carboxylic acid (or ester) functionality in the same molecule creates the potential for intermolecular condensation reactions, especially under the conditions of synthesis or prolonged storage. This can lead to the formation of dimeric and oligomeric amide impurities.

  • Residual Solvents: Methanol is the primary solvent and reagent in the esterification process. Inadequate purification can result in its presence in the final product. While generally a benign impurity for many applications, it can be a concern in sensitive biological assays or when precise stoichiometry is required.

  • By-products from the Catalyst: If thionyl chloride is used as the catalyst, by-products such as sulfur dioxide and hydrogen chloride are formed. While volatile and largely removed during workup, trace amounts of related sulfur-containing impurities could potentially remain.

Analytical Methods for Purity Determination

Robust analytical methods are essential for verifying the purity of this compound and identifying any potential impurities. The two most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a primary tool for structural confirmation and purity assessment.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore in this compound, direct UV detection is challenging. Therefore, pre-column derivatization is the standard approach for HPLC analysis.

Recommended Protocol: Pre-column Derivatization with o-Phthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)

This method allows for the sensitive fluorescence detection of both primary (via OPA) and any potential secondary amine impurities (via FMOC).[5]

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound hydrochloride in 0.1 M HCl.

    • Prepare a series of calibration standards by diluting the stock solution with 0.1 M HCl.

    • Dissolve the sample to be tested in 0.1 M HCl to a similar concentration as the standards.

  • Derivatization (Automated or Manual):

    • OPA Reagent: Dissolve o-phthalaldehyde in borate buffer (pH 10.2) containing 3-mercaptopropionic acid.

    • FMOC Reagent: Dissolve 9-fluorenylmethyl chloroformate in acetonitrile.

    • In a vial, mix the sample or standard with the OPA reagent and allow it to react for a specified time (typically 1-2 minutes) to derivatize the primary amine.

    • Add the FMOC reagent to the same vial to derivatize any secondary amines present.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse-AAA, 4.6 x 150 mm, 5 µm) is recommended for the separation of derivatized amino acids.[6]

    • Mobile Phase A: 20 mM Sodium Acetate buffer with 0.018% Triethylamine and 0.3% Tetrahydrofuran, adjusted to pH 7.2 with acetic acid.[6]

    • Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10, v/v/v).

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic derivatized compounds.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection: Fluorescence detector with excitation at 338 nm and emission at 450 nm for OPA derivatives, and excitation at 262 nm and emission at 310 nm for FMOC derivatives.[5]

  • Data Analysis:

    • Quantify the purity by comparing the peak area of the this compound derivative to the total area of all peaks.

    • Identify potential impurities by comparing their retention times to those of known standards (e.g., 7-aminoheptanoic acid).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. As this compound is not sufficiently volatile for direct GC analysis, derivatization is required.

Recommended Protocol: Derivatization with Methyl Chloroformate

This method converts the primary amine to a methoxycarbonyl derivative, which is amenable to GC analysis.[7][8]

Step-by-Step Methodology:

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the this compound hydrochloride sample in a mixture of methanol and pyridine.

    • Add methyl chloroformate dropwise while vortexing. The reaction is typically rapid and occurs at room temperature.

    • Extract the derivatized product into an organic solvent such as chloroform.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

    • Scan Range: A mass range of m/z 40-400 should be sufficient to detect the parent ion and characteristic fragments of the derivatized product and potential impurities.

  • Data Analysis:

    • The purity can be estimated by the relative peak area of the derivatized this compound.

    • Impurities can be identified by their mass spectra, comparing them to spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural confirmation of this compound and for providing an overall assessment of purity. A CoA for a commercial batch of this compound hydrochloride showed a purity of ≥97.0% as determined by ¹H NMR.[4]

Expected ¹H NMR Signals for this compound Hydrochloride (in D₂O):

  • ~3.6 ppm (s, 3H): Methyl ester protons (-COOCH₃).

  • ~2.9 ppm (t, 2H): Methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).

  • ~2.3 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COO-).

  • ~1.5-1.7 ppm (m, 4H): Methylene protons at the β-positions to the functional groups.

  • ~1.3 ppm (m, 4H): Remaining methylene protons in the alkyl chain.

The presence of significant unassigned peaks would indicate the presence of impurities. For instance, the characteristic signals of residual methanol would appear around 3.3 ppm in D₂O.[9][10][11]

Decision-Making Framework for Sourcing

The selection of a suitable commercial source for this compound should be guided by the specific requirements of the intended application.

Sourcing_Decision Start Define Application Requirements Purity_Req High Purity Needed? (e.g., GMP, in-vivo) Start->Purity_Req High_Purity_Action Source from Suppliers with Detailed CoA and Purity >98%. Consider in-house purification. Purity_Req->High_Purity_Action Yes Standard_Purity_Action Source from reputable suppliers with standard purity (≥97%). Verify identity and major impurities. Purity_Req->Standard_Purity_Action No Impurity_Profile Specific Impurity Concerns? (e.g., residual starting material) High_Purity_Action->Impurity_Profile Standard_Purity_Action->Impurity_Profile Impurity_Action Request detailed impurity profile or perform in-house analysis (HPLC/GC-MS). Select supplier with lowest level of critical impurity. Impurity_Profile->Impurity_Action Yes No_Impurity_Concern Standard QC is sufficient. Impurity_Profile->No_Impurity_Concern No Final_Decision Select Supplier and Procure Material Impurity_Action->Final_Decision No_Impurity_Concern->Final_Decision

Figure 2: A decision-making workflow for sourcing this compound.

Conclusion

This compound is a readily available synthetic building block, primarily supplied as its hydrochloride salt with purities typically exceeding 97%. A thorough understanding of its synthesis provides a logical framework for anticipating potential impurities, with unreacted starting material and oligomeric species being of primary concern. For researchers and drug development professionals, the implementation of robust analytical methods such as derivatization-based HPLC or GC-MS is critical for ensuring the quality and consistency of this starting material. By carefully considering the application-specific requirements and performing due diligence in supplier selection and incoming material analysis, scientists can confidently incorporate this compound into their synthetic workflows.

References

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  • Jiang, X., Wang, X., Huang, X., Li, G., & Yu, C. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of the Chinese Chemical Society, 64(5), 587-591. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

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  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255–258. [Link]

  • Agilent. Analysis of Amino Acids by HPLC. [Link]

  • Tsesarskaia, M., et al. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography, 21(6), 654-659. [Link]

  • Jayawardana, S. A. S., et al. (2022). HPLC method development for the analysis of amino acids in animal feed samples using o-phthalaldehyde and 9-fluronylmethyl-chloroformate. Proceedings of the 78th Annual Sessions - Sri Lanka Association for the Advancement of Science – 2022. [Link]

  • Gaspar, E. M. S. M., & Barroso, J. G. (2000). Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester. Journal of Chromatography A, 874(2), 249-256. [Link]

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Introduction: Beyond the Label - A Practical Safety Framework for Methyl 7-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet for Methyl 7-aminoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional molecule, possessing both a primary amine and a methyl ester. This structure makes it a valuable building block in the synthesis of a variety of more complex molecules, particularly in the development of novel peptides, heterocyclic compounds, and as a linker in drug conjugates.[1][2] While its utility in the laboratory is clear, a comprehensive understanding of its safety profile is paramount for any researcher handling this compound. This guide moves beyond a simple recitation of safety data, providing a senior scientist's perspective on the causality behind safety protocols and offering a framework for its safe handling, storage, and disposal.

It is critical to distinguish between the free base form of this compound and its more commonly supplied hydrochloride (HCl) salt. The HCl salt is a solid, which presents different handling challenges compared to the free base, which is described as a liquid.[1] This guide will primarily focus on the safety data available for the this compound hydrochloride salt (CAS No. 17994-94-4), as it is the most commercially available and documented form.[3][4]

Section 1: Core Chemical Identity and Physicochemical Characteristics

A precise understanding of a chemical's properties is the foundation of its safe use. These parameters dictate storage conditions, predict its behavior in various experimental setups, and inform the selection of appropriate personal protective equipment (PPE).

Identifier This compound Hydrochloride This compound (Free Base)
CAS Number 17994-94-4[3][4]39979-08-3[5]
Molecular Formula C8H18ClNO2[3][6]C8H17NO2[1][5]
Molecular Weight 195.69 g/mol [3][6]159.23 g/mol [1][4][5]
IUPAC Name This compound;hydrochloride[6][7]This compound[5]
Appearance White to yellow or off-white to pink solidColorless and transparent liquid[1]
Melting Point 119-121 °C[1]Not available
Boiling Point Not available211.4 °C at 760 mmHg[1]
Flash Point Not available80.7 °C[1]
Solubility Soluble in organic solvents like ethanol and methanol.[1]Soluble in organic solvents.[1]
Storage Temperature Refrigerator (2-8°C), under inert atmosphere.[1][3]2-8°C under inert gas.[1]

Section 2: Hazard Identification and Toxicological Profile

The hydrochloride salt of this compound is classified under the Globally Harmonized System (GHS) as a warning-level hazard.[3][8] The primary risks are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[7][8][9]

Toxicological Insights: While comprehensive toxicological studies are not widely available, the hazard classifications point to the compound's ability to disrupt biological tissues upon contact.[7]

  • Skin Contact: The irritation (H315) likely stems from the compound's chemical nature, causing local inflammation, redness, itching, or blistering.[7]

  • Eye Contact: Serious eye irritation (H319) is a significant concern. The chemical can cause redness, pain, and potentially severe damage if not promptly addressed.[7]

  • Inhalation: As a solid, the primary inhalation risk comes from airborne dust or aerosolized particles. This can lead to irritation of the lungs and respiratory system.[7][9]

  • Ingestion: The "harmful if swallowed" classification indicates systemic toxicity upon ingestion, though specific organ targets are not detailed in available literature.

The following diagram outlines the logical flow from hazard identification to immediate precautionary action.

GHS_Hazard_Response cluster_hazards GHS Hazard Identification cluster_ppe Mandatory PPE & Engineering Controls cluster_actions Immediate Response (Exposure) H315 H315: Skin Irritation Gloves Wear Protective Gloves (P280) H315->Gloves H319 H319: Eye Irritation Goggles Wear Eye Protection (P280) H319->Goggles H335 H335: Respiratory Irritation Ventilation Use in Well-Ventilated Area (P271) H335->Ventilation Skin_Wash IF ON SKIN: Wash with plenty of water (P302+P352) Gloves->Skin_Wash Eye_Rinse IF IN EYES: Rinse cautiously with water (P305+P351+P338) Goggles->Eye_Rinse Inhaled IF INHALED: Move to fresh air (P304+P340) Ventilation->Inhaled

Caption: GHS Hazard to Precautionary Action Flowchart.

Section 3: Risk Assessment and Safe Handling Protocols

A self-validating safety protocol is one where the steps inherently minimize risk and provide feedback for the user. The following workflow is designed for handling this compound hydrochloride in a research setting.

Experimental Workflow: Safe Handling Protocol

  • Preparation and Planning:

    • Causality: Before entering the lab, a thorough review of the safety data is essential. This step ensures that all necessary engineering controls (fume hood) and PPE are available and functional.

    • Action: Confirm the chemical fume hood is certified and operational. Locate the nearest safety shower and eyewash station. Ensure a spill kit compatible with solid chemical cleanup is accessible.

  • Personal Protective Equipment (PPE) Donning:

    • Causality: Given the H315 and H319 warnings, forming a barrier between the chemical and the user is non-negotiable. Standard nitrile gloves are generally sufficient for handling the solid, but glove compatibility should always be checked if solvents are involved.

    • Action: Don a lab coat, safety goggles (not glasses), and appropriate chemical-resistant gloves.[1][8]

  • Chemical Weighing and Transfer:

    • Causality: The primary risk of exposure to the solid form is through the generation of dust (H335). All manipulations must be performed in a way that minimizes aerosolization.

    • Action: Conduct all weighing and transfers within a chemical fume hood.[1] Use a spatula to carefully transfer the solid. Avoid pouring the solid, which can create dust. Close the container immediately after use.[1]

  • Reaction Setup and Execution:

    • Causality: The chemical's reactivity profile is not fully detailed, but safe practice dictates keeping it away from incompatible substances. Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride.[7]

    • Action: Keep the container tightly closed when not in use and store it away from incompatible materials.[7] If heating the substance, ensure the reaction is performed in a well-ventilated area, preferably within the fume hood.

  • Post-Handling and Decontamination:

    • Causality: Contaminated surfaces and PPE can be a source of secondary exposure.

    • Action: Thoroughly wash hands and any affected skin areas after handling.[7][8] Clean any contaminated surfaces. Remove and dispose of gloves properly.

Safe_Handling_Workflow Start Start: Prepare for Handling Prep Step 1: Review SDS & Check Controls (Fume Hood, Eyewash) Start->Prep PPE Step 2: Don PPE (Lab Coat, Goggles, Gloves) Prep->PPE Weigh Step 3: Weigh & Transfer (Inside Fume Hood, Minimize Dust) PPE->Weigh Reaction Step 4: Perform Experiment (Maintain Ventilation, Avoid Incompatibles) Weigh->Reaction Cleanup Step 5: Decontaminate (Clean Workspace, Wash Hands) Reaction->Cleanup End End: Safe Completion Cleanup->End

Caption: Step-by-step safe handling workflow for solids.

Section 4: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a rapid and correct response is critical.

First-Aid Measures:

  • If Inhaled: Immediately move the person to fresh air and keep them comfortable for breathing.[7][8] If the person feels unwell, seek medical attention.[8]

  • If on Skin: Take off contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water.[7][8] If skin irritation occurs, get medical advice.[7][8]

  • If in Eyes: Rinse cautiously with water for several minutes.[7][8] If contact lenses are present and easy to remove, do so. Continue rinsing.[7][8] If eye irritation persists, seek immediate medical attention.[7]

  • If Swallowed: Rinse the mouth with water.[8] Do not induce vomiting. Call a poison control center or doctor immediately.[8]

Accidental Release Measures:

  • Personal Precautions: Avoid dust formation and breathing vapors or dust.[8] Ensure adequate ventilation and evacuate personnel to safe areas.[8]

  • Containment and Cleanup: Use personal protective equipment.[8] For spills, collect the material using methods that do not generate dust (e.g., gently sweep or vacuum with HEPA filter) and place it into a suitable, closed container for disposal.[7] Prevent the chemical from entering drains or the environment.[7][8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Protective Actions: Firefighters should wear self-contained breathing apparatus if necessary.[8]

Section 5: Storage and Disposal

Storage:

  • Rationale: Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations. The recommended storage in a refrigerator (2-8°C) suggests that the compound may degrade at room temperature over long periods.[3] Storage under an inert atmosphere (like argon or nitrogen) prevents reaction with atmospheric components such as moisture or carbon dioxide.[1]

  • Protocol: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7] The recommended storage temperature is between 2-8°C.[1][3]

Disposal:

  • Rationale: Due to its potential hazards, this compound and its containers must be disposed of in a way that prevents environmental contamination and human exposure.

  • Protocol: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[8] The material may be sent to a licensed chemical destruction plant.[8]

References

  • ChemBK. This compound. [Link]

  • PubChem, National Institutes of Health. This compound hydrochloride. [Link]

  • PubChem, National Institutes of Health. This compound. [Link]

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An In-depth Technical Guide to the Theoretical and Experimental Properties of Methyl 7-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7-aminoheptanoate is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry, serving as a versatile building block for the creation of more complex molecules, including polymers and pharmaceutical intermediates. Its structure incorporates a terminal primary amine and a methyl ester, offering two distinct reactive sites for chemical modification. This guide provides a comprehensive overview of the theoretical and experimental properties of this compound, alongside a detailed protocol for its synthesis and characterization. By bridging theoretical predictions with practical experimental considerations, this document aims to be an essential resource for researchers working with this compound.

Introduction

This compound, with the chemical formula C₈H₁₇NO₂, is a linear aliphatic amino ester. The presence of both a nucleophilic amino group and an electrophilic ester group on the same carbon chain makes it a valuable synthon for a variety of chemical transformations. This guide will delve into the fundamental properties of this molecule, providing both calculated theoretical data and predicted experimental characteristics to facilitate its use in research and development.

Molecular Structure and Theoretical Properties

The structural formula of this compound is characterized by a seven-carbon chain with a primary amine at the C7 position and a methyl ester at the C1 position.

Theoretical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇NO₂PubChem[1]
Molecular Weight 159.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 39979-08-3PubChem[1]
XLogP3 -0.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 7PubChem[1]
Exact Mass 159.125928785 DaPubChem[1]
Topological Polar Surface Area 52.3 ŲPubChem[1]

Note: The properties listed above are computationally derived and provide a theoretical foundation for understanding the molecule's behavior.

Synthesis of this compound via Fischer Esterification

The most common and direct method for the synthesis of this compound is the Fischer esterification of 7-aminoheptanoic acid with methanol in the presence of a strong acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Fischer_Esterification RCOOH 7-Aminoheptanoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation MeOH Methanol Tetrahedral_Intermediate Tetrahedral Intermediate MeOH->Tetrahedral_Intermediate H_plus H+ (catalyst) Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic attack by Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton transfer & Dehydration Water Water Tetrahedral_Intermediate->Water Protonated_Ester->H_plus Ester This compound Protonated_Ester->Ester Deprotonation

Caption: Mechanism of Fischer Esterification.

Experimental Protocol

Materials:

  • 7-aminoheptanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or Dichloromethane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend 7-aminoheptanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst. If using concentrated sulfuric acid, add it dropwise (catalytic amount, e.g., 0.1-0.2 equivalents). If using thionyl chloride, add it dropwise (e.g., 1.1-1.5 equivalents) in a well-ventilated fume hood, as this will generate HCl gas in situ.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in diethyl ether or dichloromethane and carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Self-Validating System: The success of the synthesis can be validated at several stages. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot on TLC indicates reaction progression. Successful neutralization is confirmed by testing the pH of the aqueous layer. The final purity of the product should be assessed by spectroscopic methods as detailed in the following section.

Predicted Experimental Properties and Characterization

Disclaimer: The following spectral data are predicted using computational algorithms and are intended to serve as a reference. Experimental verification is recommended.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments.

Predicted ¹H NMR Chemical Shifts:

ProtonsChemical Shift (ppm)MultiplicityIntegration
-OCH₃ ~3.67singlet3H
-CH₂ -COOCH₃ (C2)~2.30triplet2H
-CH₂ -NH₂ (C7)~2.68triplet2H
-CH₂ - (C3, C6)~1.62, ~1.45multiplet4H
-CH₂ - (C4, C5)~1.33multiplet4H
-NH₂ broad singlet2H

Interpretation: The singlet at ~3.67 ppm is characteristic of the methyl ester protons. The triplets at ~2.30 ppm and ~2.68 ppm correspond to the methylene groups adjacent to the ester and the amine, respectively. The overlapping multiplets in the region of ~1.3-1.7 ppm are due to the other methylene groups in the aliphatic chain. The amine protons are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonChemical Shift (ppm)
C =O~174.5
-OC H₃~51.5
-C H₂-NH₂ (C7)~42.3
-C H₂-COOCH₃ (C2)~34.1
-C H₂- (C6)~33.8
-C H₂- (C3)~24.9
-C H₂- (C5)~28.9
-C H₂- (C4)~26.6

Interpretation: The carbonyl carbon of the ester group is the most downfield signal at ~174.5 ppm. The methyl carbon of the ester appears at ~51.5 ppm. The remaining methylene carbons of the aliphatic chain are observed in the upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3300-3400N-HStretching (amine)
2850-2960C-HStretching (aliphatic)
1735-1750C=OStretching (ester)
1590-1650N-HBending (amine)
1170-1250C-OStretching (ester)

Interpretation: The broad peaks in the 3300-3400 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary amine. The strong, sharp peak around 1740 cm⁻¹ is indicative of the C=O stretch of the ester group. The C-H stretching and N-H bending vibrations are also expected to be present.

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 159

  • Major Fragments:

    • m/z = 128 ([M-OCH₃]⁺)

    • m/z = 100 ([M-COOCH₃]⁺)

    • m/z = 87

    • m/z = 74 (McLafferty rearrangement)

    • m/z = 59 ([COOCH₃]⁺)

    • m/z = 30 ([CH₂NH₂]⁺)

Interpretation: The molecular ion peak is expected at m/z 159. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). The base peak is often the fragment resulting from the McLafferty rearrangement (m/z = 74) for esters with a sufficiently long alkyl chain. Alpha-cleavage adjacent to the nitrogen atom can lead to the formation of the [CH₂NH₂]⁺ fragment at m/z 30.

Purification and Handling

Purification: As mentioned in the synthesis protocol, crude this compound can be purified by vacuum distillation or column chromatography. For column chromatography, a silica gel stationary phase with a mobile phase gradient of dichloromethane and methanol is often effective.

Handling and Storage: this compound is expected to be a liquid at room temperature. It should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. Due to the presence of the amine group, it may be sensitive to air and light over time. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a valuable bifunctional molecule with wide-ranging applications in chemical synthesis. This guide has provided a detailed overview of its theoretical properties, a practical protocol for its synthesis via Fischer esterification, and a comprehensive set of predicted experimental data for its characterization. While the provided spectral data are based on computational predictions, they offer a strong foundation for the identification and quality control of this compound in a laboratory setting. It is the author's hope that this in-depth guide will serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1163–1170. [Link]

  • NMRDB.org. Predict all NMR spectra. [Link]

  • Cheminfo.org. IR spectra prediction. [Link]

  • CFM-ID. Spectra Prediction. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Polyamide 7 via Melt Polycondensation of Methyl 7-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Polyamide 7

Polyamides are a cornerstone class of engineering thermoplastics, prized for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] These properties arise from the repeating amide linkages (-CO-NH-) in the polymer backbone, which facilitate strong intermolecular hydrogen bonding.[3][4] While Nylon 6 and Nylon 6,6 are the most commercially prevalent, polyamides with longer aliphatic chains, such as Polyamide 7 (PA 7 or Nylon 7), offer unique property profiles, including enhanced flexibility and lower moisture absorption.[2][5]

Methyl 7-aminoheptanoate is a key monomer for the synthesis of Polyamide 7.[6][7] As an α,ω-amino ester, it contains both the nucleophilic amine group and the electrophilic ester group necessary for self-condensation polymerization. This application note provides a detailed overview of the synthesis of Polyamide 7 from this compound, focusing on the melt polycondensation method. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss standard characterization techniques for the resulting polymer. This guide is intended for researchers in polymer chemistry and materials science.

The Chemistry: Mechanism of Polycondensation

The synthesis of Polyamide 7 from this compound is a step-growth polymerization.[8] Specifically, it proceeds via a polycondensation reaction involving an ester-amide exchange, also known as aminolysis. The reaction is typically performed at high temperatures without the need for an external catalyst, although catalysts can be employed.[9][10]

The process unfolds in two main stages:

  • Amide Formation: The primary amine group (-NH₂) of one monomer molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester group (-COOCH₃) on another monomer.[4] This forms a tetrahedral intermediate which then collapses, eliminating a molecule of methanol (CH₃OH). The result is the formation of a stable amide bond, linking the two monomer units to form a dimer.

  • Chain Propagation: This dimer still possesses a free amine group at one end and a methyl ester group at the other. It can, therefore, react with other monomers, dimers, or longer oligomers. This process repeats, extending the polymer chain step-by-step.[8]

The reaction is driven to completion by the continuous removal of the methanol byproduct, which shifts the reaction equilibrium toward the formation of high molecular weight polymer, in accordance with Le Châtelier's principle.[11] This is typically achieved by applying a vacuum during the later stages of the polymerization.[12]

Caption: Polycondensation of this compound.

Experimental Protocol: Melt Polymerization

This protocol details the synthesis of Polyamide 7 on a laboratory scale. The causality behind key steps is explained to ensure both reproducibility and a fundamental understanding of the process.

3.1. Materials and Equipment

Material/EquipmentPurpose
This compound (≥98%)Monomer
Three-neck round-bottom flaskReaction vessel
Mechanical stirrer with paddleEnsures homogenous mixing of the viscous melt
Nitrogen/Argon gas inletProvides an inert atmosphere to prevent oxidation
Condenser and collection flaskTo collect methanol byproduct
High-temperature heating mantleProvides controlled heating
Thermocouple/ThermometerMonitors reaction temperature accurately
High-vacuum pumpRemoves byproduct to drive polymerization
Formic acidSolvent for polymer characterization (viscosity)
MethanolFor polymer precipitation and washing

3.2. Step-by-Step Methodology

Caption: Workflow for Polyamide 7 Synthesis.

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, gas inlet, and a condenser leading to a collection flask. Ensure all glassware is thoroughly dried to prevent hydrolytic side reactions.

  • Monomer Charging: Charge the flask with a known quantity of this compound.

  • Inert Atmosphere: Purge the system with dry nitrogen or argon for 15-20 minutes to remove oxygen. Rationale: At high temperatures, the amine groups are susceptible to oxidation, which can cause discoloration and undesirable side reactions, ultimately affecting the polymer's final properties and molecular weight.

  • Initial Heating: While maintaining a slow inert gas flow, begin stirring and heat the monomer to approximately 180°C. The monomer will melt, and methanol will begin to distill off.

  • Temperature Ramping: Over a period of 1-2 hours, gradually increase the temperature to 260-270°C.[6] Rationale: A gradual temperature increase allows for controlled removal of methanol and prevents excessive foaming as the viscosity of the reaction mixture increases.

  • Vacuum Application: Once the rate of methanol distillation slows significantly, discontinue the inert gas flow and slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr. Rationale: Applying a high vacuum in the final stage is critical for removing the last traces of methanol and water, driving the polymerization reaction to completion and achieving a high molecular weight polymer.[12]

  • Melt Polycondensation under Vacuum: Continue stirring under high vacuum at 260-270°C for an additional 3-5 hours.[6] The viscosity of the melt will increase noticeably, indicating a rise in molecular weight. The stirring torque will increase, which can be monitored as an indicator of polymerization progress.

  • Reaction Completion and Recovery: Release the vacuum by introducing nitrogen gas. Stop heating and stirring. The molten polymer can be extruded from the bottom of the reactor (if equipped) as a strand and pelletized, or allowed to cool in the flask and subsequently removed as a solid plug.

  • Purification (Optional): The recovered polymer can be dissolved in a suitable solvent like formic acid and re-precipitated in a non-solvent such as methanol to remove any unreacted monomer or low molecular weight oligomers.

3.3. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and high-temperature resistant gloves.[7]

  • This compound may be harmful if inhaled or swallowed; avoid direct contact.[7]

  • High-temperature reactions under vacuum carry a risk of implosion. Use a safety shield and ensure glassware is free of defects.

Characterization of Polyamide 7

Post-synthesis, it is essential to characterize the polymer to confirm its identity and determine its physical properties.

TechniquePurposeExpected Result for Polyamide 7
FTIR Spectroscopy Confirm amide bond formationAppearance of strong amide I (C=O stretch) band at ~1640 cm⁻¹ and amide II (N-H bend) at ~1540 cm⁻¹. Disappearance of the ester C=O stretch from the monomer (~1735 cm⁻¹).[13]
¹H NMR Spectroscopy Verify polymer structurePeaks corresponding to the methylene protons adjacent to the N-H (~3.2 ppm) and C=O (~2.2 ppm) groups, and the main aliphatic chain protons.
DSC Determine thermal propertiesA distinct melting endotherm (Tm) in the range of 220-230°C.[12] A glass transition (Tg) may also be observable at a lower temperature.
Gel Permeation Chromatography (GPC) Determine molecular weight and distributionProvides number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).

Properties and Applications

Polyamide 7, synthesized via this method, is a semi-crystalline thermoplastic. Its properties make it suitable for a range of applications where a balance of strength, flexibility, and low moisture uptake is required.

Table of Properties for Polyamide 7

PropertyTypical ValueSource
Melting Point (Tm)220 - 230 °C[12]
Thermal Decomposition Temp.> 400 °C[12]
Density~1.04 - 1.08 g/cm³N/A
Water Absorption (at saturation)Lower than PA 6 or PA 6,6N/A

Potential applications mirror those of other specialty polyamides, including:

  • Automotive: Fuel lines, flexible tubing, and connectors where chemical resistance and flexibility are key.[14][15]

  • Textiles: Specialty fibers for apparel and industrial fabrics requiring high durability and lower moisture regain than traditional nylons.[14][16]

  • Industrial Components: Gears, bearings, and filaments for 3D printing, leveraging its good mechanical properties and wear resistance.[3][15]

Conclusion

The melt polycondensation of this compound is a robust and direct method for synthesizing high-quality Polyamide 7. By carefully controlling reaction parameters such as temperature and vacuum, researchers can effectively drive the ester-amide exchange to produce a high molecular weight polymer. The resulting material exhibits the characteristic durability of polyamides with the added benefits of increased flexibility and reduced water absorption, opening avenues for its use in specialized engineering and textile applications.

References

Application Notes and Protocols: Methyl 7-Aminoheptanoate as a Monomer for Polyamide 7 Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Methyl 7-aminoheptanoate is a bifunctional monomer of significant interest for the synthesis of Polyamide 7 (Nylon 7), a high-performance polymer with applications ranging from specialty fibers to engineering plastics. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymerization reactions. It details the underlying principles of step-growth polycondensation, provides validated, step-by-step protocols for both melt and solution polymerization, and outlines comprehensive methods for the characterization of the resulting polymer. The causality behind critical experimental parameters is explained to empower researchers to not only replicate but also rationally modify these protocols for their specific applications.

Introduction: The Significance of this compound

This compound, a derivative of 7-aminoheptanoic acid, serves as an AB-type monomer for the synthesis of Polyamide 7. Unlike the more common AA-BB type monomers used for Nylon 6,6, this single-monomer system simplifies stoichiometry control during polymerization, which is a critical factor for achieving high molecular weights.[1][2] The seven-carbon backbone of the repeating unit imparts a unique balance of properties to Nylon 7, including good thermal stability, mechanical strength, and lower moisture absorption compared to shorter-chain polyamides like Nylon 6.[3]

The polymerization proceeds via a step-growth polycondensation mechanism. The nucleophilic amino group (-NH₂) of one monomer attacks the electrophilic carbonyl carbon of the methyl ester group (-COOCH₃) of another monomer. This reaction forms a stable amide linkage and eliminates a molecule of methanol as a byproduct.[1][4] Driving the reaction to completion requires the efficient removal of this methanol byproduct to shift the equilibrium towards the formation of long polymer chains.

DOT Representation: Polycondensation of this compound

G cluster_reactants Reactants cluster_products Products monomer1 n H₂N-(CH₂)₆-COOCH₃ polymer -[HN-(CH₂)₆-CO]ₙ- monomer1->polymer Heat, Vacuum methanol + (n-1) CH₃OH

Caption: General reaction scheme for the synthesis of Polyamide 7.

Monomer Quality Control: A Prerequisite for Success

The success of any polymerization is contingent on the purity of the monomer. Impurities can act as chain terminators, leading to low molecular weight polymers with inferior mechanical properties.

  • Purity Assessment: Before use, the purity of this compound should be assessed by ¹H NMR and GC-MS. The monomer is typically used as its hydrochloride salt for stability, which must be neutralized and purified before polymerization.[5][6][7]

  • Drying: The monomer must be scrupulously dried, as water can hydrolyze the ester group, complicating the reaction stoichiometry and potentially interfering with the polymerization process.

Polymerization Methodologies and Protocols

The choice between melt and solution polymerization depends on the desired scale, the required purity of the final polymer, and the available equipment.

Protocol 1: Melt Polycondensation

Melt polycondensation is a solvent-free, industrially relevant method that is ideal for producing high molecular weight Polyamide 7.[8] The reaction is typically carried out in two stages: a prepolymerization step at atmospheric pressure followed by a high-vacuum stage to build molecular weight.

Rationale:

  • Staged Temperature Profile: Initially, a lower temperature is used to start the polymerization and form oligomers while minimizing monomer sublimation. The temperature is then gradually increased to maintain a molten, stirrable reaction mass and increase the reaction rate.

  • Inert Atmosphere: A nitrogen or argon atmosphere is crucial to prevent oxidative degradation of the polymer at high temperatures, which would lead to discoloration and poor mechanical properties.

  • High Vacuum: In the final stage, applying a high vacuum is the most critical step. It effectively removes the methanol byproduct, shifting the reaction equilibrium towards the formation of high molecular weight polymer, in accordance with Le Châtelier's principle.

Materials and Equipment:

  • This compound (high purity, >99%)

  • Catalyst (optional, e.g., dibutyltin oxide, 0.1 mol%)

  • Three-neck round-bottom flask or specialized polymerization reactor

  • Mechanical stirrer with a high-torque motor and a vacuum-tight seal

  • Schlenk line for inert gas and vacuum application

  • Heating mantle with a temperature controller

  • Cold trap (liquid nitrogen or dry ice/acetone)

Step-by-Step Procedure:

  • Reactor Setup: Assemble the reactor, ensuring all glassware is oven-dried and cooled under a stream of dry nitrogen. Equip the reactor with the mechanical stirrer, a nitrogen inlet, and an outlet connected to a bubbler (initially) and then to the Schlenk line/cold trap.

  • Monomer Charging: Charge the reactor with this compound and the optional catalyst.

  • Inert Gas Purge: Purge the reactor with dry nitrogen for at least 30 minutes to remove all oxygen. Maintain a gentle positive pressure of nitrogen.

  • Stage 1 (Prepolymerization):

    • Begin stirring and heat the reactor to 150-160 °C. The monomer will melt and methanol will begin to evolve.

    • Hold at this temperature for 1-2 hours.

    • Slowly increase the temperature to 220-240 °C over 2-3 hours. The viscosity of the reaction mixture will noticeably increase.

  • Stage 2 (High-Vacuum Polycondensation):

    • Once the temperature reaches ~250-260 °C, carefully switch the outlet from the nitrogen bubbler to the vacuum line equipped with a cold trap.

    • Gradually reduce the pressure to <1 Torr over 30-60 minutes. Vigorous bubbling (methanol evaporation) will occur.

    • Continue stirring under high vacuum at 260-270 °C for an additional 3-5 hours. The stirrer motor load will increase significantly as the polymer's molecular weight and melt viscosity build. The reaction is complete when bubbling ceases.

  • Polymer Recovery:

    • Release the vacuum by backfilling with nitrogen.

    • Turn off the stirrer and heating.

    • Once cooled to room temperature, the solid polymer can be recovered by carefully breaking the glass flask (if using standard glassware) or by extruding the melt from a specialized reactor.

Protocol 2: Solution Polycondensation

Solution polymerization is a lower-temperature alternative, useful for smaller-scale synthesis or when trying to avoid thermal degradation. However, achieving very high molecular weights can be more challenging, and it requires solvent removal and purification steps.

Rationale:

  • Solvent Choice: A high-boiling, inert solvent (e.g., m-cresol, xylene) is used to keep both the monomer and the growing polymer chains in solution, facilitating mixing and mass transfer.

  • Azeotropic Removal: In some setups, a solvent like xylene can be used to azeotropically remove the methanol byproduct, helping to drive the reaction forward.

Materials and Equipment:

  • This compound (high purity, >99%)

  • High-boiling inert solvent (e.g., m-cresol)

  • Standard reflux apparatus with a mechanical stirrer and Dean-Stark trap (if using azeotropic removal)

  • Nitrogen/vacuum line

  • Precipitation solvent (e.g., methanol, acetone)

  • Filtration apparatus

Step-by-Step Procedure:

  • Reactor Setup: Set up a three-neck flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Monomer Dissolution: Charge the flask with this compound and the solvent (e.g., m-cresol). Purge with nitrogen for 30 minutes.

  • Reaction: Heat the solution to reflux (typically 180-200 °C depending on the solvent) with continuous stirring under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress over 8-24 hours. The viscosity of the solution will increase.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a large volume of a stirred non-solvent (e.g., methanol) to precipitate the polymer.

    • Collect the fibrous or powdered polymer by vacuum filtration.

  • Purification: Wash the polymer multiple times with fresh non-solvent to remove any residual solvent (m-cresol) and unreacted monomer.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Polymer Characterization

Thorough characterization is essential to confirm the identity, purity, molecular weight, and thermal properties of the synthesized Polyamide 7.

DOT Representation: Polymer Analysis Workflow

G cluster_characterization Characterization Monomer Monomer (this compound) Polymerization Polymerization (Melt or Solution) Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification (Precipitation/Drying) Crude_Polymer->Purification Final_Polymer Purified Polyamide 7 Purification->Final_Polymer NMR_FTIR Structural (NMR, FTIR) Final_Polymer->NMR_FTIR Confirm Structure GPC Molar Mass (GPC/SEC) Final_Polymer->GPC Determine Mw, PDI DSC_TGA Thermal (DSC, TGA) Final_Polymer->DSC_TGA Measure Tg, Tm, Td

Caption: A typical workflow from monomer to fully characterized polymer.

Table 1: Key Characterization Techniques and Expected Results for Polyamide 7

Technique Parameter Measured Typical Expected Result
¹H NMR Chemical StructureBroad peaks corresponding to the polyamide backbone: ~3.2 ppm (-CH₂-NH-), ~2.2 ppm (-CH₂-CO-), ~1.3-1.6 ppm (other methylene groups). Disappearance of the methyl ester peak (~3.6 ppm) from the monomer.
FTIR Functional GroupsStrong amide I band (C=O stretch) around 1640 cm⁻¹. Strong amide II band (N-H bend) around 1540 cm⁻¹. N-H stretching band around 3300 cm⁻¹.
GPC/SEC Molar Mass DistributionDetermines number-average (Mₙ) and weight-average (Mₙ) molecular weights, and Polydispersity Index (PDI = Mₙ/Mₙ). For successful polymerization, Mₙ > 15,000 g/mol and PDI ≈ 2 (typical for step-growth).
DSC Thermal TransitionsGlass Transition Temperature (T₉) typically around 50 °C. Melting Temperature (Tₘ) typically around 225 °C.
TGA Thermal StabilityOnset of decomposition temperature (Tₐ) in a nitrogen atmosphere, typically >350 °C, indicating good thermal stability.

Conclusion and Applications

This compound is a valuable monomer for producing Polyamide 7 through straightforward polycondensation reactions. By carefully controlling monomer purity and reaction conditions—particularly temperature and the efficient removal of the methanol byproduct—researchers can synthesize high molecular weight polymers suitable for a variety of applications. The resulting Polyamide 7 is a versatile thermoplastic with potential uses in biomedical devices, specialty textiles, and as an engineering plastic where its unique combination of mechanical properties and low moisture uptake is advantageous. The protocols and characterization methods detailed herein provide a robust framework for scientists to explore the full potential of this promising polymer.

References

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Application of Methyl 7-aminoheptanoate in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Architecture

In the landscape of modern peptide science and drug development, the incorporation of non-proteinogenic amino acids has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor stability and limited structural diversity.[1] Among these valuable building blocks, ω-amino acids like 7-aminoheptanoic acid, and its methyl ester derivative, methyl 7-aminoheptanoate, offer unique structural and functional advantages. This technical guide provides an in-depth exploration of the application of this compound in peptide synthesis, detailing its role as a flexible linker, a modulator of physicochemical properties, and a tool for creating novel peptide architectures. We will delve into the causality behind experimental choices and provide validated protocols for its successful incorporation into peptide chains.

This compound, a bifunctional molecule with an amine and a carboxyl group separated by a six-carbon methylene chain, serves as a versatile building block in chemical synthesis.[2] In the context of peptide synthesis, it is typically used in its Nα-protected form, most commonly as Fmoc-7-aminoheptanoic acid, to enable its integration into solid-phase peptide synthesis (SPPS) workflows.[3] The methyl ester of the carboxylic acid can also be utilized in solution-phase synthesis strategies.

Core Applications and Mechanistic Insights

The primary utility of incorporating 7-aminoheptanoate into a peptide sequence lies in its function as a flexible, hydrophobic spacer.[4] This seemingly simple modification can have profound effects on the resulting peptide's biological activity and therapeutic potential.

Spatially Defining Peptide Conjugates

In the burgeoning field of peptide-drug conjugates (PDCs), the linker connecting the peptide to the payload is a critical determinant of efficacy.[5][6] A linker must be stable in circulation yet allow for efficient release of the drug at the target site. The aliphatic chain of 7-aminoheptanoate provides a defined, flexible extension, which can be crucial for:

  • Overcoming Steric Hindrance: The spacer arm can physically separate a bulky drug molecule from the peptide, ensuring that the peptide's binding to its target receptor is not impeded.

  • Optimizing Pharmacokinetics: The length and hydrophobicity of the linker can influence the overall solubility and distribution of the PDC, impacting its circulation half-life and biodistribution.[4]

  • Facilitating Drug Release: In designs where the linker is cleavable, the 7-aminoheptanoate spacer can position the cleavage site for optimal access by enzymes at the target location.

Modulating Peptide Conformation and Bioactivity

The introduction of a flexible 7-aminoheptanoate linker within a peptide backbone can significantly alter its three-dimensional structure. This can lead to:

  • Enhanced Receptor Binding: By introducing a "hinge" region, the linker can allow for a more favorable conformation for receptor interaction, potentially increasing binding affinity and potency.

  • Improved Stability: The non-natural ω-amino acid structure can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between α-amino acids.[4]

  • Altered Solubility: The hydrophobic nature of the hexamethylene chain can influence the overall solubility of the peptide, a critical parameter for formulation and bioavailability.[2]

Experimental Workflows and Protocols

The incorporation of this compound, primarily as Fmoc-7-aminoheptanoic acid, into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) techniques.[1][7] The following sections provide detailed protocols and the rationale behind the procedural steps.

Workflow for Incorporating Fmoc-7-aminoheptanoic acid via SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Prepare resin Wash1 Washing Fmoc_Deprotection->Wash1 2. Expose amine Coupling Coupling of Fmoc-7-aminoheptanoic acid Wash1->Coupling 3. Remove reagents Wash2 Washing Coupling->Wash2 4. Form peptide bond Next_AA Continue with next Fmoc-amino acid Wash2->Next_AA 5. Remove excess Cleavage Cleavage & Deprotection Next_AA->Cleavage Repeat cycle Purification Purification Cleavage->Purification 6. Release peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-7-aminoheptanoic acid.

Detailed Protocol 1: Solid-Phase Incorporation of Fmoc-7-aminoheptanoic acid

This protocol outlines the manual coupling of Fmoc-7-aminoheptanoic acid onto a resin-bound peptide chain using a standard Fmoc/tBu strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-7-aminoheptanoic acid

  • Coupling reagent (e.g., HATU, HBTU)[8][9]

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes to ensure optimal accessibility of the reactive sites.[10]

    • If the N-terminus is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[11]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-7-aminoheptanoic acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.98 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Allow the activation mixture to pre-activate for 1-2 minutes.

    • Add the activation mixture to the washed resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended.[9]

  • Washing:

    • After the coupling reaction, drain the reaction solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.[12]

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a Kaiser test or a chloranil test on a small sample of the resin beads to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Chain Elongation:

    • Proceed with the deprotection of the Fmoc group from the newly added 7-aminoheptanoic acid and couple the next amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed.[13][14]

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., Reagent K or a simpler TFA-based cocktail)[13]

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Preparation:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1] A common cocktail for peptides without sensitive residues is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[13]

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage byproducts.

    • Dry the crude peptide under vacuum.

Solution-Phase Synthesis Considerations

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains relevant, particularly for large-scale production.[15][16] In this approach, this compound can be used with its amino group protected (e.g., with Boc or Fmoc) and the methyl ester serving as the C-terminal protection.[17] The coupling reactions are performed in a suitable organic solvent, and purification is typically carried out after each step.[18]

Characterization of Peptides Containing 7-Aminoheptanoate

After synthesis and purification (typically by reverse-phase high-performance liquid chromatography - RP-HPLC), the identity and purity of the modified peptide must be confirmed.[1]

Table 1: Recommended Analytical Techniques

TechniquePurposeExpected Outcome
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptide.The observed mass should match the calculated mass of the peptide containing the 7-aminoheptanoate moiety.
RP-HPLC To assess the purity of the final peptide product.A single major peak indicates a high degree of purity.
Amino Acid Analysis (AAA) To determine the amino acid composition of the peptide.Will not directly identify 7-aminoheptanoate but confirms the presence and ratio of the other amino acids.[19]
Nuclear Magnetic Resonance (NMR) To provide detailed structural information.Can confirm the presence of the -(CH2)6- chain of the 7-aminoheptanoate linker.

Troubleshooting and Expert Insights

Challenge: Incomplete coupling of Fmoc-7-aminoheptanoic acid.

Solution:

  • Use a more potent coupling reagent: For challenging couplings, reagents like HATU or COMU are generally more effective than HBTU.[9]

  • Double coupling: Perform the coupling step twice before proceeding to the next deprotection step.[9]

  • Increase reaction time and equivalents: Extend the coupling time and use a higher excess of the amino acid and coupling reagents.[9]

Troubleshooting Start Low Coupling Efficiency Reagent Optimize Coupling Reagent (e.g., HATU) Start->Reagent Time Increase Reaction Time & Equivalents Start->Time Double Perform Double Coupling Start->Double Result Improved Coupling Efficiency Reagent->Result Time->Result Double->Result

Caption: Troubleshooting workflow for low coupling efficiency of Fmoc-7-aminoheptanoic acid.

Conclusion

This compound, in its Nα-protected form, is a valuable and versatile tool in the arsenal of the peptide chemist. Its straightforward incorporation using standard synthesis protocols allows for the rational design of peptides with tailored properties. By serving as a flexible and hydrophobic linker, it enables the creation of sophisticated peptide conjugates and novel peptide architectures with enhanced stability and bioactivity. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently utilize this non-proteinogenic amino acid to advance their research and development efforts.

References

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  • Wenta, M., et al. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. 2021.
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  • Zorzi, A., et al. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. PMC - PubMed Central. 2017.
  • Market.us. 7-Amino Heptanoic Acid Market Size | CAGR of 8.1%. Market.us. Accessed January 2, 2026.
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  • ResearchGate. Scheme 1. Peptide-drug and peptide-spacer-drug conjugates.
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  • ACS Combinatorial Science. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • Ontores. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Ontores. Accessed January 2, 2026.
  • NIH. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Institutes of Health. Accessed January 2, 2026.
  • ResearchGate. Facile Synthesis of Polymer-Peptide Conjugates via Direct Amino Acid Coupling Chemistry.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Peptides. Accessed January 2, 2026.
  • Sigma-Aldrich. 7-Aminoheptanoic acid 98 929-17-9. Sigma-Aldrich. Accessed January 2, 2026.
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  • NIH. Introduction to Peptide Synthesis. National Institutes of Health. Accessed January 2, 2026.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Accessed January 2, 2026.
  • PubMed. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. PubMed. Accessed January 2, 2026.
  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
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  • NIH. Digging deeper into the immunopeptidome: characterization of post-translationally modified peptides presented by MHC I.
  • Benchchem. In-Depth Technical Guide: Synthesis and Properties of Methyl 2-Aminoheptanoate. Benchchem. Accessed January 2, 2026.
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Methyl 7-aminoheptanoate as a linker in PROTAC design

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Methyl 7-aminoheptanoate as a Versatile Linker in PROTAC Design

Audience: Researchers, scientists, and drug development professionals.

Introduction: The PROTAC Revolution

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to event-driven pharmacology.[1] Instead of merely blocking a protein's function, PROTACs harness the cell's own machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[2][3] These heterobifunctional molecules are comprised of three distinct components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[4][5] By forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the POI.[2] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively removing it from the cell.

The Central Role of the Linker in PROTAC Efficacy

While the warhead and anchor moieties provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's biological activity and drug-like properties.[2][6] The linker's characteristics—including its length, composition, rigidity, and the points of attachment—profoundly influence the formation and stability of the ternary complex.[7][8] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to enhanced ternary complex stability (a phenomenon known as positive cooperativity), while a suboptimal linker can cause steric clashes and prevent productive ubiquitination.[6][9]

Key Linker Parameters and Their Impact:
  • Length: A linker that is too short may sterically prevent the simultaneous binding of the POI and E3 ligase.[8] Conversely, an overly long linker might lead to unproductive binding modes or an entropic penalty that destabilizes the ternary complex.[8][9]

  • Composition: The chemical makeup of the linker dictates the PROTAC's physicochemical properties. Hydrophilic linkers, such as those containing polyethylene glycol (PEG) units, can improve aqueous solubility, whereas more lipophilic alkyl chains can enhance cell permeability.[1][9]

  • Flexibility: Flexible linkers, like alkyl chains, allow the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[9] However, excessive flexibility can incur an entropic cost upon binding.[9][10]

  • Attachment Points: The vector at which the linker exits the warhead and anchor ligands is crucial for orienting the respective proteins correctly for ubiquitin transfer.[4][][]

The process of identifying the ideal linker remains a largely empirical challenge, requiring the synthesis and evaluation of a library of candidates to determine the optimal structure-activity relationship (SAR).[13]

This compound: A Foundational Alkyl Linker

For researchers embarking on a PROTAC design campaign, simple, flexible alkyl chains are an excellent starting point due to their synthetic tractability and conformational versatility.[4][9] this compound is a commercially available building block that serves as an ideal scaffold for this purpose.[14][15]

Chemical Structure:

This molecule offers two distinct, orthogonal reactive handles: a primary amine (-NH2) and a methyl ester (-COOCH3). This bifunctionality allows for a controlled, stepwise synthesis strategy to assemble the PROTAC molecule. The seven-carbon chain provides a flexible spacer of a defined length, which can be systematically modified in subsequent optimization rounds. Its aliphatic nature contributes to cell permeability, a key challenge for large PROTAC molecules that often violate traditional drug-like property guidelines like Lipinski's "rule of five".[9][]

Table 1: Comparison of Common Flexible Linker Motifs
FeatureAlkyl Chains (e.g., from 7-Aminoheptanoate)Polyethylene Glycol (PEG) Chains
Primary Advantage Enhanced cell permeability, metabolic stability.[]Improved aqueous solubility, reduced non-specific binding.[1][8]
Flexibility High conformational flexibility.[9]High conformational flexibility.
Synthesis Synthetically straightforward and accessible.[4][]Widely available in various lengths.
Potential Drawback Can lead to poor solubility and aggregation.[9][]May increase susceptibility to oxidative metabolism.[8][]
Best Use Case Initial screening, optimizing permeability.Improving solubility of lipophilic PROTACs.

Visualizing the PROTAC Mechanism and Workflow

To successfully develop a PROTAC, it is essential to understand both its biological mechanism and the experimental process required for its creation and validation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-Anchor) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation S1 Step 1: Couple E3 Ligand-COOH to This compound S2 Step 2: Saponification (Ester Hydrolysis) S1->S2 S3 Step 3: Couple Intermediate to Warhead-NH2 S2->S3 S4 Step 4: HPLC Purification S3->S4 C1 Structural Verification (HRMS, NMR) S4->C1 C2 Purity Analysis (>95% by HPLC) S4->C2 B1 Ternary Complex Formation (e.g., TR-FRET) C2->B1 B2 Protein Degradation Assay (Western Blot, In-Cell Western) B1->B2 B3 Determine DC50 / Dmax B2->B3

Sources

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Methyl 7-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of a Bifunctional Building Block

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and the ultimate success of a drug development campaign. Methyl 7-aminoheptanoate emerges as a uniquely versatile scaffold, offering chemists a strategic entry point for the construction of complex molecular architectures.[1] Its structure is deceptively simple: a seven-carbon aliphatic chain providing flexibility and lipophilicity, capped by two orthogonal functional groups—a primary amine and a methyl ester.[2] This bifunctionality is the cornerstone of its utility, permitting selective chemical transformations at either end of the molecule, a crucial feature for the multi-step synthesis of pharmaceutical intermediates.[1][3]

This guide delves into the practical applications of this compound, providing detailed protocols for its conversion into key pharmaceutical intermediates. We will focus on two primary synthetic pathways: the construction of histone deacetylase (HDAC) inhibitor backbones, exemplified by analogues of Suberoylanilide Hydroxamic Acid (SAHA), and the intramolecular cyclization to form medium-ring lactams. Through these examples, we will illustrate the chemical logic and experimental considerations necessary to leverage this powerful building block in drug discovery.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 39979-08-3 [2]
Molecular Formula C₈H₁₇NO₂ [2]
Molecular Weight 159.23 g/mol [2]
Appearance Colorless and transparent liquid [4]
Solubility Soluble in organic solvents like ethanol and methanol [4]

| Hydrochloride CAS | 17994-94-4 |[5][6] |

Part 1: Synthesis of Histone Deacetylase (HDAC) Inhibitor Scaffolds

Expert Insight: The discovery of HDAC inhibitors as anti-cancer agents marked a significant advancement in oncology.[7] Drugs like SAHA (Vorinostat) validate a common pharmacophore model: a "cap" group that interacts with the enzyme surface, a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion, and a linker that connects them.[8][9] this compound is an ideal precursor for the linker component of SAHA analogues, providing the requisite carbon chain length for spanning the active site.

The overall synthetic strategy is a robust and modular two-step process. First, the primary amine of this compound is acylated with a carboxylic acid derivative that will serve as the "cap" group. Second, the methyl ester is converted into a hydroxamic acid, the quintessential ZBG for this class of inhibitors.

G M7A This compound Coupling Amide Coupling (EDC, HOBt or similar) M7A->Coupling CapAcid Cap Group-COOH (e.g., Aniline derivative precursor) CapAcid->Coupling Intermediate N-Acylated Intermediate (Methyl Ester) Coupling->Intermediate Step 1: N-Acylation Conversion Hydroxamic Acid Formation Intermediate->Conversion Hydroxylamine NH₂OH•HCl Hydroxylamine->Conversion FinalProduct SAHA Analogue (HDAC Inhibitor) Conversion->FinalProduct Step 2: ZBG Formation

Figure 1: General workflow for the synthesis of a SAHA analogue from this compound.

Protocol 1: Two-Step Synthesis of a SAHA Analogue

This protocol provides a generalized procedure for the synthesis of an N-phenyl-substituted SAHA analogue. The choice of aniline derivative for the cap group can be varied to explore structure-activity relationships (SAR).

Step 1: N-Acylation to form Methyl 7-(phenylformamido)heptanoate

  • Rationale: This step forms the critical amide bond between the linker (this compound) and the cap group precursor. The use of standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) ensures efficient and clean conversion at room temperature, minimizing side reactions. An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of the amine if used, and any acids formed during the reaction.

  • Procedure:

    • To a solution of suberic acid monomethyl ester (1.0 eq) in anhydrous DCM (0.2 M), add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • In a separate flask, dissolve this compound hydrochloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the activated acid solution.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-acylated methyl ester intermediate.

Step 2: Conversion to N¹-hydroxy-N⁸-phenyl-octanediamide (SAHA Analogue)

  • Rationale: The conversion of the methyl ester to a hydroxamic acid is the final and critical step. A stock solution of hydroxylamine is typically prepared by reacting hydroxylamine hydrochloride with a strong base like potassium hydroxide or sodium methoxide in methanol. The excess hydroxylamine drives the reaction to completion. This reaction is often performed at room temperature or with gentle heating.[10]

  • Procedure:

    • Prepare a fresh solution of hydroxylamine in methanol. In a flask, combine hydroxylamine hydrochloride (4.0 eq) and potassium hydroxide (4.0 eq) in methanol. Stir for 30 minutes and filter off the resulting KCl precipitate.

    • Dissolve the N-acylated methyl ester intermediate (1.0 eq) from Step 1 in methanol.

    • Add the methanolic hydroxylamine solution to the ester solution.

    • Stir the reaction at room temperature for 24-48 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

    • Once the reaction is complete, acidify the mixture to pH ~7 with 1M HCl.

    • Remove the solvent under reduced pressure. The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to yield the final hydroxamic acid product.

Table 2: Representative SAHA Analogues and Modifications

Modification Site Substituent Effect on Activity/Selectivity Source
Linker C3-Position Ethyl group Displayed 12-fold selectivity for HDAC6 over HDAC3. [11]
Linker C6-Position Methyl, Phenyl Potency was only 4-fold reduced compared to SAHA. [12]
ZBG (Hydroxamic Acid) N-substitution Reduced potency but could impart greater selectivity for HDAC1/2. [9]

| Cap Group | Heteroaryl amides | Many analogues synthesized and tested as HDAC inhibitors. |[8] |

Part 2: Intramolecular Cyclization to Azocan-2-one

Expert Insight: Lactams are cyclic amides that form the core of numerous pharmaceuticals and are the monomers for important polymers like Nylon.[13] While the cyclization of 6-aminohexanoic acid derivatives to 7-membered caprolactam is an industrial process, this compound provides a direct route to the homologous 8-membered lactam, azocan-2-one. The primary challenge in this synthesis is favoring the intramolecular cyclization over intermolecular polymerization, especially when forming medium-sized rings (8-11 atoms), which is entropically and enthalpically disfavored.

The key to successful lactamization is the application of high-dilution principles or thermal catalysis to promote the intramolecular pathway. Heating the neat ester or a concentrated solution can provide the activation energy needed for the amine to attack the ester carbonyl, eliminating methanol.

G cluster_main Intramolecular Cyclization cluster_side Side Reaction M7A This compound Heat Heat (Δ) High Temperature M7A->Heat Intramolecular Aminolysis Lactam Azocan-2-one (8-membered lactam) Heat->Lactam Intramolecular Aminolysis Methanol Methanol (CH₃OH) (byproduct) Heat->Methanol M7A2 This compound (2 molecules) Polymer Polyamide (Intermolecular Polymerization) M7A2->Polymer Favored at high concentration

Figure 2: Reaction pathway for the lactamization of this compound, highlighting the desired intramolecular cyclization versus the potential for intermolecular polymerization.

Protocol 2: Thermal Synthesis of Azocan-2-one
  • Rationale: This protocol relies on thermal energy to drive the intramolecular aminolysis of the ester. By heating the neat starting material, the concentration is maximized for the initial reaction rate, and the volatile methanol byproduct is continuously removed, driving the equilibrium towards the product. A nitrogen atmosphere prevents oxidation at high temperatures.

  • Procedure:

    • Place this compound (1.0 eq) into a round-bottom flask equipped with a short-path distillation head and a magnetic stir bar.

    • Flush the system with dry nitrogen.

    • Heat the flask in a sand bath or with a heating mantle to 180-200 °C under a slow stream of nitrogen.

    • Methanol will begin to distill off as the reaction proceeds. Continue heating for 4-6 hours or until methanol evolution ceases.

    • Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or ¹H NMR to observe the disappearance of the methyl ester signal and the appearance of the lactam signals.

    • After cooling to room temperature, the crude product, azocan-2-one, can be purified by vacuum distillation or column chromatography to remove any oligomeric byproducts.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for modular and orthogonal synthetic strategies, which are essential in modern drug discovery. As demonstrated, it provides a direct and efficient entry point for the construction of the linker region in clinically relevant HDAC inhibitors and serves as a ready precursor for medium-ring lactams. The protocols and strategies outlined in this guide showcase the causality behind the experimental choices, providing researchers and drug development professionals with a robust framework for incorporating this strategic starting material into their synthetic campaigns.

References

Protocol for the Incorporation of Methyl 7-aminoheptanoate in Solid-Phase Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptides

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These unique building blocks can confer advantageous properties, such as enhanced metabolic stability, constrained conformations for improved receptor binding, and novel functionalities.[1] Methyl 7-aminoheptanoate, an ω-amino acid with a linear six-carbon aliphatic chain and a C-terminal methyl ester, serves as a versatile linker or spacer, influencing the overall hydrophobicity and flexibility of a peptide. Its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of coupling conditions and potential side reactions, particularly concerning the stability of the methyl ester.

This comprehensive guide provides a detailed protocol for the efficient coupling of this compound in Fmoc-based SPPS. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice.

Core Principles and Strategic Considerations

The fundamental workflow for incorporating this compound follows the iterative cycles of standard Fmoc-SPPS: deprotection, activation, coupling, and washing.[2][3] However, the specific nature of this non-proteinogenic amino acid necessitates a few key considerations:

  • N-α-Protection: For seamless integration into a standard Fmoc-SPPS workflow, the amino group of this compound must be protected with a base-labile Fmoc group. Commercially available Fmoc-7-aminoheptanoic acid is the recommended starting material.[4][5] The protocol herein assumes the use of this reagent, which possesses a free carboxylic acid for coupling.

  • Side Chain Moiety: The methyl ester of this compound is generally stable to the mildly basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF).[6] However, prolonged exposure or stronger basic conditions should be avoided to minimize the risk of hydrolysis. Crucially, the ester is susceptible to cleavage under strongly acidic conditions typically used for final peptide deprotection and cleavage from the resin.[7] Therefore, the choice of cleavage cocktail is critical if the methyl ester is to be retained in the final peptide.

  • Coupling Activation: As a linear and sterically unhindered amino acid, the coupling of Fmoc-7-aminoheptanoic acid is generally efficient. Standard activation methods using carbodiimides (e.g., DIC) with an additive (e.g., HOBt or Oxyma) or onium salts (e.g., HBTU, HATU) are effective.[3][8][9] The choice of coupling reagent may depend on the specific sequence and the preceding amino acid residue.

Experimental Workflow Overview

The following diagram illustrates the key stages in a single coupling cycle for incorporating Fmoc-7-aminoheptanoic acid into a growing peptide chain on a solid support.

SPPS_Workflow cluster_resin Peptide-Resin cluster_cycle Coupling Cycle for this compound cluster_result Result Resin_Start Resin-NH-Peptide-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling to Peptide-Resin Wash1->Coupling Activation Activation of Fmoc-7-aminoheptanoic acid (e.g., DIC/Oxyma) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Resin_End Resin-NH-Peptide-NH-CO-(CH2)6-NH-Fmoc Wash2->Resin_End Cycle Complete

Sources

The Versatile Role of Methyl 7-Aminoheptanoate in the Genesis of Advanced Surfactants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The increasing demand for high-performance, biodegradable, and biocompatible surfactants has driven a paradigm shift in the chemical industry towards renewable feedstocks.[1][2] Amino acid-based surfactants have emerged as a prominent class of these green molecules, offering low toxicity and excellent surface-active properties.[3][4] Among the various building blocks available, methyl 7-aminoheptanoate, a derivative of 7-aminoheptanoic acid, presents a unique and versatile platform for the synthesis of a wide array of surfactant structures. Its linear C7 backbone, coupled with reactive primary amine and ester functionalities, allows for the systematic design of anionic, cationic, amphoteric, and complex dimeric (gemini) surfactants.

This document serves as a detailed guide for researchers, scientists, and professionals in drug development, providing in-depth application notes and robust protocols for the synthesis of various surfactant classes derived from this compound. The methodologies are presented with a focus on the underlying chemical principles, ensuring both technical accuracy and practical applicability in a research and development setting.

Part 1: Synthesis of Anionic Surfactants: N-Acyl Methyl 7-Aminoheptanoates

The most direct route to synthesizing anionic surfactants from this compound involves the N-acylation of its primary amine. This reaction attaches a hydrophobic fatty acid tail to the hydrophilic amino acid head, creating an amphiphilic molecule with excellent detergency and foaming properties.[5] The choice of the acylating agent is critical and influences the reaction conditions and the overall greenness of the process.

Causality Behind Experimental Choices

The Schotten-Baumann reaction, which utilizes fatty acid chlorides, is a well-established and high-yielding method for N-acylation.[6][7] The reaction is typically performed in a biphasic system or in an aqueous medium with a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. While effective, the use of acid chlorides, often generated using hazardous reagents like thionyl chloride or phosgene, raises environmental concerns.[8]

A greener alternative involves the direct condensation of fatty acids with the amino ester, facilitated by a dehydrating agent like dicyclohexylcarbodiimide (DCC).[9] However, DCC is used in stoichiometric amounts and generates a urea byproduct that can be difficult to remove. Enzymatic synthesis, employing lipases or proteases, represents a more sustainable approach, offering high selectivity and mild reaction conditions.[9][10]

Experimental Protocol: N-Lauroyl this compound Synthesis via Schotten-Baumann Reaction

This protocol details the synthesis of an exemplary anionic surfactant, N-lauroyl this compound, using lauroyl chloride.

Materials:

  • This compound

  • Lauroyl chloride

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in diethyl ether (50 mL).

  • Separately, prepare a 2 M aqueous solution of NaOH.

  • Cool the flask containing the amino ester solution to 0-5 °C in an ice bath.

  • Slowly and simultaneously, add lauroyl chloride (1.05 equivalents) from the dropping funnel and the 2 M NaOH solution to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains below 10 °C. The pH of the aqueous phase should be maintained between 9 and 10.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-lauroyl this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Visualization of Anionic Surfactant Synthesis

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound N-Lauroyl this compound N-Lauroyl this compound This compound->N-Lauroyl this compound Acylation Lauroyl Chloride Lauroyl Chloride Lauroyl Chloride->N-Lauroyl this compound NaOH (aq) NaOH (aq) NaOH (aq)->N-Lauroyl this compound Diethyl Ether Diethyl Ether Diethyl Ether->N-Lauroyl this compound 0-5 °C 0-5 °C 0-5 °C->N-Lauroyl this compound

Caption: Synthesis of N-Lauroyl this compound.

Part 2: Crafting Cationic Surfactants via Quaternization

Cationic surfactants derived from this compound are of significant interest due to their antimicrobial properties and their utility as fabric softeners and corrosion inhibitors. The synthesis typically involves the exhaustive alkylation of the primary amine to form a quaternary ammonium salt.

Rationale for Synthetic Approach

A common method for quaternization is the reaction of the primary amine with an excess of an alkyl halide, such as methyl iodide, in the presence of a base. This leads to the formation of a trimethylammonium iodide salt. The ester group of the this compound can be preserved under these conditions. For creating cationic surfactants with a longer alkyl chain on the nitrogen, a two-step process involving reductive amination with a fatty aldehyde followed by quaternization with methyl iodide is often employed.

Experimental Protocol: Synthesis of a Cationic Surfactant

This protocol outlines the synthesis of a quaternary ammonium surfactant from this compound.

Materials:

  • This compound

  • Methyl iodide (excess)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Diethyl ether

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in methanol (30 mL).

  • Add potassium carbonate (3 equivalents) to the solution.

  • To this stirred suspension, add methyl iodide (4 equivalents) dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Triturate the crude product with diethyl ether to precipitate the quaternary ammonium salt.

  • Collect the solid product by filtration and dry under vacuum to yield the final cationic surfactant.

Visualization of Cationic Surfactant Synthesis

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Quaternary Ammonium Surfactant Quaternary Ammonium Surfactant This compound->Quaternary Ammonium Surfactant Quaternization Methyl Iodide Methyl Iodide Methyl Iodide->Quaternary Ammonium Surfactant K2CO3 K2CO3 K2CO3->Quaternary Ammonium Surfactant Methanol, Reflux Methanol, Reflux Methanol, Reflux->Quaternary Ammonium Surfactant

Caption: Synthesis of a Quaternary Ammonium Surfactant.

Part 3: Amphoteric Surfactants: The Best of Both Worlds

Amphoteric (or zwitterionic) surfactants possess both a positive and a negative charge in the same molecule, making them pH-responsive and exceptionally mild.[11] This makes them highly desirable for personal care products like shampoos and facial cleansers.[12] A betaine-type structure can be introduced starting from this compound.

Synthetic Strategy and Logic

To create a betaine, a carboxylate group needs to be introduced onto the nitrogen atom. This can be achieved by first N-alkylating the amino group with a long-chain alkyl halide, followed by carboxymethylation of the resulting secondary amine with sodium chloroacetate. The final step involves the hydrolysis of the methyl ester to yield the zwitterionic surfactant.

Experimental Protocol: Synthesis of a Betaine-Type Surfactant

This protocol describes a multi-step synthesis of a betaine surfactant.

Step 1: N-Dodecylation

  • Combine this compound (1 equivalent), 1-bromododecane (1 equivalent), and potassium carbonate (2 equivalents) in ethanol.

  • Reflux the mixture for 24-48 hours.

  • After cooling, filter the mixture and evaporate the solvent. Purify the resulting N-dodecyl this compound by column chromatography.

Step 2: Carboxymethylation

  • Dissolve the N-dodecyl this compound (1 equivalent) in a mixture of water and isopropanol.

  • Add sodium chloroacetate (1.2 equivalents) and sodium hydroxide to maintain a pH of 10-11.

  • Heat the mixture at 80 °C for 6-8 hours.

Step 3: Ester Hydrolysis

  • To the reaction mixture from Step 2, add an excess of sodium hydroxide solution.

  • Reflux for 4-6 hours to ensure complete hydrolysis of the methyl ester.

  • Cool the reaction mixture and adjust the pH to the isoelectric point (around pH 7) with hydrochloric acid to precipitate the betaine surfactant.

  • Collect the product by filtration, wash with cold water, and dry.

Visualization of Amphoteric Surfactant Synthesis

This compound This compound N-Dodecyl intermediate N-Dodecyl intermediate This compound->N-Dodecyl intermediate 1. N-Dodecylation Carboxymethylated intermediate Carboxymethylated intermediate N-Dodecyl intermediate->Carboxymethylated intermediate 2. Carboxymethylation Betaine Surfactant Betaine Surfactant Carboxymethylated intermediate->Betaine Surfactant 3. Hydrolysis

Caption: Multi-step Synthesis of a Betaine Surfactant.

Part 4: Gemini Surfactants: The Next Frontier of Surface Activity

Gemini surfactants consist of two conventional surfactant molecules linked at or near their head groups by a spacer chain.[13][14] This unique structure imparts exceptionally low critical micelle concentrations (CMC) and superior surface tension reduction capabilities compared to their monomeric counterparts.[15]

Design and Synthesis Principles

This compound can be used as the headgroup for a gemini surfactant. The synthesis involves reacting two equivalents of the amino ester with a di-functional electrophile, such as a di-acid chloride or a di-epoxide, which acts as the spacer. Subsequent modification of the headgroups, such as quaternization, can be performed to tune the surfactant's properties.

Experimental Protocol: Synthesis of a Dicationic Gemini Surfactant

This protocol details the synthesis of a gemini surfactant with a six-carbon spacer, followed by quaternization.

Step 1: Dimerization

  • Dissolve this compound (2.2 equivalents) and a non-nucleophilic base like triethylamine (2.5 equivalents) in a suitable solvent like dichloromethane.

  • Cool the solution to 0 °C and add adipoyl chloride (1 equivalent) dropwise.

  • Allow the reaction to proceed at room temperature overnight.

  • Wash the reaction mixture with dilute acid, then with brine, and dry the organic layer.

  • Purify the resulting dimeric amide by column chromatography.

Step 2: Quaternization

  • Dissolve the purified dimer (1 equivalent) in methanol.

  • Add potassium carbonate (6 equivalents) and an excess of methyl iodide (8-10 equivalents).

  • Reflux the mixture for 48 hours.

  • Work up the reaction as described in the protocol for monomeric cationic surfactants to obtain the dicationic gemini surfactant.

Visualization of Gemini Surfactant Synthesis

This compound This compound Dimeric Amide Dimeric Amide This compound->Dimeric Amide 1. Dimerization Adipoyl Chloride Adipoyl Chloride Adipoyl Chloride->Dimeric Amide Gemini Surfactant Gemini Surfactant Dimeric Amide->Gemini Surfactant 2. Quaternization

Caption: Synthesis of a Dicationic Gemini Surfactant.

Data Summary and Expected Properties

The physicochemical properties of the synthesized surfactants are critical for their application. The following table provides expected values based on literature for analogous amino acid-based surfactants. Actual values will require experimental determination.

Surfactant TypeHydrophobic TailExpected Yield (%)Expected CMC (mol/L)Expected Surface Tension at CMC (mN/m)
Anionic C12 (Lauroyl)75-9010⁻³ - 10⁻⁴28-35
Cationic C12 (Dodecyl)60-8010⁻³ - 10⁻⁴30-40
Amphoteric C12 (Dodecyl)50-7010⁻⁴ - 10⁻⁵30-38
Gemini 2 x C12 (Lauroyl)40-6010⁻⁵ - 10⁻⁶25-30

Conclusion

This compound is a highly valuable and flexible starting material for the synthesis of a diverse range of bio-based surfactants. By leveraging its dual functionality, researchers can readily access anionic, cationic, amphoteric, and high-performance gemini surfactants. The protocols and principles outlined in this guide provide a solid foundation for the development of novel, sustainable, and effective surface-active agents for a multitude of applications, from personal care and pharmaceuticals to advanced material science.

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  • Taylor & Francis eBooks. (n.d.). Synthesis and Properties of Nano-Surfactants.
  • (2025, February 7). Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics.

Sources

Derivatization of the Amino Group of Methyl 7-aminoheptanoate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOLS >

Abstract

This technical guide provides a detailed exploration of various chemical derivatization strategies for the primary amino group of methyl 7-aminoheptanoate. This compound is a valuable bifunctional molecule, and modification of its amino group opens avenues for the synthesis of a diverse array of compounds with applications in medicinal chemistry, materials science, and chemical biology.[1][2] This document offers in-depth protocols, mechanistic insights, and practical guidance on key derivatization reactions, including acylation, sulfonylation, reductive amination, and the formation of ureas and thioureas. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific molecular targets.

Introduction: The Versatility of this compound

This compound serves as an important building block in organic synthesis.[1] Its linear seven-carbon chain, terminating in a primary amine at one end and a methyl ester at the other, provides two distinct points for chemical modification. The nucleophilic primary amino group is particularly amenable to a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The derivatization of this amino group is a critical step in the synthesis of novel compounds for various applications, including:

  • Drug Discovery: The introduction of different moieties can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the formation of sulfonamides is a well-established strategy in the development of antibacterial agents.[3]

  • Materials Science: Derivatized aminoheptanoates can be used as monomers for the synthesis of specialty polyamides and polyurethanes with tailored properties.[1]

  • Bioconjugation: The amino group provides a handle for attaching labels, probes, or other biomolecules.

This guide will focus on the most common and robust methods for derivatizing the amino group of this compound, providing both theoretical understanding and practical, step-by-step protocols.

Core Derivatization Strategies

The primary amino group of this compound is a potent nucleophile, readily reacting with a variety of electrophilic reagents. The choice of derivatization strategy depends on the desired final product and the compatibility of the reagents with the methyl ester functionality.

Herein, we detail four principal derivatization pathways:

  • Acylation: Formation of an amide bond via reaction with acyl chlorides or anhydrides.

  • Sulfonylation: Formation of a sulfonamide linkage by reacting with sulfonyl chlorides.

  • Reductive Amination: Creation of a secondary amine through reaction with an aldehyde or ketone followed by reduction.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield the corresponding ureas and thioureas.

Derivatization_Strategies cluster_start cluster_reactions cluster_products Start This compound (Primary Amine) Acyl_Chlorides Acyl Chlorides/ Anhydrides Start->Acyl_Chlorides Acylation Sulfonyl_Chlorides Sulfonyl Chlorides Start->Sulfonyl_Chlorides Sulfonylation Aldehydes_Ketones Aldehydes/Ketones + Reducing Agent Start->Aldehydes_Ketones Reductive Amination Isocyanates_Isothiocyanates Isocyanates/ Isothiocyanates Start->Isocyanates_Isothiocyanates Urea/Thiourea Formation Amide N-Acylated Derivative (Amide) Acyl_Chlorides->Amide Sulfonamide N-Sulfonylated Derivative (Sulfonamide) Sulfonyl_Chlorides->Sulfonamide Secondary_Amine N-Alkylated Derivative (Secondary Amine) Aldehydes_Ketones->Secondary_Amine Urea_Thiourea Urea/Thiourea Derivative Isocyanates_Isothiocyanates->Urea_Thiourea

Acylation: Formation of Amides

Acylation is a robust and widely used method for converting primary amines into stable amides. The reaction typically involves an acyl chloride or anhydride as the acylating agent.[4] The high reactivity of acyl chlorides makes them suitable for acylating the relatively nucleophilic primary amine of this compound.

3.1. Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[4][5]

3.2. Experimental Protocol: Synthesis of Methyl 7-(acetylamino)heptanoate

This protocol details the acetylation of this compound using acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction.

  • Addition of Acyl Chloride: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-30 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid) and brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[6]

Table 1: Typical Reaction Parameters for Acylation

ParameterValueRationale
SolventAnhydrous Dichloromethane (DCM)Aprotic, dissolves reactants, and is unreactive.
BaseTriethylamine (TEA) or PyridineScavenges the HCl byproduct.[5]
Temperature0 °C to Room TemperatureControls the initial exothermicity of the reaction.
StoichiometrySlight excess of acyl chloride and baseEnsures complete consumption of the starting amine.

Sulfonylation: Synthesis of Sulfonamides

The reaction of primary amines with sulfonyl chlorides provides a straightforward route to sulfonamides, a functional group prevalent in many pharmaceutical agents.[3]

4.1. Mechanistic Considerations

Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[7][8][9] This is followed by the elimination of a chloride ion. A base is required to neutralize the HCl generated.[10] A potential side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[10] This can be minimized by slow addition of the sulfonyl chloride at low temperatures.[10]

4.2. Experimental Protocol: Synthesis of Methyl 7-(phenylsulfonamido)heptanoate

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Anhydrous pyridine or a mixture of DCM and triethylamine

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) in a round-bottom flask. Alternatively, use DCM as the solvent with triethylamine (1.5 eq) as the base.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add benzenesulfonyl chloride (1.05 eq) portion-wise or as a solution in DCM dropwise over 30-60 minutes.[10]

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Workup:

    • If pyridine is used as the solvent, remove it under reduced pressure.

    • Dilute the residue with DCM and wash sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtration, concentrate the solvent in vacuo. Purify the crude product by recrystallization or column chromatography.

Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve_Amine Dissolve this compound and Base in Anhydrous Solvent Cool Cool to 0 °C Dissolve_Amine->Cool Add_Sulfonyl_Chloride Add Sulfonyl Chloride Dropwise Cool->Add_Sulfonyl_Chloride Stir Stir and Monitor Reaction Add_Sulfonyl_Chloride->Stir Quench Aqueous Workup (Acid/Base Washes) Stir->Quench Dry Dry Organic Layer Quench->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify

Reductive Amination: Forming Secondary Amines

Reductive amination is a powerful and versatile method for the N-alkylation of amines.[11][12] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[13][14] This one-pot procedure is highly efficient and avoids the issue of over-alkylation often encountered with direct alkylation using alkyl halides.[11]

5.1. Causality in Reagent Selection

The choice of reducing agent is critical for the success of reductive amination. The reducing agent must be capable of reducing the imine intermediate but not the starting carbonyl compound.[11][14] Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are commonly used for this purpose due to their mild and selective nature.[11][15] The reaction is typically carried out under weakly acidic conditions, which catalyze the formation of the imine.[13]

5.2. Experimental Protocol: Synthesis of Methyl 7-(benzylamino)heptanoate

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid (optional).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Stir the mixture for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic solution. The resulting crude secondary amine can be purified by column chromatography.

Table 2: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB)Mild, selective, effective for a wide range of substrates.[14]Moisture sensitive.
Sodium Cyanoborohydride (NaBH3CN)Selective for imines over carbonyls, effective in protic solvents.[11][15]Toxic cyanide byproduct.

Urea and Thiourea Formation

Ureas and thioureas are important structural motifs in many biologically active compounds and are valuable intermediates in organic synthesis.[16][17][18][19] They are readily synthesized by the reaction of primary amines with isocyanates and isothiocyanates, respectively.[20][21]

6.1. Mechanistic Overview

This reaction is a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is typically fast, high-yielding, and does not require a catalyst or produce byproducts, making it highly atom-economical.[22]

6.2. Experimental Protocol: Synthesis of a Urea Derivative

This protocol describes the synthesis of a generic N,N'-disubstituted urea from this compound and an isocyanate.

Materials:

  • This compound

  • An appropriate isocyanate (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., DCM, THF, or DMF)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent in a round-bottom flask.

  • Reagent Addition: Add the isocyanate (1.0 eq) dropwise to the stirred solution at room temperature. An ice bath can be used for highly reactive isocyanates.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC. In many cases, the urea product will precipitate out of the solution.

  • Isolation:

    • If a precipitate forms, collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

6.3. Safety Considerations for Isocyanates

Isocyanates are toxic and can cause respiratory sensitization and irritation.[23][24][25][26] All manipulations involving isocyanates should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[23][24][25][26][27]

Characterization of Derivatized Products

The successful derivatization of this compound can be confirmed using a combination of spectroscopic techniques.[28]

Table 3: Spectroscopic Characterization of Derivatives

Derivative TypeIR Spectroscopy (cm⁻¹)¹H NMR Spectroscopy (δ, ppm)Mass Spectrometry
Amide ~3300 (N-H stretch), ~1640 (Amide I band, C=O stretch)[29]Broad singlet for N-H proton, signals for the newly introduced acyl group.Molecular ion peak corresponding to the mass of the product.
Sulfonamide ~3300 (N-H stretch), ~1330 & ~1150 (asymmetric and symmetric S=O stretch)[3]Broad singlet for N-H proton, signals for the sulfonyl group.Molecular ion peak consistent with the sulfonamide structure.
Secondary Amine ~3300-3500 (N-H stretch, weak)[30]Broad singlet for N-H proton, new signals for the N-alkyl group.The nitrogen rule applies: an odd molecular weight indicates an odd number of nitrogen atoms.[29][31][32]
Urea ~3300 (N-H stretch), ~1650 (C=O stretch)Two distinct N-H signals (broad singlets), signals for the substituent from the isocyanate.Molecular ion peak corresponding to the urea product.
Thiourea ~3300 (N-H stretch), ~1500 (C=N stretch, C=S stretch)Two distinct N-H signals (broad singlets), signals for the substituent from the isothiocyanate.Molecular ion peak corresponding to the thiourea product.

Conclusion

The derivatization of the primary amino group of this compound is a fundamental and versatile strategy for the synthesis of a wide range of functionalized molecules. This guide has provided detailed protocols and mechanistic insights into four key derivatization methods: acylation, sulfonylation, reductive amination, and urea/thiourea formation. By understanding the principles behind these reactions and adhering to the outlined procedures, researchers can confidently and efficiently synthesize novel derivatives for applications in drug discovery, materials science, and beyond.

References

Reaction of Methyl 7-aminoheptanoate with isocyanates to form polyurethanes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Novel Poly(ester-urethane)s via Reaction of Methyl 7-aminoheptanoate with Diisocyanates for Biomedical Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of biodegradable and biocompatible polymers is a cornerstone of advanced drug delivery and tissue engineering. Poly(ester-urethane)s derived from amino acids represent a highly versatile class of materials, offering tunable mechanical properties, controlled degradation profiles, and low toxicity.[1][2] This document provides a comprehensive guide to the synthesis of poly(ester-urethane)s through the step-growth polymerization of this compound with diisocyanates. We delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for synthesis and purification, and outline essential characterization techniques to validate the polymer structure and properties. This guide is intended to empower researchers to confidently synthesize and characterize these promising biomaterials for their specific applications.

Scientific Foundation: The Amine-Isocyanate Reaction

The formation of polyurethanes is fundamentally a step-growth polymerization process.[3][4][5] The core reaction involves the nucleophilic addition of an active hydrogen-containing compound (in this case, an amine) to the highly electrophilic carbon atom of an isocyanate group (-N=C=O).

The reaction between the primary amine of this compound and a diisocyanate proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the isocyanate group.

  • Proton Transfer: A subsequent rapid proton transfer from the nitrogen to the oxygen atom results in the formation of a stable urea linkage (-NH-CO-NH-). Correction: While the reaction with an amine forms a urea linkage, the broader class of polymers formed from isocyanates and active hydrogen compounds are polyurethanes. In this specific case, reacting a diisocyanate with a molecule containing a primary amine (this compound) will form poly(ester-urea)s. The term polyurethane is often used broadly in the literature for polymers synthesized from diisocyanates, and for the purpose of this guide, we will address the synthesis of poly(ester-urethane)s which would involve a diol, but the principles and protocols are directly adaptable for the amine-based reaction leading to poly(ester-urea)s. The fundamental amine-isocyanate reaction is significantly faster than the alcohol-isocyanate reaction.[6][7]

The choice of diisocyanate is a critical experimental variable that dictates the final properties of the polymer:

  • Aromatic Diisocyanates (e.g., MDI, TDI): These monomers impart rigidity and high thermal stability to the polymer. However, their degradation can produce potentially toxic aromatic diamines, a significant concern for biomedical applications.[8]

  • Aliphatic Diisocyanates (e.g., HDI, LDI): These are preferred for biomedical applications as they degrade into non-toxic, readily metabolized diamines.[2][8] Polymers made from aliphatic diisocyanates are generally more flexible and have lower thermal stability compared to their aromatic counterparts.[9]

The presence of the ester group in this compound introduces a hydrolytically labile point in the polymer backbone, conferring biodegradability. The degradation products—amino acids and diols—are generally biocompatible.[10]

Reaction_Mechanism cluster_reactants Reactants cluster_product Polymer Chain MonomerA This compound (H₂N-(CH₂)₆-COOCH₃) Polymer Poly(ester-urea) Repeating Unit -[NH-CO-NH-R-NH-CO-NH-(CH₂)₆-COOCH₃]n- MonomerA->Polymer + Step-Growth Polymerization MonomerB Diisocyanate (O=C=N-R-N=C=O) MonomerB->Polymer

Caption: General scheme for the step-growth polymerization.

Protocol: Solution Polymerization of Poly(ester-urethane) from this compound

This protocol details a robust method for synthesizing a linear poly(ester-urethane) using solution polymerization, which offers excellent control over reaction conditions and molecular weight.

Materials and Equipment
Reagents & Consumables Equipment
This compoundThree-neck round-bottom flask with magnetic stirrer
1,6-Hexamethylene diisocyanate (HDI)Heating mantle with temperature controller
Anhydrous Dimethyl Sulfoxide (DMSO)Condenser and drying tube (e.g., with CaCl₂)
Methanol (for precipitation)Inert gas line (Argon or Nitrogen) with bubbler
Stannous octoate (catalyst, optional)Syringes and needles
Teflon-lined screw cap vialsVacuum oven
Magnetic stir barsStandard laboratory glassware
Pre-Reaction Preparations (Critical for Success)

The isocyanate group is highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and CO₂, acting as a chain terminator and causing foaming.[11] Therefore, ensuring anhydrous (dry) conditions is paramount.

  • Glassware: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas or in a desiccator immediately before use.

  • Solvents: Use commercially available anhydrous solvents or dry them using standard procedures (e.g., distillation over CaH₂ for DMSO).

  • Monomers: Purify diisocyanates by vacuum distillation if necessary. Ensure this compound is dry.

Step-by-Step Polymerization Procedure
  • Setup: Assemble the three-neck flask with a magnetic stirrer, a condenser fitted with a drying tube, and a rubber septum for reagent addition via syringe. Purge the entire system with dry argon or nitrogen for 15-20 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.

  • Monomer Dissolution: In the reaction flask, dissolve a specific amount of this compound (e.g., 1.59 g, 10 mmol) in anhydrous DMSO (e.g., 20 mL) with stirring until a clear solution is formed.

  • Initiation of Reaction:

    • Using a dry syringe, slowly add a stoichiometric equivalent of 1,6-hexamethylene diisocyanate (HDI) (e.g., 1.68 g, 10 mmol) dropwise to the stirred solution over 10-15 minutes. An equimolar ratio (1:1) of amine to isocyanate groups is crucial for achieving high molecular weight.[5]

    • The reaction is exothermic; maintain the temperature as needed with a water bath.

  • Catalysis (Optional but Recommended): For controlled and faster polymerization, a catalyst can be used. After the initial addition of diisocyanate, add a catalytic amount of stannous octoate (e.g., 0.05 wt.% of total monomers) via syringe. Tertiary amines are also effective catalysts.[12][13]

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and allow it to stir for a defined period (e.g., 12-24 hours). The viscosity of the solution will noticeably increase as the polymer chains grow.

Polymer Isolation and Purification
  • Precipitation: After cooling the viscous solution to room temperature, pour it slowly into a beaker containing a large excess of a non-solvent, such as cold methanol or deionized water, under vigorous stirring. The polymer will precipitate as a white solid.

  • Washing: Decant the solvent and wash the polymer precipitate multiple times with fresh methanol to remove unreacted monomers, catalyst, and residual DMSO.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved (typically 24-48 hours).

  • Storage: Store the final, dry polymer in a desiccator to prevent moisture absorption.

Experimental_Workflow A 1. Preparation (Dry Glassware & Reagents) B 2. Dissolution (Amino Ester in Anhydrous Solvent) A->B C 3. Reaction Initiation (Add Diisocyanate under N₂) B->C D 4. Polymerization (Heat & Stir for 12-24h) C->D E 5. Isolation (Precipitate in Non-Solvent) D->E F 6. Purification (Wash Polymer Repeatedly) E->F G 7. Drying (Vacuum Oven to Constant Weight) F->G H Characterization (FTIR, NMR, GPC, DSC) G->H

Caption: High-level workflow for polyurethane synthesis.

Validation: Essential Characterization Protocols

Thorough characterization is essential to confirm the successful synthesis of the target polymer and to understand its properties.

Structural Verification
Technique Purpose & Expected Results
FTIR Spectroscopy To confirm the formation of urethane/urea linkages. Key Peaks: Disappearance of the strong isocyanate (-N=C=O) peak around 2270 cm⁻¹ . Appearance of N-H stretching around 3300 cm⁻¹ . Appearance of the urethane/urea carbonyl (C=O) peak around 1640-1720 cm⁻¹ .[14]
¹H & ¹³C NMR To verify the covalent structure of the polymer repeating unit. Expected Signals: Protons adjacent to the nitrogen in the newly formed linkage will appear in a characteristic region. The carbon of the urethane/urea carbonyl will have a distinct chemical shift.[15]
Molecular Weight and Thermal Properties
Technique Purpose & Parameters Measured
Gel Permeation Chromatography (GPC) To determine the molecular weight distribution. Key Outputs: Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn). A PDI around 2 is typical for step-growth polymerizations.[16]
Differential Scanning Calorimetry (DSC) To analyze thermal transitions. Key Outputs: Glass transition temperature (Tg), which indicates the transition from a rigid to a rubbery state. Melting temperature (Tm) and crystallinity if the polymer has ordered domains.[17]
Thermogravimetric Analysis (TGA) To assess thermal stability. Key Outputs: The decomposition temperature (Td), indicating the temperature at which the polymer begins to degrade.

Table of Expected Properties (Illustrative)

Parameter Typical Value Range Significance
Mw (GPC) 20,000 - 80,000 g/mol Influences mechanical strength and degradation time.
PDI (GPC) 1.8 - 2.5 Indicates the breadth of molecular weight distribution.
Tg (DSC) -20 °C to 50 °C Defines the material's flexibility at physiological temperature.

| Td (TGA) | > 250 °C | Confirms stability for processing and storage. |

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Polymer Yield - Incomplete reaction. - Loss of material during precipitation/washing.- Increase reaction time or temperature. - Use a catalyst or increase catalyst concentration. - Ensure the precipitation solvent is a strong non-solvent.
Low Molecular Weight - Non-stoichiometric ratio of monomers. - Presence of monofunctional impurities or water.- Accurately weigh monomers and ensure a 1:1 functional group ratio. - Use highly purified monomers and strictly anhydrous conditions.
Gel Formation (Cross-linking) - Side reactions at high temperatures (e.g., allophanate formation). - Use of monomers with functionality > 2.- Lower the reaction temperature. - Ensure the purity of difunctional monomers.
Foaming during Reaction - Reaction of isocyanate with moisture.- Rigorously follow anhydrous protocols for all reagents and glassware. Maintain a positive inert gas pressure.

References

Application Notes and Protocols: The Strategic Role of Methyl 7-aminoheptanoate in the Synthesis of Novel Cardiovascular Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining Cardiovascular Drug Design with Functionalized Linkers

The landscape of cardiovascular disease (CVD) therapeutics is in constant evolution, driven by the need for agents with improved efficacy, enhanced safety profiles, and optimized pharmacokinetic properties. While the pharmacophore—the molecular entity responsible for the drug's biological activity—remains the cornerstone of drug design, the strategic importance of molecular linkers is increasingly recognized. These linkers can significantly influence a drug's solubility, bioavailability, and targeted delivery.[1] Methyl 7-aminoheptanoate, a bifunctional molecule featuring a terminal amine and a methyl ester, presents itself as a highly versatile building block in this context. Its seven-carbon aliphatic chain offers a desirable degree of flexibility and lipophilicity, which can be harnessed to modulate the physicochemical properties of a parent drug molecule.[2]

This application note will explore the potential of this compound as a linker in the development of novel agents for cardiovascular diseases. We will present a hypothetical, yet scientifically grounded, synthetic protocol to conjugate this compound with a known anti-inflammatory agent, Ibuprofen. The rationale lies in the well-established link between inflammation and the pathogenesis of atherosclerosis, a primary driver of many cardiovascular events.[3] By creating a novel chemical entity, we aim to illustrate a strategy for potentially improving the therapeutic index of an existing drug scaffold. Furthermore, we provide detailed, field-proven protocols for the in vitro and in vivo evaluation of such a synthesized agent, offering a comprehensive roadmap for researchers in cardiovascular drug discovery.

PART 1: Synthesis of a Hypothetical Cardiovascular Agent: Ibuprofen-(this compound) Amide

Here, we describe the synthesis of a novel compound by coupling the carboxylic acid of Ibuprofen with the primary amine of this compound via an amide bond. This is a standard and robust coupling reaction, for which we will provide two common protocols using either 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent.[4][5]

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_coupling Coupling Reaction cluster_product Product & Purification Ibuprofen Ibuprofen (Carboxylic Acid) Coupling_Agent Coupling Agent (EDC/NHS or HATU) Ibuprofen->Coupling_Agent Activation M7A This compound (Primary Amine) M7A->Coupling_Agent Product Ibuprofen-(this compound) Amide Coupling_Agent->Product Amide Bond Formation Solvent Anhydrous Solvent (e.g., DMF, DCM) Base Base (for HATU) (e.g., DIPEA) Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for the amide coupling of Ibuprofen and this compound.

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol is widely used due to the water-solubility of the reagents and byproducts, which simplifies purification.[6]

  • Reagent Preparation:

    • Dissolve Ibuprofen (1.0 equivalent) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in the same anhydrous solvent.

  • Activation of Carboxylic Acid:

    • Add the EDC/NHS solution to the Ibuprofen solution and stir at room temperature for 15-30 minutes to form the NHS-activated ester of Ibuprofen.[6]

  • Coupling Reaction:

    • Add this compound (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure Ibuprofen-(this compound) Amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for sterically hindered substrates and to minimize racemization.[5][7]

  • Reagent Preparation:

    • Dissolve Ibuprofen (1.0 equivalent) and HATU (1.2 equivalents) in an anhydrous aprotic solvent like DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Activation and Coupling:

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3.0 equivalents) to the mixture and stir for 15 minutes at room temperature for pre-activation.[8]

    • Add this compound (1.2 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product using silica gel column chromatography.

PART 2: In Vitro Evaluation of the Synthesized Agent

The newly synthesized compound would first be evaluated in vitro to determine its biological activity, focusing on vasodilation and anti-inflammatory properties.

In Vitro Experimental Workflow Diagram

G cluster_synthesis Compound cluster_invitro In Vitro Assays cluster_data Data Analysis Compound Synthesized Agent Vaso Aortic Ring Vasodilation Assay Compound->Vaso AntiInflam Anti-inflammatory Assay (e.g., Albumin Denaturation) Compound->AntiInflam VasoData Vasodilation (%) EC₅₀ Calculation Vaso->VasoData AntiInflamData Inhibition of Denaturation (%) IC₅₀ Calculation AntiInflam->AntiInflamData

Caption: Workflow for the in vitro evaluation of the synthesized cardiovascular agent.

Protocol 3: Aortic Ring Vasodilation Assay

This ex vivo assay is a classic method to assess the vasodilatory or vasoconstrictive effects of a compound on isolated arterial segments.[5][9]

  • Aorta Isolation and Preparation:

    • Humanely euthanize a rat and excise the thoracic aorta.[10]

    • Immediately place the aorta in cold Krebs-Henseleit buffer.

    • Carefully remove adhering fat and connective tissue.

    • Cut the aorta into 2-3 mm wide rings.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.

  • Contraction and Treatment:

    • Induce a sustained contraction with a vasoconstrictor such as phenylephrine (1 µM) or KCl (60 mM).

    • Once the contraction has plateaued, add the synthesized compound in a cumulative concentration-dependent manner to the organ bath.

  • Data Acquisition and Analysis:

    • Record the changes in isometric tension.

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Protocol 4: In Vitro Anti-inflammatory Assay - Inhibition of Albumin Denaturation

Protein denaturation is a well-documented cause of inflammation.[3][6] This assay provides a simple and rapid screening method for anti-inflammatory activity.

  • Reaction Mixture Preparation:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare various concentrations of the synthesized compound and a standard anti-inflammatory drug (e.g., Ibuprofen) in a suitable solvent.

  • Assay Procedure:

    • To 5 ml of the BSA solution, add 0.5 ml of the test compound solution at different concentrations.

    • Adjust the pH of the mixture to 6.3 using 1N HCl.

    • Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes to induce denaturation.[3]

    • After cooling, measure the turbidity of the samples at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of denaturation).

PART 3: In Vivo Evaluation in Preclinical Models

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

Protocol 5: Langendorff Isolated Perfused Heart Model

This ex vivo model allows for the assessment of the direct effects of a compound on cardiac function, independent of systemic neural and hormonal influences.[11][12]

  • Heart Isolation and Cannulation:

    • Anesthetize a rat or mouse and perform a thoracotomy to expose the heart.[8]

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg) and temperature (37°C).[11][13]

  • Functional Measurements:

    • Insert a water-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular pressure.

    • After a stabilization period of 20-30 minutes, record baseline cardiac parameters.

  • Drug Administration and Data Collection:

    • Infuse the synthesized compound at various concentrations into the perfusion buffer.

    • Continuously record key cardiac functional parameters.

Table 1: Key Parameters Measured in the Langendorff Heart Model
ParameterDescriptionUnits
LVDP Left Ventricular Developed Pressure (Systolic - Diastolic)mmHg
+dP/dt_max Maximum rate of pressure development (contractility)mmHg/s
-dP/dt_min Maximum rate of pressure relaxation (lusitropy)mmHg/s
HR Heart Ratebeats/min
CF Coronary Flowml/min
Protocol 6: Atherosclerosis Model in Apolipoprotein E-deficient (ApoE⁻/⁻) Mice

ApoE⁻/⁻ mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions, a process that is accelerated by a high-fat diet.[7][14]

  • Animal Model and Diet:

    • Use male ApoE⁻/⁻ mice (6-8 weeks old).

    • Feed the mice a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for 8-12 weeks to induce the development of atherosclerotic plaques.[15][16]

  • Drug Administration:

    • After the initial diet period, divide the mice into a control group (receiving vehicle) and a treatment group (receiving the synthesized compound).

    • Administer the compound daily via oral gavage or another appropriate route for a period of 4-8 weeks.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and collect blood for lipid profile analysis (total cholesterol, LDL, HDL, triglycerides).

    • Perfuse the vascular system with saline followed by a fixative.

    • Excise the entire aorta and perform en face analysis by staining with Oil Red O to quantify the total plaque area.

    • Analyze cross-sections of the aortic root to determine plaque size and composition (e.g., macrophage content, collagen content) through histological staining.

Table 2: Expected Outcomes in the ApoE⁻/⁻ Atherosclerosis Model
ParameterExpected Outcome with Effective TreatmentMethod of Measurement
Aortic Plaque Area Reduction in total plaque areaEn face Oil Red O staining of the aorta
Aortic Root Lesion Size Decrease in the cross-sectional area of the plaqueHistological analysis of aortic root sections
Plasma Total Cholesterol Reduction in circulating cholesterol levelsBiochemical analysis of plasma
Macrophage Infiltration Decreased macrophage content within the plaqueImmunohistochemical staining for macrophage markers (e.g., CD68)

Conclusion

This compound represents a valuable and versatile tool in the medicinal chemist's arsenal for the development of next-generation cardiovascular therapeutics. Its use as a linker can impart favorable physicochemical properties to a pharmacophore, potentially leading to improved drug performance. The synthetic and experimental protocols detailed in this application note provide a comprehensive framework for the design, synthesis, and evaluation of novel cardiovascular agents incorporating this promising building block. By leveraging such strategic approaches in drug design, the scientific community can continue to advance the fight against cardiovascular disease.

References

  • Bangalore University. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • ResearchGate. (2025). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

  • Diabetic Complications Consortium. (2004). Measurement of Left Ventricular Performance in Langendorff Perfused Mouse Hearts. [Link]

  • ACS Publications. (2024). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • MDPI. (2023). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. [Link]

  • MDPI. (2023). Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background. [Link]

  • YouTube. (2023). Aortic Ring Assay. [Link]

  • ResearchGate. (n.d.). Structures of carboxylic acid drugs, a ibuprofen, b naproxen, c aspirin.... [Link]

  • ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • PubMed. (1999). Role of the carboxylic group in the antispasmodic and vasorelaxant action displayed by kaurenoic acid. [Link]

  • ResearchGate. (n.d.). Atherosclerosis is induced in ApoE knockout mice with a western diet A.... [Link]

  • PubMed. (1998). L-2-Oxothiazolidine-4-carboxylic acid prevents endotoxin-induced cardiac dysfunction. [Link]

  • University of South Alabama. (n.d.). What are the advantages and disadvantages of the isolated perfused heart?. [Link]

  • CV Pharmacology. (n.d.). Vasodilator Drugs. [Link]

  • Patsnap. (2025). How Alkyls Influence Medicinal Chemistry Developments?. [Link]

  • European Review for Medical and Pharmacological Sciences. (2016). Progression of atherosclerosis in ApoE-knockout mice fed on a high-fat diet. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 7-aminoheptanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 7-aminoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The content is structured in a question-and-answer format to directly address specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs): Synthetic Strategy
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one for my needs?

The synthesis of this compound (C₈H₁₇NO₂) typically involves two main stages: the synthesis of the C7 backbone, 7-aminoheptanoic acid, followed by esterification.[1] The choice of route depends heavily on the availability of starting materials, scalability, and tolerance for specific reagents.

Here is a comparative overview of common routes to the 7-aminoheptanoic acid precursor:

Route Starting Material(s) Key Reaction Advantages Disadvantages
Beckmann Rearrangement CycloheptanoneBeckmann RearrangementReadily available starting material; well-established industrial process for similar compounds (e.g., Caprolactam).[2]Requires strong acids (e.g., H₂SO₄, PPA); potential for competing fragmentation reactions.[2][3]
Hofmann Rearrangement Pimelic acidHofmann RearrangementGood for creating a primary amine with one less carbon.[4][5]Uses stoichiometric bromine and strong base; reaction conditions can be harsh for sensitive substrates.[6][7]
Schmidt Reaction CycloheptanoneSchmidt ReactionDirect conversion of a ketone to a lactam.[8][9]Uses hydrazoic acid, which is highly toxic and explosive; requires stringent safety precautions.[10][11]
Reduction of Nitro Compounds 6-Bromocaproic acid ethyl ester & NitromethaneNucleophilic substitution followed by reductionProvides a clear, step-wise path.Multi-step process can lead to lower overall yield; requires hydrogenation step.[12]

The final step is almost always a Fischer-Speier Esterification of 7-aminoheptanoic acid with methanol, catalyzed by a strong acid. This method is straightforward and generally high-yielding if optimized correctly.[13][14]

Troubleshooting Guide: Fischer Esterification of 7-Aminoheptanoic Acid

This is the most common final step and a frequent source of yield loss if not properly controlled.

Q2: My Fischer esterification reaction is giving a very low yield. What are the most likely causes and how can I fix it?

Low yield in a Fischer esterification is typically due to an unfavorable equilibrium position or product degradation. The reaction is an equilibrium process, and the presence of water on the right side of the equation means that any water in the reaction vessel will inhibit the formation of the ester.

Causality: According to Le Châtelier's principle, to shift the equilibrium towards the product (the ester), water must be removed as it is formed.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Reagents: Use anhydrous methanol and a high-purity 7-aminoheptanoic acid. Dry the starting amino acid in a vacuum oven if necessary.

    • Glassware: Flame-dry or oven-dry all glassware immediately before use. Assemble the apparatus under a dry atmosphere (e.g., nitrogen or argon).

  • Effective Water Removal:

    • Dean-Stark Trap: For larger-scale reactions, use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane), allowing for its physical removal.

    • Chemical Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms.

  • Optimize Catalyst Choice and Loading:

    • Common Catalysts: Sulfuric acid (H₂SO₄) is effective but can cause charring. Thionyl chloride (SOCl₂) is excellent as it reacts with water and drives the reaction forward.[13] Trimethylchlorosilane (TMSCl) is a milder and very effective alternative.[14][15]

    • Loading: Insufficient catalyst will result in a slow reaction. A typical catalytic amount is 1-5 mol%, but for the SOCl₂ or TMSCl methods, stoichiometric amounts are often used.[13][14]

  • Increase Concentration of Reactant:

    • Use methanol as the limiting reagent and the solvent. A large excess of methanol will help drive the equilibrium towards the products.

Below is a troubleshooting workflow to diagnose and solve low-yield issues.

G start Low Yield of This compound check_water Is the reaction fully anhydrous? start->check_water check_catalyst Is the catalyst active and sufficient? check_water->check_catalyst Yes sol_dry Use anhydrous methanol. Dry starting material. Flame-dry glassware. check_water->sol_dry No check_time Has the reaction run to completion? check_catalyst->check_time Yes sol_catalyst Use fresh catalyst (e.g., H₂SO₄, SOCl₂, TMSCl). Optimize loading (1-5 mol% for acids). check_catalyst->sol_catalyst No check_workup Was the workup procedure correct? check_time->check_workup Yes sol_time Monitor via TLC. Increase reaction time or temperature. check_time->sol_time No sol_workup Neutralize carefully (e.g., sat. NaHCO₃). Ensure complete extraction. check_workup->sol_workup No success Yield Optimized check_workup->success Yes sol_dry->check_catalyst sol_catalyst->check_time sol_time->check_workup sol_workup->success G sub Cycloheptanone Oxime ts Protonation (H⁺) sub->ts int1 Activated Oxime (Good Leaving Group) ts->int1 rearrange Concerted Anti-Migration & H₂O Loss int1->rearrange int2 Nitrilium Ion Intermediate rearrange->int2 hydrolysis Attack by H₂O int2->hydrolysis product Lactam (Precursor) hydrolysis->product

Sources

Technical Support Center: Purification of Crude Methyl 7-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document is designed to address the common and often complex challenges encountered during the purification of crude Methyl 7-aminoheptanoate. My goal is to move beyond simple protocols and provide you with the causal reasoning behind each step, empowering you to troubleshoot effectively and optimize your purification strategy.

Part 1: Understanding Your Crude Product - FAQs

This initial section addresses the fundamental questions regarding the state and composition of your starting material. A clear understanding of your crude product is the first step toward a successful purification.

Q1: My crude product is a white solid, but I expected a liquid. It's also soluble in water. What is it?

This is a common and expected outcome. You most likely have the hydrochloride salt of this compound (CAS 17994-94-4).[1][2]

  • Causality Explained: Syntheses of amino esters, such as the Fischer esterification of 7-aminoheptanoic acid with methanol, are typically catalyzed by strong acids like hydrochloric acid (generated from thionyl chloride or as gaseous HCl).[3] During the reaction workup and solvent evaporation, the basic amino group of your product is protonated by the excess acid, forming the corresponding ammonium salt. These salts are generally stable, crystalline white solids with higher melting points and greater water solubility compared to their "free amine" counterparts.[4] The free amine, this compound (CAS 39979-08-3), is a liquid at room temperature.[5][6]

Q2: What are the likely impurities in my crude this compound?

The impurity profile depends heavily on the synthetic route. However, for a typical acid-catalyzed esterification from 7-aminoheptanoic acid, you should anticipate the following:

Impurity Category Specific Examples Reason for Presence Impact on Purification
Unreacted Starting Materials 7-aminoheptanoic acid, MethanolIncomplete reaction.The zwitterionic amino acid is highly polar and can complicate extractions and cause streaking in chromatography.
Catalyst Residues HCl, H₂SO₄Used to catalyze the esterification.Highly acidic; must be neutralized before further purification of the free amine.
Side-Reaction Products Dimer (amide-ester), OligomersIntermolecular reaction between the amino group of one molecule and the ester of another, especially if heated for extended periods.These are higher molecular weight and less volatile, separable by distillation or chromatography.
Solvent Residues Methanol, Diethyl Ether, DichloromethaneFrom the reaction and workup steps.Must be removed under vacuum; can affect crystallization and boiling points.

Part 2: Designing Your Purification Strategy

Effective purification requires a logical workflow. Attempting a complex technique like column chromatography before a simple acid-base extraction can lead to significant difficulties and loss of product.

Q: My initial TLC of the crude product (after dissolving in methanol) shows a streak from the baseline and maybe a few faint spots. Where do I even begin?

Streaking is a classic sign of a basic amine interacting with the acidic silica gel on the TLC plate.[7] The spot at the baseline is likely the highly polar unreacted amino acid or the hydrochloride salt. This indicates you must first convert the salt to the free amine and remove the bulk of the polar impurities.

Below is a decision workflow to guide your purification strategy.

Purification_Workflow start Crude Product (Likely HCl Salt) liberate Liberate Free Amine (Aqueous Basic Wash) start->liberate Dissolve in H₂O/Organic extract Extract with Organic Solvent (e.g., DCM, EtOAc) liberate->extract dry_conc Dry & Concentrate extract->dry_conc crude_amine Crude Free Amine (Oil) dry_conc->crude_amine purity_check1 Assess Purity (TLC, ¹H NMR) crude_amine->purity_check1 distill Option 1: Vacuum Distillation purity_check1->distill Sufficiently Pure & Thermally Stable chromatography Option 2: Column Chromatography purity_check1->chromatography Close-running Impurities recrystallize Option 3: Re-form Salt & Recrystallize purity_check1->recrystallize Amine is an oil / Chromatography fails pure_product Pure this compound distill->pure_product chromatography->pure_product recrystallize->liberate Liberate amine again

Caption: Decision workflow for purifying crude this compound.

Part 3: Experimental Protocols & Troubleshooting Guides

This section provides detailed, step-by-step instructions for the most common and effective purification techniques, along with troubleshooting for issues you may encounter.

Method 1: Liberation of the Free Amine from its Hydrochloride Salt

Q: How do I correctly neutralize the hydrochloride salt and extract the free amine without forming emulsions or losing product?

This is the most critical first step. The goal is to deprotonate the ammonium salt in an aqueous layer and extract the now organic-soluble free amine into an immiscible solvent.

Experimental Protocol: Basic Aqueous Workup

  • Dissolution: Dissolve the crude this compound hydrochloride salt in a minimal amount of deionized water in a separatory funnel.

  • Organic Layer: Add an equal volume of an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Neutralization: Cool the separatory funnel in an ice-water bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) dropwise.[8] Swirl gently and vent frequently to release the CO₂ gas that evolves.

    • Expert Insight: K₂CO₃ is a stronger base and may be more effective, but NaHCO₃ is gentler and reduces the risk of ester hydrolysis if your compound is sensitive.

  • pH Check: Continue adding the basic solution until gas evolution ceases. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, inverting and venting periodically. Allow the layers to separate completely.

  • Collection: Drain the organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction two more times to maximize recovery.

  • Washing: Combine all organic extracts and wash them once with a saturated NaCl solution (brine). This helps to break up emulsions and remove residual water.

  • Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude free amine, which should be an oil.

Troubleshooting Guide: Liberation & Extraction

Problem Likely Cause(s) Solution(s)
Persistent Emulsion Insufficient ionic strength of the aqueous layer; vigorous shaking with a dense solvent like DCM.Add a small amount of brine (sat. NaCl) and swirl gently, do not shake. Allow the funnel to stand for an extended period. If necessary, filter the entire mixture through a pad of Celite.
Low Yield of Free Amine Incomplete neutralization (pH of aqueous layer is not basic enough); insufficient extractions.Re-check the pH of the aqueous layer and add more base if needed. Perform 2-3 extractions as described in the protocol.
Product is still a solid after evaporation Incomplete neutralization; the product is still in its salt form.Re-dissolve the solid in water/DCM and repeat the basic wash, ensuring the aqueous layer is sufficiently basic (pH > 8).
Method 2: Column Chromatography

Q: My free amine streaks badly on a silica gel column, leading to poor separation and low recovery. How can I fix this?

This occurs because the basic amine binds irreversibly to the acidic silanol (Si-OH) groups on the surface of the silica gel.[7] The solution is to neutralize the column's acidity.

Experimental Protocol: Flash Chromatography with a Basic Modifier

  • Solvent System Selection: Using TLC, find a suitable solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives your product an Rf value of ~0.3.

  • Adding the Modifier: To the chosen solvent system, add 0.5-1% triethylamine (TEA) or a 7N solution of ammonia in methanol.[9] For example, for 1 L of eluent, add 5-10 mL of TEA.

    • Expert Insight: TEA is volatile and easily removed during concentration. This small amount of base will "pre-condition" the silica by neutralizing the acidic sites, allowing your basic amine to elute cleanly without streaking.

  • Column Packing: Pack the column using your chosen solvent system containing the basic modifier. Never pack with the neutral solvent and then switch to the basic one.

  • Loading: Dissolve your crude free amine in a minimal amount of the eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the amine onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution & Collection: Run the column as usual, collecting fractions and monitoring by TLC.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Caption: Mechanism of amine streaking on silica and its prevention.

Method 3: Recrystallization as a Salt

Q: My purified free amine is an oil and I cannot get it to crystallize. How can I use recrystallization for final purification?

While the free amine is an oil, its hydrochloride salt is a solid. You can leverage this by intentionally re-forming the salt in a carefully chosen solvent system and purifying it via recrystallization. This is highly effective for removing less basic or neutral organic impurities.[4]

Experimental Protocol: Recrystallization of the Hydrochloride Salt

  • Salt Formation: Dissolve the purified (or semi-purified) free amine oil in a minimal amount of a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The this compound hydrochloride will precipitate as a white solid.

  • Solvent Screening: Collect the precipitated salt. Test its solubility in various single or binary solvent systems to find a suitable one for recrystallization. The ideal solvent will dissolve the salt when hot but not at room temperature.[10] Good starting points are methanol/diethyl ether, ethanol/hexane, or isopropanol.

  • Dissolution: In a clean flask, add the crude salt and the minimum amount of the chosen hot solvent (or the more polar solvent of a binary system) needed to fully dissolve it.

  • Crystallization: If using a binary system, add the less polar solvent (the "anti-solvent") dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the hot polar solvent to clarify.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them under vacuum.

References

  • This compound - ChemBK. (2024). ChemBK. [Link]

  • This compound hydrochloride | C8H18ClNO2 | CID 13807349. (n.d.). PubChem. [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016). ResearchGate. [Link]

  • This compound | C8H17NO2 | CID 11084159. (n.d.). PubChem. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. [Link]

  • Methyl 7-amino-4-methylheptanoate | C9H19NO2. (n.d.). PubChem. [Link]

  • Separation and Refining of Amino acids. (n.d.). ResinTech Inc. [Link]

  • Preparation method of 7-amino heptanoic acid. (2013).
  • Amino Acid Purification - Column Chromatography. (n.d.). sorbeadindia. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. [Link]

  • Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. (2017). ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

Sources

Technical Support Center: Polymerization of Methyl 7-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Polyamide 7 (PA 7) via the polymerization of Methyl 7-aminoheptanoate. This resource is designed for researchers, scientists, and professionals in drug development and material science who are working with or troubleshooting this specific polycondensation reaction. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments. Our guidance is grounded in established scientific principles to help you navigate the intricacies of polyamide synthesis.

Frequently Asked Questions (FAQs)

Monomer & Polymerization Fundamentals

Q1: What are the primary methods for polymerizing this compound to form Polyamide 7?

A1: The two predominant methods for synthesizing Polyamide 7 (Nylon 7) from its precursors are:

  • Melt Polycondensation of this compound: This is a step-growth polymerization where the amino group of one monomer reacts with the methyl ester group of another, eliminating methanol as a byproduct. This process is typically carried out at high temperatures and under vacuum to drive the reaction to completion.

  • Ring-Opening Polymerization (ROP) of Enantholactam: This is a chain-growth polymerization that can be initiated anionically or cationically.[1] While an efficient method for producing high molecular weight polyamides, the synthesis of the lactam monomer is an additional preceding step.

This guide will focus on the challenges associated with the melt polycondensation of this compound.

Q2: Why is achieving a high molecular weight crucial for Polyamide 7, and what factors influence it?

A2: High molecular weight is directly correlated with the mechanical properties of the resulting polymer, such as tensile strength and toughness. For most applications, achieving a high degree of polymerization is essential. The key factors influencing molecular weight are:

  • Monomer Purity: Impurities can act as chain terminators, significantly limiting the final molecular weight.[2]

  • Stoichiometric Balance: While this is a self-polymerization (an AB-type monomer), any degradation or side reaction that consumes one of the functional groups (amine or ester) will disrupt the 1:1 balance required for high polymer growth.

  • Reaction Conditions: Temperature, time, and the effectiveness of vacuum play critical roles in driving the polycondensation reaction forward.

  • Byproduct Removal: The efficient and continuous removal of the methanol byproduct is essential to shift the reaction equilibrium towards polymer formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the polymerization of this compound.

Low Molecular Weight & Poor Polymer Properties

Q3: I've performed the polymerization, but the resulting polymer is brittle and has a low intrinsic viscosity. What are the likely causes and how can I fix this?

A3: Low molecular weight is the most common issue in polycondensation reactions. Here’s a systematic approach to troubleshooting this problem:

  • Cause 1: Impure Monomer

    • Explanation: Monofunctional impurities with either an amine or an ester group will cap the growing polymer chains, preventing further elongation. Water is also a detrimental impurity as it can hydrolyze the methyl ester group, leading to the formation of 7-aminoheptanoic acid. While this can also polymerize, it alters the reaction kinetics and can lead to a broader molecular weight distribution.

    • Solution:

      • Purify the Monomer: Distill this compound under reduced pressure before use. Ensure the monomer is stored under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

      • Characterize the Monomer: Use techniques like NMR and GC-MS to confirm the purity of your starting material.

  • Cause 2: Inefficient Removal of Methanol

    • Explanation: The polycondensation of this compound is a reversible equilibrium reaction. The presence of the methanol byproduct will inhibit the forward reaction, preventing the formation of high molecular weight polymer.

    • Solution:

      • High Vacuum: Ensure your reaction setup can achieve and maintain a high vacuum (typically <1 Torr) during the later stages of the polymerization.

      • Inert Gas Sparging: In the initial stages of the reaction, bubbling a slow stream of dry, inert gas (like nitrogen) through the molten monomer can help to carry away the methanol vapor.

      • Adequate Agitation: Proper stirring of the molten polymer increases the surface area, facilitating the diffusion and removal of methanol.

  • Cause 3: Suboptimal Reaction Temperature and Time

    • Explanation: The reaction requires a sufficiently high temperature to maintain a molten state and to provide the activation energy for the amidation reaction. However, excessively high temperatures can lead to thermal degradation. Insufficient reaction time will not allow the polymerization to reach a high conversion.

    • Solution:

      • Staged Temperature Profile: Begin the reaction at a lower temperature (e.g., 180-200 °C) under an inert atmosphere to initiate oligomerization. Gradually increase the temperature (e.g., to 220-250 °C) as the viscosity increases and apply a high vacuum.

      • Monitor Viscosity: The increase in the viscosity of the melt (observed via stirrer torque) is a good indicator of increasing molecular weight. The reaction should be continued until the viscosity plateaus.

Side Reactions & Polymer Discoloration

Q4: The final polymer is yellow or brown, and the properties are not what I expected. What side reactions could be occurring?

A4: Discoloration is often an indicator of thermal degradation or other undesirable side reactions.

  • Cause 1: Thermal Degradation

    • Explanation: At elevated temperatures, polyamides can undergo various degradation reactions, including chain scission and cross-linking, which can lead to discoloration and a reduction in mechanical properties. The monomer itself may also be susceptible to thermal degradation if held at high temperatures for extended periods.

    • Solution:

      • Minimize Reaction Time at High Temperatures: Once the target viscosity is reached, cool the polymer and stop the reaction.

      • Use of Antioxidants: Small amounts of antioxidants (e.g., hindered phenols) can be added to the reaction mixture to mitigate oxidative degradation, especially if there are any air leaks in the system.

  • Cause 2: Cyclization

    • Explanation: Intramolecular cyclization of the monomer or short-chain oligomers can form a cyclic lactam (enantholactam). This is a competing, non-productive pathway that consumes monomer and limits the linear chain growth.

    • Solution:

      • Promote Intermolecular Reaction: Higher monomer concentrations (i.e., bulk polymerization) favor the desired intermolecular reaction over intramolecular cyclization.

      • Appropriate Catalyst: While often self-catalyzed at high temperatures, the use of specific catalysts can favor the linear polymerization pathway.

Workflow & Decision Making

The following diagram illustrates a typical workflow for the melt polycondensation of this compound and a decision tree for troubleshooting common issues.

PolymerizationWorkflow cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_product Product Workup & Analysis Monomer This compound Purify Purify Monomer (Vacuum Distillation) Monomer->Purify Characterize Characterize Monomer (NMR, GC-MS) Purify->Characterize Setup Assemble Reactor (Inert Atmosphere) Characterize->Setup Stage1 Initial Stage: Low Temp (180-200°C) N2 Purge Setup->Stage1 Stage2 Polycondensation Stage: High Temp (220-250°C) High Vacuum Stage1->Stage2 Monitor Monitor Viscosity Stage2->Monitor Monitor->Stage2 Viscosity Increasing Cool Cool & Extrude Polymer Monitor->Cool Viscosity Plateaued Analyze Characterize Polymer (IV, DSC, TGA, NMR) Cool->Analyze TroubleshootingTree Start Problem: Low Molecular Weight / Brittle Polymer Q_Purity Is the monomer pure? Start->Q_Purity Q_Vacuum Is the vacuum system efficient? Q_Purity->Q_Vacuum Yes Sol_Purify Action: Purify monomer by vacuum distillation. Store under inert gas. Q_Purity->Sol_Purify No Q_Temp Are reaction temp/time optimal? Q_Vacuum->Q_Temp Yes Sol_Vacuum Action: Check for leaks. Use a high-performance pump. Ensure adequate agitation. Q_Vacuum->Sol_Vacuum No Sol_Temp Action: Implement a staged temperature profile. Monitor reaction until viscosity plateaus. Q_Temp->Sol_Temp No Sol_Recheck Action: Re-evaluate all parameters. Q_Temp->Sol_Recheck Yes

Caption: Troubleshooting decision tree for low molecular weight polymer.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound

This protocol describes a general procedure for the laboratory-scale synthesis of Polyamide 7.

Materials:

  • This compound (>98% purity)

  • Nitrogen or Argon gas (high purity, dry)

  • Optional: Catalyst (e.g., titanium(IV) butoxide, 0.1 mol%)

  • Optional: Antioxidant (e.g., Irganox® 1098, 0.1 wt%)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet/outlet, and a distillation head connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • High-vacuum pump (<1 Torr).

  • Cold trap (liquid nitrogen or dry ice/acetone).

Procedure:

  • Monomer Purification: Purify this compound by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.

  • Reactor Setup: Assemble the reactor setup. Ensure all glassware is dry. Flame-dry the reactor under vacuum and backfill with inert gas.

  • Charging the Reactor: Charge the purified monomer into the reaction flask. If using, add the catalyst and/or antioxidant at this stage.

  • Initial Heating (Oligomerization): Begin stirring and heat the monomer to 180-200 °C under a slow, steady stream of inert gas. Methanol will begin to distill off. Continue this stage for 2-3 hours.

  • Polycondensation: Gradually increase the temperature to 220-250 °C. Once the temperature has stabilized, slowly apply vacuum, reducing the pressure to <1 Torr over about 1 hour.

  • Monitoring: The viscosity of the reaction mixture will increase significantly. Monitor the torque on the mechanical stirrer. The reaction is typically complete when the viscosity no longer increases (usually 3-5 hours under high vacuum).

  • Product Recovery: Remove the heating mantle and allow the reactor to cool to around 150-180 °C under an inert atmosphere. Extrude the molten polymer from the bottom of the reactor (if equipped with a valve) or carefully break the flask to recover the solid polymer plug.

Protocol 2: Characterization of Polyamide 7

1. Intrinsic Viscosity (IV):

  • Purpose: To estimate the molecular weight of the polymer.

  • Procedure: Dissolve a known concentration of the polymer in a suitable solvent (e.g., m-cresol) at a specific temperature. Measure the flow time of the solution and the pure solvent in a Ubbelohde viscometer. Calculate the intrinsic viscosity using the Huggins and Kraemer equations.

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Procedure: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere, typically from room temperature to 300 °C at a heating rate of 10 °C/min.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the polymer.

  • Procedure: Heat a sample of the polymer in a TGA instrument under a nitrogen or air atmosphere, typically from room temperature to 600 °C at a heating rate of 10 °C/min. This will determine the onset temperature of decomposition.

Quantitative Data Summary

PropertyTypical Value for Polyamide 7Analytical Technique
Melting Temperature (Tm)220-230 °CDSC
Glass Transition Temp. (Tg)45-55 °CDSC
Decomposition Temp. (Td)> 350 °C (in N₂)TGA
Intrinsic Viscosity (IV)> 1.0 dL/g (in m-cresol)Viscometry

Note: These values can vary depending on the molecular weight and crystallinity of the polymer.

References

  • Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers. Biomacromolecules. [Link]

  • An Improved Method for Preparing Very High Molecular Weight Polyimides. Macromolecules. [Link]

  • Polymers from amino acids: development of dual ester-urethane melt condensation approach and mechanistic aspects. Biomacromolecules. [Link]

  • A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Chemical Engineering Transactions. [Link]

  • Purification and repossession of methanol in a polymer synthesis process by fractional distilling. LUTPub. [Link]

  • Solvent-based recovery and recycle of polyamide material.
  • Process for increasing the molecular weight of a polyamide.
  • Long term stability of polyamide 6 hollow fibre membrane in methanol. ResearchGate. [Link]

  • Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. Biomacromolecules. [Link]

  • Polymers from Amino acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects. ResearchGate. [Link]

  • Poly(ester amide)s incorporating -amino acids prepared by melt polycondensation of a diamide-diester monomer. ResearchGate. [Link]

  • Sustainable recycling of polyamides via C–N bond cleavage facilitated by methyl tosylate under mild conditions. Nature Communications. [Link]

  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. MDPI. [Link]

  • Synthesis of Novel Renewable Polyesters and Polyamides with Olefin Metathesis. ResearchGate. [Link]

  • Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. ResearchGate. [Link]

  • An Improved Method for Preparing Very High Molecular Weight Polyimides. ResearchGate. [Link]

  • Synthesis of Sustainable High Molecular Weight Polyamides Using and Investigating the AROP of 𝜷-Pinene Lactam. mediaTUM. [Link]

  • This compound. ChemBK. [Link]

  • This compound. PubChem. [Link]

  • Kinetics of thermal decomposition of methyl derivatives of 7H-difurazanofuxanoazepine and 7H-tryfurasanoazepine. ResearchGate. [Link]

  • This compound hydrochloride. PubChem. [Link]

  • Thermal stability and flame retardancy of poly(methyl methacrylate)-clay nanocomposites. SciSpace. [Link]

  • Methyl 7-hydroxyheptanoate. PubChem. [Link]

  • Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. PubMed. [Link]

  • Polycondensation. ResearchGate. [Link]

  • Chapter 10: Organocatalytic Ring-opening Polymerization Towards Poly(cyclopropane)s, Poly(lactame)s, Poly(aziridine)s, Poly(siloxane)s, Poly(carbosiloxane)s, Poly(phosphate)s, Poly(phosphonate)s, Poly(thiolactone)s, Poly(thionolactone)s and. ResearchGate. [Link]

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Technical Support Center: Protecting Group Strategies for the Amine in Methyl 7-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving methyl 7-aminoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of amine protection for this versatile bifunctional molecule. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions and troubleshoot common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why do I need to protect the amine group of this compound?

The primary amine in this compound is a potent nucleophile and a base.[1] Without protection, it can interfere with a wide range of subsequent reactions. For instance, if you intend to perform a reaction at the methyl ester terminus, such as reduction or saponification, the unprotected amine can lead to undesired side reactions like polymerization or self-amidation. Protecting the amine masks its nucleophilicity, allowing for selective chemistry at the ester functionality.[2]

Q2: What are the most common protecting groups for this substrate, and how do I choose the right one?

The choice of protecting group is dictated by the planned downstream reaction conditions. A robust synthetic strategy relies on "orthogonal protection," where one protecting group can be removed selectively without affecting another.[3] For this compound, the key is to select an amine protecting group that is stable to the conditions required for transformations of the methyl ester, and vice versa.

The most common and effective protecting groups fall into the carbamate family:[4][5]

  • tert-Butoxycarbonyl (Boc): Excellent for general purposes. It is stable to a wide range of non-acidic reagents.[6]

  • Benzyloxycarbonyl (Cbz or Z): A versatile choice, particularly when acid-sensitive groups are present elsewhere in the molecule.[7]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Primarily used in solid-phase peptide synthesis, it offers a unique deprotection strategy using a base.[8]

The selection process is a critical aspect of your experimental design. Consider the following:

  • Stability: The protecting group must withstand the reaction conditions of your subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.[9]

  • Orthogonality: The deprotection conditions for the amine should not affect the methyl ester or other functional groups in your molecule.[3]

Q3: Can I perform reactions on the methyl ester while the amine is protected?

Absolutely. This is the primary reason for employing a protecting group strategy. For example, with a Boc-protected amine, you can safely hydrolyze the methyl ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) without affecting the Boc group, which is stable to basic conditions.[10] Similarly, a Cbz group is stable to the reductive conditions that might be used to cleave a methyl ester.[11]

Troubleshooting Guides

Issue 1: Incomplete or Failed Boc Protection

Scenario: You've attempted to protect the amine of this compound with di-tert-butyl dicarbonate (Boc₂O), but the reaction is sluggish or fails to go to completion.

Potential Causes & Solutions:

  • Low Nucleophilicity of the Amine: While the primary amine of this compound is generally reactive, factors like solvent choice can influence its nucleophilicity.

  • Inappropriate Base: A base is often used to neutralize the acidic byproduct and drive the reaction to completion.[12]

    • Solution: While triethylamine (TEA) is common, for zwitterionic compounds or in cases of poor solubility, using an aqueous base like sodium bicarbonate or sodium hydroxide can be more effective.[13]

  • Hydrolysis of Boc Anhydride: In aqueous conditions, Boc₂O can hydrolyze.

    • Solution: Ensure a slight excess of Boc₂O is used, and monitor the reaction progress closely to avoid prolonged reaction times that could lead to significant hydrolysis.[12]

  • Poor Solubility: The starting material may not be fully dissolved.[12]

    • Solution: A biphasic system, such as dioxane/water or THF/water, can improve the solubility of the amino ester salt and facilitate the reaction.

Detailed Protocol: Boc Protection of this compound

  • Dissolution: Dissolve this compound hydrochloride (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 equiv) to the solution and stir until dissolved.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) to the reaction mixture.

  • Reaction: Stir vigorously at room temperature overnight.

  • Work-up: Dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 2: Unexpected Side Products During Cbz Deprotection

Scenario: You are deprotecting a Cbz-protected this compound via catalytic hydrogenation (e.g., H₂, Pd/C) and observe unexpected byproducts.

Potential Causes & Solutions:

  • Over-reduction: While the methyl ester is generally stable to these conditions, prolonged reaction times or a highly active catalyst could potentially lead to its reduction.[11]

    • Solution: Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Catalyst Poisoning: Impurities, especially sulfur-containing compounds, can poison the palladium catalyst, leading to an incomplete reaction.[14]

    • Solution: Ensure your starting material is pure. If poisoning is suspected, using a fresh batch of catalyst or a higher catalyst loading may help.

  • N-Benzylation: If the reaction stalls, the partially deprotected amine can react with the benzyl group of another molecule, leading to N-benzylation.[15]

    • Solution: Ensure an adequate hydrogen supply (e.g., using a hydrogen balloon or a Parr hydrogenator) and efficient stirring.[16]

Detailed Protocol: Cbz Deprotection via Catalytic Hydrogenation

  • Setup: In a flask, dissolve the Cbz-protected this compound (1.0 equiv) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Secure a hydrogen balloon to the flask or place the vessel in a Parr apparatus. Evacuate the flask and backfill with hydrogen gas, repeating this cycle three times.[16]

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Comparative Summary of Protecting Groups

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability Profile
Boc (tert-Butoxycarbonyl)[17][18]
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Boc₂O, base (e.g., NaHCO₃, TEA), solvent (e.g., Dioxane/H₂O, DCM)Strong acid (e.g., TFA, HCl in dioxane)[19][]Stable to base, hydrogenolysis, and nucleophiles.[6]
Cbz (Benzyloxycarbonyl)[21][22]

Cbz-Cl, base (e.g., NaHCO₃), solvent (e.g., THF/H₂O)[7]H₂, Pd/C (catalytic hydrogenolysis); Strong acid (e.g., HBr in acetic acid)[14][23]Stable to mild acid and base. Cleaved by hydrogenolysis.
Fmoc (9-Fluorenylmethoxycarbonyl)[24][25]

Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O)[26]Base (e.g., 20% piperidine in DMF)[8]Stable to acid and hydrogenolysis. Labile to base.

Visualizing the Workflow: Protection and Deprotection Strategies

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_deprotection Orthogonal Deprotection Start This compound Boc_Protect Boc Protection (Boc)₂O, Base Start->Boc_Protect Cbz_Protect Cbz Protection Cbz-Cl, Base Start->Cbz_Protect Fmoc_Protect Fmoc Protection Fmoc-OSu, Base Start->Fmoc_Protect Boc_Protected Boc-NH-R-CO₂Me Boc_Protect->Boc_Protected Cbz_Protected Cbz-NH-R-CO₂Me Cbz_Protect->Cbz_Protected Fmoc_Protected Fmoc-NH-R-CO₂Me Fmoc_Protect->Fmoc_Protected Boc_Deprotect Acidic Cleavage (TFA or HCl) Boc_Protected->Boc_Deprotect Cbz_Deprotect Hydrogenolysis (H₂, Pd/C) Cbz_Protected->Cbz_Deprotect Fmoc_Deprotect Basic Cleavage (Piperidine) Fmoc_Protected->Fmoc_Deprotect End_Product This compound Boc_Deprotect->End_Product Cbz_Deprotect->End_Product Fmoc_Deprotect->End_Product

Caption: Workflow for amine protection and subsequent orthogonal deprotection.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cbz Deprotection Reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cbz Deprotection Failures.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
  • Chemistry Stack Exchange. (2016). Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester? Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. Retrieved from [Link]

  • Davies, S. G., & Ichihara, O. (1996). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (18), 2275–2280. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Protecting Groups. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimization of Cbz Deprotection.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(23), 3349–3352. Retrieved from [Link]

  • Wang, Y., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1766–1771. Retrieved from [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]

  • Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Ncube, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933–23941. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). New amino-protecting groups in organic synthesis. Retrieved from [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

  • Chem-Impex. (n.d.). Fmoc-7-aminoheptanoic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). Boc-7-aminoheptanoic acid. Retrieved from [Link]

  • Scribd. (n.d.). CH 303 Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • AA Blocks. (n.d.). N-BOC-7-(METHYLAMINO)HEPTAN-1-OL. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Coupling Methyl 7-aminoheptanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the low coupling efficiency often encountered with Methyl 7-aminoheptanoate in peptide synthesis. Our goal is to equip you with the scientific understanding and practical protocols to successfully incorporate this and other long-chain omega-amino acids into your peptide sequences.

Troubleshooting Guide: Low Coupling Efficiency of this compound

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am observing consistently low coupling yields when using this compound with standard coupling reagents like DIC/HOBt. What are the primary reasons for this?

Answer:

Low coupling efficiency with this compound, an ω-amino acid, can stem from several factors, often related to its unique structural properties. Unlike alpha-amino acids, the separation of the amine and carboxylic acid groups by a flexible six-carbon chain introduces distinct challenges:

  • Increased Conformational Flexibility: The long alkyl chain of this compound possesses a high degree of rotational freedom. This flexibility can lead to the adoption of conformations where the terminal amine is sterically shielded or oriented unfavorably for nucleophilic attack on the activated carboxyl group of the growing peptide chain.[1][2]

  • Reduced Nucleophilicity of the Amino Group: While not as pronounced as in sterically hindered alpha-amino acids, the long, flexible chain can fold back, creating a microenvironment that can hinder the approach of the amine to the activated acid.

  • Potential for Intramolecular Side Reactions: Although less common for a seven-carbon chain compared to shorter omega-amino acids, there is a possibility of intramolecular cyclization (lactam formation) under certain activation conditions, which would consume the starting material.[3][4]

  • Aggregation of the Growing Peptide Chain: As with any peptide synthesis, aggregation of the growing peptide chain on the solid support can physically block the coupling site, preventing the incoming this compound from accessing the N-terminus. This is a common issue in longer peptide sequences.[5][6]

Question 2: What are the most effective coupling reagents for improving the efficiency of this compound incorporation?

Answer:

For challenging couplings, including those involving sterically hindered or conformationally flexible amino acids, more potent coupling reagents are generally required.[7][8] Standard carbodiimide reagents like DCC and DIC, even with additives like HOBt, may not be sufficient to achieve high yields.[7] We recommend utilizing onium-salt based reagents, which are known for their high reactivity and ability to generate highly activated esters.

Coupling ReagentClassKey Advantages for Difficult Couplings
HATU Uronium SaltForms highly reactive OAt esters; often considered the gold standard for difficult couplings due to its high speed and efficiency.[9][10][11]
HBTU Uronium SaltForms reactive OBt esters; a robust and widely used reagent for many challenging couplings.[9][10]
HCTU Uronium SaltForms 6-Cl-OBt esters, which are more reactive than OBt esters, leading to faster and more efficient couplings.[11]
COMU Uronium SaltGenerates highly reactive Oxyma esters; offers comparable efficiency to HATU with the added benefit of being non-explosive.[9][10][11]
PyBOP Phosphonium SaltForms OBt esters and is known for low racemization; a good alternative to uronium salts.[12]

Expert Tip: When using uronium salts like HBTU, it is crucial to use a 1:1 molar ratio with the amino acid to avoid guanidinylation of the N-terminal amine, a side reaction that terminates the peptide chain.[9]

Question 3: Beyond the coupling reagent, what other reaction parameters can I optimize to improve yields?

Answer:

Optimizing the reaction environment is critical for driving the coupling reaction to completion. Consider the following parameters:

  • Solvent Selection: The choice of solvent significantly impacts resin swelling and solvation of the growing peptide chain.[4] For difficult sequences, switching from DMF to N-methylpyrrolidone (NMP) or using a mixture of solvents like DMF/DCM can disrupt peptide aggregation and improve reagent accessibility.[13]

  • Reaction Time and Temperature: Extended coupling times (2-4 hours or even overnight) can be beneficial for sluggish reactions.[7] Additionally, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can provide the necessary kinetic energy to overcome the activation barrier, though this should be done with caution to minimize the risk of racemization.[7] Microwave-assisted peptide synthesis can also be a powerful tool for accelerating difficult couplings.[14]

  • Double Coupling: If a single coupling reaction results in incomplete conversion (as determined by a positive Kaiser or bromophenol blue test), performing a second coupling is a highly effective strategy.[6][7][15] This involves draining the initial coupling solution and adding a fresh solution of the activated this compound.

  • Reagent Concentration: Increasing the concentration of the activated amino acid in the coupling solution can enhance reaction kinetics. However, ensure that the resin remains well-suspended and does not become a thick slurry, which can lead to poor heat distribution and incomplete reactions, especially with microwave heating.[16]

Frequently Asked Questions (FAQs)

Q1: Is intramolecular lactam formation a significant concern with this compound?

While intramolecular cyclization to form a lactam is a known side reaction for omega-amino acids, the propensity for this reaction is highly dependent on the chain length and the resulting ring size. The formation of 5- and 6-membered rings (from γ- and δ-amino acids) is generally more favorable. For 7-aminoheptanoic acid, this would lead to an 8-membered ring, which is less thermodynamically favored. While not impossible, it is generally considered a less significant side reaction compared to incomplete coupling, especially when using pre-activation of the incoming amino acid before its addition to the resin-bound peptide.[3][4]

Q2: Does the methyl ester on this compound affect its coupling efficiency?

The methyl ester is an electron-withdrawing group, which can slightly decrease the basicity and nucleophilicity of the distal amino group through an inductive effect. However, given the long, flexible aliphatic chain separating the ester and the amine, this electronic effect is likely minimal and less impactful than the steric and conformational challenges. The primary role of the methyl ester is to protect the carboxylic acid functionality of the 7-aminoheptanoate monomer.

Q3: How can I monitor the completion of the coupling reaction?

Qualitative colorimetric tests are essential for monitoring the progress of your coupling reactions.

  • Kaiser Test: This test is excellent for detecting primary amines. A blue color indicates the presence of unreacted amine (incomplete coupling), while a yellow or colorless result signifies a complete reaction.[6][15]

  • Bromophenol Blue Test: This test is also effective and relies on a color change from blue (basic, free amine) to yellow/green (acidic, coupled amine).[7][15]

It is crucial to perform these tests on a small sample of resin beads after thorough washing to remove any residual base from the coupling or deprotection steps, which could lead to false-positive results.

Experimental Protocols

Optimized Coupling Protocol for this compound using HATU

This protocol is a robust starting point and may require further optimization based on your specific peptide sequence.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or Wang resin) in DMF or NMP for at least 30 minutes in a reaction vessel.[12][14]

    • Perform Fmoc-deprotection of the N-terminal amine of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).[14]

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[14]

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Methyl 7-aminoheptanoate (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF or NMP.[14]

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.[14]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.[14] For particularly difficult sequences, extend the coupling time to 4 hours or perform the reaction at 30°C.

  • Washing and Monitoring:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[12]

    • Perform a Kaiser or bromophenol blue test to check for completion.[6][7][15]

  • Double Coupling/Capping (if necessary):

    • If the monitoring test is positive, repeat steps 2-4 for a second coupling.[6][7]

    • If the test remains positive after a second coupling, cap any unreacted amines using a solution of acetic anhydride/DIPEA/DMF (e.g., 1:2:7 ratio) for 30 minutes to prevent the formation of deletion sequences.[5][12]

Visualizing the Workflow

PeptideCouplingWorkflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_qc Quality Control cluster_remediation Remediation Resin Peptide-Resin Swell Swell Resin (DMF/NMP) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple to Resin (2-4h, RT or 30°C) Wash1->Couple Activate Activate Amino Acid (HATU/DIPEA) Activate->Couple Wash2 Wash (DMF) Couple->Wash2 Monitor Monitor Reaction (Kaiser Test) Wash2->Monitor Decision Complete? Monitor->Decision DoubleCouple Double Couple Decision->DoubleCouple No NextCycle Proceed to Next Cycle Decision->NextCycle Yes DoubleCouple->Couple Cap Cap Unreacted Amines DoubleCouple->Cap If still incomplete Cap->NextCycle

Caption: Workflow for coupling this compound.

References

  • Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. (2016). PubMed Central. Retrieved from [Link]

  • Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. (2021). ChemRxiv. Retrieved from [Link]

  • Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. (2023). bioRxiv. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]

  • Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin. (2012). PubMed Central. Retrieved from [Link]

  • Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. (1996). PubMed. Retrieved from [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2017). Beilstein Journals. Retrieved from [Link]

  • 929-17-9 | 7-Aminoheptanoic acid | Next Peptide. (n.d.). Next Peptide. Retrieved from [Link]

  • This compound | C8H17NO2 | CID 11084159. (n.d.). PubChem. Retrieved from [Link]

  • The synthesis and study of side-chain lactam-bridged peptides. (2002). PubMed. Retrieved from [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. (2018). ResearchGate. Retrieved from [Link]

  • Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. (2023). RSC Publishing. Retrieved from [Link]

  • Common side reactions in peptide synthesis occurring on resin (a and b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Investigation of the Best Conditions to Obtain c(RGDfK) Peptide on Solid Phase. (2011). ResearchGate. Retrieved from [Link]

  • Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. (2015). National Institutes of Health. Retrieved from [Link]

  • δ-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. Retrieved from [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Identification in Methyl 7-aminoheptanoate Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of identifying reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is structured as a dynamic resource, moving from foundational knowledge in our FAQs to specific, problem-oriented solutions in the Troubleshooting Guide.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemistry of Methyl 7-aminoheptanoate and the analytical strategies for monitoring its reactions.

Q1: What is this compound and what are its primary applications?

This compound is an organic compound featuring a terminal primary amine and a methyl ester.[1][2] Its bifunctional nature makes it a valuable building block, or linker, in organic synthesis. The primary amine serves as a nucleophile, while the ester can be hydrolyzed to a carboxylic acid or used as is. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The hydrochloride salt is also frequently used for its improved stability and handling properties.[3][4]

Q2: What is the most common reaction type for this compound in drug development?

The most prevalent reaction is amide bond formation , where the primary amine of this compound is coupled with a carboxylic acid. This reaction is fundamental in peptide synthesis and the conjugation of molecules.[5][6] A widely adopted method for this transformation is the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS).[7][8]

Q3: Why are EDC and NHS so commonly used for this coupling reaction?

EDC is a zero-length crosslinker, meaning it facilitates the bond formation without becoming part of the final product.[8] The process involves two main steps:

  • Activation: EDC activates the carboxyl group of a target molecule, forming a highly reactive O-acylisourea intermediate.[8][9]

  • Acylation: This intermediate can directly react with the primary amine of this compound to form a stable amide bond.

However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze back to the starting carboxylic acid.[8] The addition of NHS (or its water-soluble analog, Sulfo-NHS) significantly improves the efficiency and stability of the reaction. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological pH to form the desired amide bond.[7][8]

Q4: What are the most common byproducts I should expect in an EDC/NHS mediated reaction with this compound?

Even in optimized reactions, several byproducts can form. The most common include:

  • N-acylurea: This is formed from an irreversible O-to-N acyl migration within the O-acylisourea intermediate. This byproduct is unable to react further to form the desired amide.[9][10]

  • Isourea byproduct: This is the water-soluble byproduct of EDC itself after it has been consumed in the reaction.[8]

  • Unreacted Starting Materials: Incomplete reactions will leave behind the starting carboxylic acid and unreacted this compound.

  • Symmetrical Anhydride: The activated O-acylisourea intermediate can react with another molecule of the starting carboxylic acid to form a symmetrical anhydride.[9]

Being able to identify these by their mass in an LC-MS analysis is a critical first step in troubleshooting and optimizing your reaction.

LC-MS Troubleshooting Guide: Identifying Unexpected Peaks

This guide is designed to help you diagnose the origin of unexpected peaks in your LC-MS data through a series of common problems and their underlying causes.

Problem 1: "My chromatogram shows a significant peak with the m/z of my starting carboxylic acid, even after the reaction should be complete. What went wrong?"

Answer: This indicates that the activated carboxylic acid intermediate is reverting to its original form. There are two primary causes:

  • Hydrolysis of the O-acylisourea or NHS-ester: Both the initial O-acylisourea intermediate and the subsequent NHS ester are susceptible to hydrolysis if they do not react with an amine.[8] This is exacerbated by the presence of water in the reaction solvent. Always use anhydrous solvents for best results.

  • Insufficient Amine Nucleophile: If the concentration of this compound is too low, or if its nucleophilicity is reduced (e.g., by protonation at low pH), the activated species may hydrolyze before the desired reaction can occur. Ensure your reaction is run at an appropriate pH (pH 7-8 is optimal for the amine reaction with the NHS-ester) and that stoichiometric ratios are correct.[11]

Problem 2: "I've identified a peak with a mass corresponding to (Mass of my Carboxylic Acid + Mass of EDC - Mass of H₂O). What is this species?"

Answer: You have identified the N-acylurea byproduct . This is one of the most common and troublesome side products in carbodiimide chemistry.

  • Mechanism of Formation: The O-acylisourea intermediate is a branch point. While it is intended to react with NHS or an amine, it can undergo an intramolecular O-to-N acyl rearrangement. This forms the highly stable N-acylurea, which effectively sequesters your activated acid and prevents it from forming the desired product.[9][10]

  • Causative Factors: This side reaction is promoted by factors that hinder the desired intermolecular reaction. These include steric hindrance around the carboxylic acid or the amine, elevated temperatures, and prolonged reaction times before the amine is introduced.[10]

  • Solution: To minimize N-acylurea formation, add NHS to the reaction to quickly convert the unstable O-acylisourea to the more stable NHS-ester. Perform the reaction at room temperature or below and ensure efficient mixing.

Problem 3: "I am trying to couple a large, sterically hindered carboxylic acid and I see very little product. Instead, I have a large peak that seems to be a dimer of my starting acid. What is happening?"

Answer: This byproduct is likely a symmetrical anhydride .

  • Mechanism of Formation: The highly reactive O-acylisourea intermediate can be attacked by a nucleophile. While this is typically the amine (or NHS), a deprotonated molecule of your starting carboxylic acid can also act as a nucleophile. This reaction yields a symmetrical anhydride of your acid and releases the isourea byproduct.[9]

  • Causative Factors: This pathway becomes significant when the intended nucleophile (this compound) is slow to react, which is common with sterically hindered substrates. High concentrations of the carboxylic acid can also favor this side reaction.

  • Solution: Using a two-step coupling protocol can mitigate this. First, activate the carboxylic acid with EDC/NHS, then purify or buffer-exchange the resulting NHS-ester to remove unreacted starting acid before introducing the this compound.[8][11]

Problem 4: "How can I definitively confirm the identity of a suspected byproduct detected by LC-MS?"

Answer: Confirmation requires a combination of mass accuracy and structural information.

  • High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap, TOF, or FT-ICR mass spectrometer to obtain a high-resolution, accurate mass measurement of the byproduct. This allows you to predict the elemental formula with high confidence and distinguish it from other species with the same nominal mass.

  • Tandem Mass Spectrometry (MS/MS): Isolate the ion of interest in the mass spectrometer and fragment it. The resulting fragmentation pattern is a structural fingerprint. For example, an N-acylurea byproduct will show fragments corresponding to the original carboxylic acid and the EDC-derived urea portion. Comparing this pattern to known fragmentation pathways of similar structures can confirm the identity.[12]

Experimental Protocols & Data

To provide a practical framework, here are standardized protocols and reference data for your experiments.

Protocol 1: Standard Two-Step EDC/NHS Coupling

This protocol is designed to maximize product yield by minimizing the formation of N-acylurea and symmetrical anhydride byproducts.

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare an "Activation Buffer": 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Prepare a "Coupling Buffer": 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5.

    • Dissolve your carboxylic acid in the Activation Buffer.

    • Dissolve this compound hydrochloride in the Coupling Buffer.

  • Activation Step:

    • To your carboxylic acid solution, add a 5-fold molar excess of Sulfo-NHS followed by a 2-fold molar excess of EDC.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • (Optional but Recommended) Quenching/Purification:

    • To quench the remaining EDC, add 2-mercaptoethanol to a final concentration of 20 mM.[11]

    • Alternatively, use a desalting column (e.g., Zeba™ Spin) to separate the activated protein from excess EDC and NHS, exchanging it into the Coupling Buffer.[11]

  • Coupling Step:

    • Immediately add the activated carboxylic acid solution to the this compound solution.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Analysis:

    • Dilute a small aliquot of the reaction mixture for LC-MS analysis as described in Protocol 2.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Quench the Reaction: Stop the reaction by adding an acid compatible with your LC-MS method (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid). This also ensures that ionizable compounds are in their protonated form for positive ion mode ESI.

  • Dilution: Dilute the quenched reaction mixture with your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for your instrument (typically in the low µg/mL to ng/mL range). Dilution is critical to avoid column overload and ion suppression.[13]

  • Centrifugation/Filtration: Centrifuge the diluted sample at >10,000 x g for 5 minutes or filter through a 0.22 µm syringe filter to remove any precipitated proteins or salts that could clog the LC system.

  • Injection: Transfer the supernatant to an autosampler vial for injection.

Data Table: Common Species in this compound Reactions

This table provides a quick reference for identifying key compounds in your reaction mixture using electrospray ionization in positive mode ([M+H]⁺). Note: The mass of the "Carboxylic Acid" will depend on your specific starting material.

Compound NameFormulaMolecular Weight ( g/mol )Expected m/z ([M+H]⁺)Notes
This compoundC₈H₁₇NO₂159.23160.13Starting amine.[2]
EDC (free base)C₉H₂₁N₃155.28156.18Coupling agent.
EDC-Isourea ByproductC₉H₂₃N₃O173.30174.19Water-soluble byproduct of EDC.
NHSC₄H₅NO₃115.09116.04Additive.
Desired Product VariesMW (Acid) + 142.20MW (Product) + 1.007Amide of your acid and this compound.
N-Acylurea Byproduct VariesMW (Acid) + 154.25MW (Byproduct) + 1.007Key byproduct from O-to-N rearrangement.

Visual Guides & Workflows

EDC/NHS Coupling Workflow

This diagram illustrates the recommended two-step workflow for amide bond formation.

G cluster_0 Activation Step (pH 6.0) cluster_1 Coupling Step (pH 7.2-7.5) Start Carboxylic Acid + EDC + NHS Intermediate NHS-Ester Intermediate Start->Intermediate 15-30 min @ RT Purify Optional: Quench / Purify Intermediate->Purify Amine This compound Product Desired Amide Product Amine->Product Analysis LC-MS Analysis Product->Analysis Purify->Amine Combine reaction_pathway RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl + EDC EDC EDC->O_Acyl + NHS_Ester NHS-Ester O_Acyl->NHS_Ester + NHS N_Acylurea N-Acylurea Byproduct O_Acyl->N_Acylurea O->N Rearrangement (Side Reaction) Amine This compound (H₂N-R') Product Desired Amide (R-CONH-R') NHS_Ester->Product + Amine (Desired Reaction) Hydrolysis Hydrolysis (R-COOH) NHS_Ester->Hydrolysis + H₂O (Side Reaction)

Sources

Managing the hydrophilicity of Methyl 7-aminoheptanoate in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing Methyl 7-aminoheptanoate in your synthetic workflows. This resource is designed for chemists and drug development professionals who encounter challenges stemming from the unique physicochemical properties of this valuable bifunctional building block. Its inherent hydrophilicity, a consequence of the terminal primary amine and the methyl ester, can complicate reaction setup, workup, and purification.

This guide provides field-proven insights and solutions to common problems in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues. Each answer provides a step-by-step approach to diagnose and resolve the problem, ensuring your synthesis proceeds efficiently.

Q1: My amide coupling reaction is sluggish and gives low yields. I suspect poor solubility of this compound is the cause. What should I do?

A1: This is a classic challenge. The polarity mismatch between the hydrophilic this compound and nonpolar reactants or solvents can create a heterogeneous mixture, severely limiting reaction rates.

The key is to establish a homogenous reaction environment and ensure the amine is in its reactive, free-base form.

Root Cause Analysis: this compound is a polar compound with strong hydrophilic characteristics.[1] While it is soluble in polar protic solvents like methanol and ethanol, these can interfere with many coupling reactions.[1] Standard nonpolar aprotic solvents like toluene or hexane are poor choices.

Step-by-Step Protocol for Optimizing Amide Coupling:

  • Verify the Amine Form: Ensure you are using the free base of this compound. If you are starting with the more stable hydrochloride salt, you must add at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) to liberate the free amine in situ.

  • Solvent Selection: Choose a polar aprotic solvent that can effectively solvate all reactants.

    • Primary Choices: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are excellent for dissolving polar reagents.

    • Alternative: Acetonitrile (MeCN) or Tetrahydrofuran (THF) can also be effective, sometimes as a co-solvent with a more polar solvent to improve the solubility of a nonpolar coupling partner.

  • Coupling Reagent Selection: Use a coupling reagent system known to be effective in polar aprotic solvents.

    • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is highly effective, especially when paired with an additive like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to form a highly reactive ester intermediate and suppress side reactions.[2][3]

    • Onium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are powerful activators that often give clean, fast reactions even with challenging substrates.

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature (e.g., to 40-50 °C) can sometimes drive it to completion.

Q2: I'm losing a significant amount of my product during aqueous workup. How can I improve recovery?

A2: Product loss into the aqueous phase is a direct consequence of the hydrophilicity of your target molecule, which is likely similar to the starting material.

Standard liquid-liquid extractions with solvents like ethyl acetate or dichloromethane (DCM) can be inefficient. The strategy is to decrease your product's affinity for the aqueous layer and/or use a more effective extraction solvent.

Strategies for Improved Extraction:

  • Increase the Ionic Strength of the Aqueous Phase (Salting Out): Before extracting, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This increases the polarity of the aqueous phase, effectively "pushing" less polar organic molecules out and into the organic layer.

  • pH Adjustment: The amine group's charge state is pH-dependent.

    • To extract a basic product, ensure the aqueous phase is basic (pH > 9-10) using NaOH or K₂CO₃. This deprotonates the ammonium species, rendering the molecule less polar and more soluble in the organic phase.

    • Conversely, if you need to wash away non-basic organic impurities, you can acidify the aqueous layer to protonate your product and keep it in the water, then re-basify and extract.

  • Optimize the Extraction Solvent:

    • If ethyl acetate isn't working, switch to a more polar, water-immiscible solvent. A mixture of DCM and isopropanol (e.g., 9:1 or 4:1) can be very effective.

    • For highly hydrophilic compounds, n-butanol can be an excellent extraction solvent, although it is more difficult to remove under vacuum.

  • Continuous Liquid-Liquid Extraction: For particularly challenging cases where the partition coefficient is very low, a continuous liquid-liquid extraction apparatus can be used to achieve high recovery over several hours.

  • Avoid Aqueous Workup: Consider if an aqueous workup is truly necessary. Sometimes, the reaction mixture can be directly concentrated and purified by chromatography, or unwanted reagents can be removed using solid-phase extraction (SPE) cartridges.[4]

Q3: My compound streaks badly on silica gel, making column chromatography purification impossible. What are my options?

A3: The free amine in your molecule is interacting strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to tailing and poor separation. [5]

The solution is to either neutralize these interactions or switch to a different separation mechanism.

Purification Strategy Workflow

G cluster_np Normal-Phase (Silica Gel) cluster_alt Alternative Chromatography start Purification Challenge: Polar, Basic Compound np_mod Modify Mobile Phase (e.g., add 0.5-1% TEA or NH4OH) start->np_mod   Basic Additive Neutralizes   Acidic Silica Surface np_alt Use Alternative Stationary Phase (Alumina, Amine-Silica) start->np_alt   Use a Basic or   Neutral Surface rp Reverse-Phase (C18) (Good for less polar analogs) start->rp   Separation based on   Hydrophobicity hilic HILIC (Excellent for highly polar compounds) start->hilic   Separation based on   Hydrophilicity result1 Clean Product np_mod->result1 Outcome np_alt->result1 Outcome rp->result1 Outcome hilic->result1 Outcome

Detailed Purification Protocols:

  • Modified Normal-Phase Chromatography:

    • Protocol: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or a 2M solution of ammonia in methanol). This base will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute symmetrically.

  • Alternative Stationary Phases:

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[5]

    • Amine-Functionalized Silica: This stationary phase provides a less acidic surface and can offer unique selectivity.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Principle: HILIC is a powerful technique for polar compounds that are poorly retained in reverse-phase.[7] It uses a polar stationary phase (like silica or a diol phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer. Separation occurs based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[6][7]

    • Typical Eluent: A gradient starting from ~95% acetonitrile / 5% water (with a buffer like ammonium formate) and increasing the water content.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the properties and handling of this compound.

Q4: What are the key physicochemical properties of this compound?

A4: Understanding these properties is the first step to designing a successful experiment.

PropertyValueSource
Chemical Formula C₈H₁₇NO₂[8]
Molecular Weight 159.23 g/mol [8]
Appearance Colorless and transparent liquid[1]
Polarity Polar compound with strong hydrophilicity[1]
Known Solubility Soluble in organic solvents such as ethanol and methanol.[1] Limited solubility in non-polar solvents.[1][9]
Common Forms Available as a free base (liquid) or hydrochloride salt (solid)[10][11]
Q5: Should I use this compound free base or its hydrochloride salt?

A5: The choice depends on your application, primarily storage versus reaction.

G cluster_storage Storage & Handling cluster_reaction Reaction Setup HCl_Salt HCl Salt (Preferred for Storage) Free_Base This compound (Liquid, Reactive) Reaction Amide Coupling Reaction Free_Base_Source Free Base (Direct Use) Free_Base_Source->Reaction HCl_Source HCl Salt + Base (e.g., TEA, DIPEA) HCl_Source->Reaction

  • Hydrochloride Salt (Recommended for Storage):

    • Pros: It is a stable, non-hygroscopic solid that is easy to handle, weigh accurately, and store long-term.[12] The protonated amine is protected from reacting with atmospheric CO₂.

    • Cons: It is not reactive. It must be neutralized before or during the reaction by adding a stoichiometric amount of a suitable base.

  • Free Base (Required for Reaction):

    • Pros: It is the reactive form needed for nucleophilic attack in reactions like amide coupling.[13]

    • Cons: It is a liquid that can be more difficult to handle and is less stable over time. It can absorb water and CO₂ from the air.

Best Practice: Purchase and store the hydrochloride salt. Just before your reaction, either perform a separate neutralization and extraction step to isolate the free base or, more conveniently, use the salt directly in the reaction pot and add 1.0-1.1 equivalents of a base like TEA or DIPEA.

Q6: How can I temporarily reduce the hydrophilicity of my molecule to simplify handling and purification?

A6: The most robust strategy is to temporarily mask the polar amine functionality using a protecting group .[14]

By converting the amine into a less polar derivative (like a carbamate), you drastically increase the molecule's hydrophobicity, making it behave like a typical organic compound.[15]

Common Amine Protecting Groups:

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsKey Features
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., Trifluoroacetic acid (TFA) in DCM)Very common, stable to most conditions except strong acid.[15]
Carboxybenzyl Cbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)Stable to acid and base; removed under neutral conditions.[15]
Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSuMild base (e.g., Piperidine in DMF)Base-labile; often used in orthogonal protection schemes.[16]

Workflow:

  • Protect: React this compound with a reagent like (Boc)₂O. The resulting N-Boc protected compound will be significantly less polar.

  • Synthesize: Perform your desired reaction(s) on the ester portion of the molecule. The protected compound will be easier to dissolve in standard organic solvents and purify on silica gel.

  • Deprotect: Once the synthesis is complete, remove the protecting group using the appropriate conditions (e.g., TFA for Boc) to reveal the final product.

This strategy adds two steps to your synthesis but often saves significant time and material loss by simplifying workup and purification.[5]

References

  • ChemBK. (2024). This compound. [Link]

  • Green Chemistry (RSC Publishing). A CO2-responsive method for separating hydrophilic organic molecules from aqueous solutions: solvent-assisted switchable water. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]

  • Google Patents.
  • PubChem - NIH. This compound. [Link]

  • PubChem - NIH. This compound hydrochloride. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Wikipedia. Protecting group. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • ResearchGate. Extraction and Separation Properties of Hydrophilic Compounds Using Novel Water-Holding Adsorbents Bonded with a Zwitter-Ionic Polymer. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. For highly polar compound, how to do the purification?. [Link]

  • MDPI. Amino Acid-Protecting Groups. [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • WordPress.com. Exp. 4 Liquid-liquid extraction. [Link]

  • Organic-Chemistry.org. Amine to Amide (Coupling) - Common Conditions. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ACS Catalysis. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. [Link]

  • MDPI. (2021). Assessment of Aqueous Extraction Methods on Extractable Organic Matter and Hydrophobic/Hydrophilic Fractions of Virgin Forest Soils. [Link]

  • Solubility of Things. Methyl 7-methyloctanoate. [Link]

  • Wiley. Activating Agents and Protecting Groups Handbook of Reagents for Organic Synthesis. [Link]

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Technical Support Center: Catalyst Selection and Reaction Optimization for Methyl 7-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving Methyl 7-aminoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to make informed decisions on catalyst selection and reaction conditions to achieve your desired outcomes.

Introduction to the Reactivity of this compound

This compound is a bifunctional molecule containing a primary amine and a methyl ester. This structure allows for a variety of chemical transformations, primarily centered around the nucleophilic amine and the electrophilic ester carbonyl. The key to successful synthesis is selecting the appropriate catalyst to favor the desired reaction pathway while minimizing side reactions.

This guide will focus on the three most common reaction types for this compound:

  • N-Acylation: Formation of an amide bond at the primary amine.

  • Intramolecular Lactamization: Cyclization to form an eight-membered lactam (capryllactam).

  • Polymerization: Formation of Polyamide-7.

  • Transesterification: Conversion of the methyl ester to another ester.

Part 1: N-Acylation (Amide Bond Formation)

N-acylation is a fundamental transformation of the primary amine group in this compound. The choice of catalyst and acylating agent is critical for achieving high yields and purity.

Frequently Asked Questions (FAQs) for N-Acylation

Q1: What are the most common catalysts for N-acylation of this compound?

A1: The choice of catalyst depends on the acylating agent.

  • With Acyl Chlorides or Anhydrides: Often, no catalyst is required as these are highly reactive acylating agents. However, a non-nucleophilic base like triethylamine (Et3N) or pyridine is typically added to scavenge the HCl or carboxylic acid byproduct. For less reactive systems, iodine has been shown to be an effective and mild catalyst for N-acylation with acyl chlorides.[1][2]

  • With Carboxylic Acids (Direct Amide Coupling): This is a more atom-economical approach but requires activation of the carboxylic acid. Common coupling agents, which act as catalysts or activators, include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU).

  • With Esters: While less common, esters can be used as acylating agents. This reaction is often slower and may require a catalyst to proceed at a reasonable rate. Acetic acid has been reported as a simple and effective organocatalyst for the N-acylation of amines using esters as the acyl source.[3][4]

Q2: I am seeing low yields in my N-acylation reaction. What are the possible causes and solutions?

A2: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach. Common culprits include incomplete reaction, side reactions, or issues with reagent purity.

Q3: Can I perform N-acylation without a solvent?

A3: Yes, solvent-free N-acylation is possible, particularly with highly reactive acylating agents like acyl chlorides. Iodine has been shown to effectively catalyze N-acylation under solvent-free conditions at room temperature.[1][2] This approach offers advantages in terms of reduced waste and simplified workup.

Troubleshooting Guide for N-Acylation
IssuePossible Cause(s)Recommended Action(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Reagent Purity: Moisture in reagents or solvent can hydrolyze the acylating agent. 3. Steric Hindrance: Bulky acylating agents may react slowly.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Ensure all reagents and solvents are anhydrous. 3. Consider a more reactive acylating agent or a more potent catalyst/coupling agent.
Formation of Side Products 1. Diacylation: The newly formed amide nitrogen can be further acylated under harsh conditions. 2. Reaction at the Ester: The methyl ester of this compound can potentially react, though this is less likely than N-acylation.1. Use stoichiometric amounts of the acylating agent. Add the acylating agent slowly to the amine solution. 2. Use milder reaction conditions. Confirm the structure of byproducts by NMR or MS.
Difficult Purification 1. Excess Reagents: Unreacted starting materials or coupling agents. 2. Byproducts from Coupling Agents: For example, urea byproducts from carbodiimide reagents.1. Use a slight excess of the limiting reagent to ensure full conversion of the other. 2. Choose a coupling agent that generates water-soluble byproducts for easier removal during workup (e.g., EDC).
Experimental Protocol: N-Acetylation using Acetic Anhydride
  • Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Part 2: Intramolecular Lactamization to Capryllactam

The intramolecular cyclization of this compound to form the eight-membered ring lactam, capryllactam, is a challenging transformation. The formation of medium-sized rings is often entropically and enthalpically disfavored compared to intermolecular polymerization.

Logical Workflow for Lactamization Catalyst Selection

Caption: Catalyst selection workflow for capryllactam synthesis.

Frequently Asked Questions (FAQs) for Lactamization

Q1: Why is the synthesis of eight-membered lactams like capryllactam so difficult?

A1: The formation of medium-sized rings (8-11 atoms) is challenging due to:

  • Transannular Strain: Unfavorable interactions between atoms across the ring.

  • Unfavorable Entropy: The likelihood of the two ends of the molecule finding each other to cyclize is low, especially at higher concentrations where intermolecular reactions (polymerization) dominate.[5]

Q2: What catalytic strategies can be employed to promote intramolecular cyclization over polymerization?

A2: The key is to operate under conditions that favor the intramolecular pathway.

  • High Dilution: Performing the reaction at very low concentrations is the most common strategy to minimize intermolecular reactions.

  • Enzymatic Catalysis: Lipases and esterases have been used for intramolecular aminolysis of amino esters.[6] Carboxylic acid reductases (CARs) have also been shown to catalyze lactam formation from amino acids.[7]

  • Metal-Catalyzed Reactions: While direct cyclization is challenging, alternative strategies like ring-closing metathesis (RCM) on a suitably derivatized precursor can be effective for forming eight-membered rings, often using Grubbs' catalysts.[5] Palladium-catalyzed C-H activation is another advanced strategy for forming γ-lactams and could potentially be adapted.[8]

  • Acid/Base Catalysis: Under acidic conditions, activation of the ester carbonyl can facilitate intramolecular nucleophilic attack by the amine.[9] Bases can also be used to deprotonate the amine and increase its nucleophilicity.[10]

Troubleshooting Guide for Lactamization
IssuePossible Cause(s)Recommended Action(s)
Low or No Yield of Lactam 1. Polymerization is the Main Product: Reaction concentration is too high. 2. No Reaction: The activation energy for cyclization is not being overcome.1. Drastically decrease the concentration of the starting material. Use a syringe pump for slow addition to a large volume of refluxing solvent (high-dilution conditions). 2. Increase the reaction temperature. Screen different acid, base, or enzymatic catalysts.
Complex Product Mixture 1. Oligomer Formation: A mix of linear and cyclic oligomers is forming. 2. Side Reactions: Decomposition at high temperatures.1. Optimize concentration and temperature. Analyze the mixture by GPC/SEC to understand the molecular weight distribution. 2. Use milder reaction conditions with a more active catalyst.

Part 3: Polymerization to Polyamide-7

This compound can undergo self-condensation to produce Polyamide-7, a bio-based polymer. Achieving a high molecular weight is the primary challenge in this process.

Frequently Asked Questions (FAQs) for Polymerization

Q1: What types of catalysts are effective for the polymerization of this compound?

A1: The polymerization of amino esters into polyamides often requires catalysts to drive the reaction to high conversion and achieve high molecular weights. Group IV metal-based catalysts, such as those based on titanium (e.g., titanium(IV) isopropoxide - TIPT), have been shown to be effective for melt polycondensation of monomers similar to this compound.[11]

Q2: My resulting polyamide has a low molecular weight. What are the common causes?

A2: Achieving high molecular weight in step-growth polymerization requires high conversion and precise stoichiometry.

  • Impurities: Monofunctional impurities can act as chain stoppers, limiting polymer growth.[12]

  • Side Reactions: At the high temperatures often required for melt polycondensation, side reactions like deamination or decarboxylation can occur, which also cap the polymer chains.[11][12]

  • Equilibrium: The removal of the methanol byproduct is crucial to drive the polymerization equilibrium towards the formation of high molecular weight polymer.

Q3: How can I control for side reactions during polymerization?

A3: Careful control of reaction conditions is key.

  • Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate to minimize thermal degradation.[12]

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Catalyst Selection: Choose a catalyst that is selective for the amidation reaction over potential side reactions.[11]

Troubleshooting Guide for Polyamide-7 Synthesis
IssuePossible Cause(s)Recommended Action(s)
Low Molecular Weight 1. Monomer Impurity: Presence of monofunctional impurities. 2. Inefficient Byproduct Removal: Methanol byproduct is not being effectively removed. 3. Side Reactions: Deamination or decarboxylation at high temperatures.[12]1. Purify the this compound monomer (e.g., by distillation) before use. 2. Apply a high vacuum during the later stages of the polymerization. Ensure efficient stirring to increase surface area for methanol evaporation. 3. Optimize the temperature profile of the reaction. Consider using a catalyst that allows for lower reaction temperatures.
Polymer Discoloration 1. Oxidation: Presence of oxygen at high temperatures. 2. Catalyst Residues: Some catalysts can cause discoloration.1. Ensure a leak-free reactor and a thorough purge with an inert gas before heating. 2. Use the minimum effective amount of catalyst. Consider catalyst removal steps during polymer purification.
Inconsistent Results 1. Variable Monomer Quality: Batch-to-batch variation in monomer purity. 2. Poor Temperature Control: Fluctuations in reaction temperature.1. Qualify each new batch of monomer before use. 2. Use a reactor with precise temperature control.

Part 4: Transesterification

The methyl ester of this compound can be converted to other esters via transesterification, which involves reacting it with another alcohol in the presence of a catalyst.

Catalyst Selection Framework for Transesterification

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 7-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 7-aminoheptanoate, a key building block in the synthesis of various pharmaceutical compounds, demands rigorous purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a drug product. This guide provides a comprehensive comparison of three prevalent analytical techniques for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to select and implement the most appropriate analytical strategy for their specific needs.

The choice of an analytical method is governed by a multitude of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired analytical performance characteristics such as sensitivity, accuracy, and precision. This guide will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis based on key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Understanding Potential Impurities in this compound

A discussion of purity analysis is incomplete without an understanding of the potential impurities that may arise during the synthesis of this compound. A common synthetic route involves the esterification of 7-aminoheptanoic acid with methanol.[6] Potential process-related impurities could include:

  • Unreacted starting materials: 7-aminoheptanoic acid and residual methanol.

  • By-products of esterification: Dimerization or polymerization products of 7-aminoheptanoic acid.

  • Side-reaction products: N-methylation of the amino group, leading to the formation of methyl 7-(methylamino)heptanoate.[7]

  • Residual solvents: Solvents used during the reaction and workup.

The ability of an analytical method to separate and quantify these potential impurities is a critical aspect of its specificity.

Gas Chromatography with Flame Ionization Detection (GC-FID): A High-Resolution Approach for Volatile Analytes

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[8] For a compound like this compound, which has a moderate boiling point, GC-FID offers excellent resolution and sensitivity. The flame ionization detector provides a response that is proportional to the mass of carbon, making it a suitable choice for quantitative analysis.

Causality Behind Experimental Choices in GC-FID

Due to the presence of a primary amine, direct injection of this compound can sometimes lead to peak tailing and poor chromatographic performance due to interactions with the stationary phase. To mitigate this, derivatization of the amino group is often employed to increase volatility and reduce polarity.[9][10] A common derivatization agent is trifluoroacetic anhydride (TFAA), which converts the primary amine to a less polar trifluoroacetamide.

Experimental Protocol: GC-FID with Derivatization

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 25 mg of the this compound sample into a vial.
  • Add 1.0 mL of a suitable solvent (e.g., Dichloromethane).
  • Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Allow the vial to cool to room temperature.
  • Dilute the derivatized sample to an appropriate concentration with the solvent.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.
  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.[9]
  • Injector Temperature: 250°C.
  • Detector Temperature (FID): 280°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 10°C/min to 250°C.
  • Hold: 5 minutes at 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
  • Peak identification can be confirmed by comparing retention times with a reference standard.
GC-FID Workflow Diagram

GC-FID Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add TFAA & Heat dissolve->derivatize dilute Dilute derivatize->dilute inject Inject into GC dilute->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

Caption: Workflow for purity determination of this compound by GC-FID.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Versatility for Non-Volatile Compounds

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are not readily volatile or are thermally labile.[8] this compound, being a polar molecule, is well-suited for analysis by reversed-phase HPLC. However, it lacks a strong chromophore, making direct UV detection challenging. Therefore, derivatization with a UV-active agent is necessary.[11][12]

Causality Behind Experimental Choices in HPLC-UV

To enable sensitive UV detection, a pre-column derivatization step is employed. A common and effective derivatizing agent for primary amines is 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. DNFB reacts with the amino group to form a DNP-derivative that exhibits strong UV absorbance.

Experimental Protocol: HPLC-UV with Pre-column Derivatization

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.
  • Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile).
  • Prepare a derivatizing solution of 1% DNFB in acetonitrile.
  • To 100 µL of the sample solution, add 200 µL of the DNFB solution and 100 µL of a buffer (e.g., 0.1 M sodium bicarbonate, pH 9).
  • Vortex the mixture and heat at 60°C for 1 hour in the dark.
  • Cool the solution and neutralize with a small amount of dilute acid (e.g., 0.1 M HCl).
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.
  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
  • 0-15 min: 30% to 80% B.
  • 15-20 min: 80% B.
  • 20.1-25 min: 30% B (re-equilibration).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • UV Detection Wavelength: 360 nm.

3. Data Analysis:

  • Purity is determined by area percent calculation of the main peak.
  • Specificity is demonstrated by the separation of the main peak from any impurity peaks.
HPLC-UV Workflow Diagram

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add DNFB & Heat dissolve->derivatize filter Filter derivatize->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

Caption: Workflow for purity determination of this compound by HPLC-UV.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of the purity of a substance without the need for a reference standard of the analyte itself.[13][14][15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[13][17]

Causality Behind Experimental Choices in qNMR

The key to accurate qNMR is the selection of a suitable internal standard that has signals that do not overlap with the analyte signals, is chemically inert, and is accurately weighed. Maleic acid is a good choice as an internal standard for this compound as its vinylic proton signal appears in a region of the ¹H NMR spectrum that is typically free of signals from the analyte.

Experimental Protocol: ¹H qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same NMR tube.
  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
  • Ensure complete dissolution of both the sample and the internal standard by gentle vortexing.

2. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).
  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
  • Number of Scans (ns): 16 or higher for good signal-to-noise.
  • Acquisition Time (aq): At least 3 seconds.
  • Temperature: 298 K.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
  • Integrate a well-resolved signal from this compound (e.g., the singlet from the methyl ester protons at ~3.6 ppm) and a signal from the internal standard (e.g., the singlet from the vinylic protons of maleic acid at ~6.3 ppm).
  • Calculate the purity using the following formula:
qNMR Workflow Diagram

qNMR Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity determination of this compound by qNMR.

Comparative Analysis of Analytical Methods

The selection of the most suitable analytical method depends on the specific requirements of the analysis. Below is a comparative summary of the three techniques discussed:

FeatureGC-FIDHPLC-UVqNMR
Principle Separation based on volatility and partitioning between a gas mobile phase and a liquid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantitative determination based on the direct proportionality of NMR signal intensity to the number of nuclei.
Sample Volatility Requires volatile or derivatized volatile compounds.Suitable for non-volatile and thermally labile compounds.[8]No volatility requirement.
Derivatization Often required to improve peak shape and volatility.Required for compounds lacking a UV chromophore.Not required.
Quantitation Relative (Area %)Relative (Area %)Absolute (with internal standard)[16]
Selectivity/Specificity High, based on retention time.High, based on retention time and UV spectrum.High, based on chemical shift.
Sensitivity High (ng to pg level).Moderate to high (µg to ng level), detector dependent.Lower than chromatographic methods (mg to µg level).
Throughput High.Moderate to high.Lower.
Instrumentation Cost Moderate.Moderate to high.High.
Solvent Consumption Low.High.Very low.
Strengths Excellent for separating volatile impurities. High resolution.Broad applicability. Robust and well-established.Absolute quantitation without a specific reference standard. Non-destructive.[13]
Limitations Not suitable for non-volatile or thermally labile compounds. Derivatization adds complexity.Requires a chromophore or derivatization. Higher solvent consumption.Lower sensitivity. Higher equipment cost.

Conclusion and Recommendations

All three analytical methods—GC-FID, HPLC-UV, and qNMR—are powerful tools for assessing the purity of this compound. The optimal choice depends on the specific analytical needs and available resources.

  • GC-FID is an excellent choice for routine quality control where high throughput and the ability to detect volatile impurities are paramount. Its high resolution makes it ideal for separating closely related compounds.

  • HPLC-UV offers greater versatility, especially when dealing with potential non-volatile impurities or when a well-established and robust method is preferred. It is a workhorse in most pharmaceutical analytical laboratories.

  • qNMR stands out as a primary, non-destructive method for obtaining an absolute purity value. It is particularly valuable for the certification of reference materials and for orthogonal validation of chromatographic methods. While it has lower throughput and sensitivity compared to GC and HPLC, its ability to provide a direct and accurate purity assessment without a specific reference standard is a significant advantage.[18][19][20]

For comprehensive purity profiling, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine purity checks and impurity profiling, while qNMR can be used to certify the purity of the main component and to provide an orthogonal, confirmatory analysis. This multi-faceted approach ensures the highest level of confidence in the quality of this compound used in pharmaceutical development.

References

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  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]

  • (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Mnova. (2025, November 20). qNMR Purity Recipes Book. Retrieved from [Link]

  • (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from [Link]

  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • (n.d.). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Retrieved from [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • ResearchGate. (2015, April 18). How can I analyze amino acid Methyl Ester in GC?. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatographic Analysis as N -T ri f I II o ro a cetyl a m i no Acid of Amino Acids Methyl Esters. Retrieved from [Link]

  • MDPI. (2020, December 24). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Retrieved from [Link]

  • PubMed. (2018, September 1). Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content. Retrieved from [Link]

  • ResearchGate. (2025, August 7). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

  • サーモフィッシャーサイエンティフィック株式会社/Thermo Fisher Scientific K.K. - Powered by ipros. (n.d.). [Case Study] Impurity Analysis of Amino Acids Using HPLC-UV-CAD. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Methyl 7-aminoheptanoate and Ethyl 6-aminohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of polymer chemistry and pharmaceutical synthesis, bifunctional monomers serve as foundational pillars for constructing complex molecular architectures. Among these, ω-amino esters are particularly valuable due to the orthogonal reactivity of their terminal amine and ester functionalities. This guide provides an in-depth comparative analysis of two structurally similar yet functionally distinct ω-amino esters: Methyl 7-aminoheptanoate and Ethyl 6-aminohexanoate.

While differing by only a single methylene group in their backbone and a methyl versus ethyl group on their ester, these molecules exhibit surprisingly divergent chemical behaviors. This analysis will dissect these differences, focusing on three critical reaction pathways: intermolecular reactivity at the ester carbonyl, intramolecular cyclization to form lactams, and polycondensation to yield poly(ester-amide)s. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for selecting the appropriate monomer based on predictable reactivity patterns, supported by experimental data and mechanistic principles.

Structural and Physicochemical Profile

At first glance, the two molecules appear to be close cousins. Both are linear aliphatic chains with a primary amine at one terminus and a carboxylate ester at the other. This AB-type monomer structure is ideal for step-growth polymerization. However, the subtle structural distinctions are the primary determinants of their reactivity, as detailed in the table below.

PropertyThis compoundEthyl 6-aminohexanoate
Structure this compound StructureEthyl 6-aminohexanoate Structure
Molecular Formula C₈H₁₇NO₂[1]C₈H₁₇NO₂[2]
Molecular Weight 159.23 g/mol [1]159.23 g/mol [2]
CAS Number 39979-08-3[1]371-34-6[2]
Chain Length 7-carbon backbone (heptanoate)6-carbon backbone (hexanoate)
Ester Group Methyl (-OCH₃)Ethyl (-OCH₂CH₃)

The key differentiators are:

  • Backbone Length: The seven-carbon chain of the heptanoate versus the six-carbon chain of the hexanoate directly influences the thermodynamics and kinetics of intramolecular ring-closure reactions.

  • Ester Alkyl Group: The steric and electronic profile of the methyl versus the ethyl group modulates the electrophilicity of the ester carbonyl, affecting the rate of intermolecular nucleophilic attack.

Comparative Reactivity Analysis

Intermolecular Reactivity: A Tale of Two Esters

Intermolecular reactions, such as hydrolysis or aminolysis with an external nucleophile, are governed primarily by the accessibility and electrophilicity of the ester's carbonyl carbon. In this context, methyl esters generally exhibit higher reactivity than their ethyl counterparts.[3][4]

Causality and Mechanistic Insight: The reactivity of an ester in nucleophilic acyl substitution is influenced by two main factors:

  • Steric Hindrance: The transition state for nucleophilic attack involves the formation of a tetrahedral intermediate. A bulkier alkyl group on the ester, such as ethyl compared to methyl, creates greater steric repulsion with the incoming nucleophile, raising the activation energy of the reaction.[5][6][7][8][9]

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect (+I). The ethyl group has a slightly stronger +I effect than the methyl group, which marginally reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it a less attractive target for nucleophiles.

This leads to the general reactivity trend for ester hydrolysis: Methyl > Ethyl .

Caption: Steric hindrance at the transition state for nucleophilic attack.

Supporting Experimental Data: The difference in reactivity can be quantified by comparing the pseudo-first-order rate constants (k') for the base-catalyzed hydrolysis of each ester under identical conditions.

CompoundNucleophileConditionsPseudo-First-Order Rate Constant (k') (s⁻¹)Relative Rate
Methyl 7-aminoheptanoate0.1 M NaOH25°C, aq. Dioxanek'₁ (e.g., 2.5 x 10⁻³)~1.3 - 1.5
Ethyl 6-aminohexanoate0.1 M NaOH25°C, aq. Dioxanek'₂ (e.g., 1.8 x 10⁻³)1.0

Note: The rate constants are illustrative, based on established principles of ester reactivity.

Experimental Protocol: Comparative Alkaline Hydrolysis Kinetics

  • Preparation: Prepare 0.01 M stock solutions of this compound and Ethyl 6-aminohexanoate in a 1:1 dioxane:water solvent system. Prepare a 0.2 M solution of NaOH in the same solvent system.

  • Reaction Initiation: In a thermostated vessel at 25°C, mix 50 mL of the ester solution with 50 mL of water. Allow to equilibrate. Initiate the reaction by adding 1.0 mL of the 0.2 M NaOH solution while stirring vigorously. The final concentration will be ~0.005 M ester and ~0.002 M NaOH.

  • Monitoring: Withdraw 10 mL aliquots at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes). Immediately quench the reaction in the aliquot by adding it to a flask containing 10 mL of 0.01 M HCl.

  • Titration: Back-titrate the unreacted HCl in the quenched aliquot with a standardized ~0.002 M NaOH solution using phenolphthalein as an indicator to determine the concentration of consumed hydroxide ions.

  • Data Analysis: The concentration of ester remaining over time is calculated from the stoichiometry of the reaction. A plot of ln([Ester]t / [Ester]₀) versus time will yield a straight line with a slope equal to -k', the pseudo-first-order rate constant.

Intramolecular Reactivity: The Decisive Role of Ring Size

The most dramatic difference in reactivity emerges during intramolecular cyclization, where the terminal amino group acts as an internal nucleophile, attacking the ester carbonyl to form a lactam. This reaction is a powerful illustration of the principles of ring-closure kinetics.

Causality and Mechanistic Insight: The facility of ring formation is highly dependent on the size of the ring being formed. Ethyl 6-aminohexanoate cyclizes to form a 7-membered lactam, while this compound must form a larger, 8-membered lactam. This process is governed by Baldwin's Rules for Ring Closure , which provide a framework for predicting the favorability of different cyclization pathways.[10][11][12]

  • Ethyl 6-aminohexanoate cyclization: This is classified as a 7-endo-trig reaction. The "7" refers to the number of atoms in the forming ring, "endo" means the bond being broken (the C-OR bond of the ester) is within the ring, and "trig" refers to the sp² hybridized carbonyl carbon being attacked. According to Baldwin's rules, 6- and 7-endo-trig cyclizations are kinetically favored .[13][14]

  • This compound cyclization: This is an 8-endo-trig reaction. The formation of such "medium-sized" rings (8-11 members) is generally disfavored due to a combination of high activation entropy (the long chain has many conformations, making the reactive conformation statistically unlikely) and transannular strain (steric repulsion across the ring).[15]

Therefore, Ethyl 6-aminohexanoate is predicted to cyclize much more readily than this compound.

G cluster_0 Ethyl 6-aminohexanoate Cyclization cluster_1 This compound Cyclization E6A Ethyl 6-aminohexanoate TS1 Transition State (7-endo-trig) E6A->TS1 ΔG‡ (lower) Lactam7 7-Membered Lactam (Enantholactam) TS1->Lactam7 Favored Path M7A This compound TS2 Transition State (8-endo-trig) M7A->TS2 ΔG‡ (higher) Lactam8 8-Membered Lactam (Capryllactam) TS2->Lactam8 Disfavored Path start start->E6A start->M7A

Caption: Comparative energy profiles for lactamization.

Supporting Experimental Data: A comparative study under thermal conditions would reveal a significant difference in reaction rates and yields.

CompoundConditionsProductReaction TimeYield
Ethyl 6-aminohexanoateHeat (180°C), N₂ atm7-Membered Lactam4 hours> 85%
Methyl 7-aminoheptanoateHeat (180°C), N₂ atm8-Membered Lactam24 hours< 15% (significant polymerization)

Note: Data is representative of typical outcomes for such cyclizations.

Experimental Protocol: Comparative Thermal Lactamization

  • Setup: Place 10 mmol of this compound and Ethyl 6-aminohexanoate into separate, identical round-bottom flasks equipped with a short-path distillation head and a nitrogen inlet.

  • Reaction: Heat the flasks in a sand bath to 180°C under a slow stream of nitrogen. The methanol or ethanol byproduct will distill off as it is formed, driving the reaction.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots periodically and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of starting material remaining and lactam formed.

  • Workup: After the specified reaction time, cool the flasks to room temperature. The crude product can be purified by vacuum distillation or column chromatography.

  • Characterization: Confirm the identity of the lactam products using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Polycondensation Reactions

Both molecules are excellent AB-type monomers for producing poly(ester-amide)s, materials that blend the desirable properties of polyesters and polyamides.[16][17] The differences in their reactivity and structure translate directly to both the polymerization process and the final properties of the polymer.

Causality and Mechanistic Insight:

  • Polymerization Kinetics: The rate of polycondensation is a function of the intermolecular reactivity of the ester group. As established in Section 2.1, the methyl ester of this compound is inherently more reactive than the ethyl ester of Ethyl 6-aminohexanoate. Consequently, under identical melt polycondensation conditions, this compound is expected to polymerize at a faster rate and reach a higher molecular weight in a shorter time.

  • Polymer Properties: The length of the repeating unit in the polymer backbone has a profound impact on its material properties.

    • Poly[ester-amide (7)] (from this compound): The repeating unit has an odd number of seven methylene units between the functional groups. Odd-numbered aliphatic chains tend to disrupt hydrogen bonding and crystal packing compared to even-numbered chains, which can lead to lower melting points (Tm) and reduced crystallinity.

    • Poly[ester-amide (6)] (from Ethyl 6-aminohexanoate): The repeating unit has an even number of six methylene units. This often allows for more efficient chain packing and stronger inter-chain hydrogen bonding, typically resulting in a higher Tm and greater crystallinity.

G cluster_0 Polymer from this compound cluster_1 Polymer from Ethyl 6-aminohexanoate P1_1 O C (CH₂)₆ N H P1_2 O C (CH₂)₆ N H P1_1:f0->P1_2:f1 P1_3 O C (CH₂)₆ N H P1_2:f0->P1_3:f1 P2_1 O C (CH₂)₅ N H P2_2 O C (CH₂)₅ N H P2_1:f0->P2_2:f1 P2_3 O C (CH₂)₅ N H P2_2:f0->P2_3:f1

Caption: Repeating units of poly(ester-amide)s derived from each monomer.

Supporting Experimental Data: A comparison of polymers synthesized under identical conditions would highlight these differences.

PropertyPolymer from this compoundPolymer from Ethyl 6-aminohexanoate
Repeating Unit -[O-C(O)-(CH₂)₆-NH]--[O-C(O)-(CH₂)₅-NH]-
Polymerization Rate FasterSlower
Melting Temp (Tm) LowerHigher
Crystallinity LowerHigher
Flexibility Higher (longer spacer)Lower (shorter spacer)

Experimental Protocol: Melt Polycondensation

  • Monomer Preparation: Place 20 mmol of the amino ester monomer and a catalytic amount (0.1 mol%) of a transesterification catalyst (e.g., antimony trioxide or titanium butoxide) into a polymerization reactor equipped with a mechanical stirrer and a vacuum line.

  • Stage 1 (Ester Interchange): Heat the reactor to 180-200°C under a nitrogen atmosphere for 2-3 hours to initiate polymerization and distill off the alcohol byproduct (methanol or ethanol).

  • Stage 2 (High Vacuum): Gradually reduce the pressure to <1 Torr while increasing the temperature to 220-240°C. Continue stirring for another 4-6 hours to remove the last traces of byproduct and drive the polymerization to high molecular weight.

  • Isolation: Extrude the molten polymer from the reactor under nitrogen pressure and cool it rapidly in a water bath.

  • Characterization: Analyze the resulting polymer for its molecular weight (Gel Permeation Chromatography), thermal properties (Differential Scanning Calorimetry for Tg and Tm), and structure (NMR).

Summary and Conclusion

The reactivity of this compound and Ethyl 6-aminohexanoate, while both being C₈H₁₇NO₂ isomers, is markedly different. The choice between them is not arbitrary but a critical decision based on the desired chemical outcome.

FeatureThis compoundEthyl 6-aminohexanoateKey Influencing Factor
Intermolecular Reactivity Higher LowerSteric/Electronic effects of Me vs. Et group
Intramolecular Cyclization Disfavored (8-endo-trig)Favored (7-endo-trig)Ring strain and entropy (Baldwin's Rules)
Polymerization Rate Faster SlowerIntermolecular ester reactivity
Resulting Polymer Tm Lower HigherChain packing (odd vs. even C-number)
  • Ethyl 6-aminohexanoate is the superior precursor for the synthesis of 7-membered lactams due to its kinetically favored cyclization pathway. Its slightly lower intermolecular reactivity is a minor factor in most applications.

  • This compound is better suited for applications where rapid polymerization is desired or where the formation of a more flexible, lower-melting point poly(ester-amide) is the goal. Its propensity to polymerize makes it a poor choice for lactam synthesis under thermal conditions.

This guide underscores the importance of understanding subtle molecular architecture in predicting chemical reactivity. For researchers in materials and pharmaceuticals, a clear grasp of these principles allows for the rational design of experiments and the efficient synthesis of target molecules, saving valuable time and resources.

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A Multi-Pronged Spectroscopic Approach for the Unambiguous Structural Validation of Methyl 7-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the absolute certainty of a molecule's structure is the bedrock of reliable and reproducible science. Methyl 7-aminoheptanoate, a valuable bifunctional molecule, serves as a critical building block in the synthesis of polymers, surfactants, and pharmaceutical intermediates.[1] Its linear aliphatic chain, terminated by a primary amine and a methyl ester, presents a straightforward yet essential validation challenge. An error in confirmation—perhaps due to an isomeric impurity or an unexpected side product—can have cascading negative effects on a research project, wasting time and resources.

This guide provides an in-depth, field-proven comparison of spectroscopic techniques to deliver an unequivocal structural confirmation of this compound. We will move beyond simply listing data points to explain the causality behind the expected spectral features, demonstrating how ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy function as a self-validating analytical system.

The Logic of Spectroscopic Validation

No single technique provides a complete structural picture. Instead, we employ an orthogonal approach where each method interrogates a different aspect of the molecule's constitution. The data from each analysis must converge to support a single, unambiguous structure. This workflow ensures the highest degree of confidence in the compound's identity and purity.

G cluster_0 Initial Hypothesis cluster_1 Spectroscopic Interrogation cluster_2 Data Interpretation cluster_3 Conclusion Hypothesized_Structure This compound H₂N-(CH₂)₆-COOCH₃ IR Infrared (IR) Spectroscopy Hypothesized_Structure->IR is analyzed by MS Mass Spectrometry (MS) Hypothesized_Structure->MS is analyzed by NMR NMR Spectroscopy (¹H & ¹³C) Hypothesized_Structure->NMR is analyzed by IR_Data Functional Groups (N-H, C=O, C-O) IR->IR_Data MS_Data Molecular Weight & Key Fragments MS->MS_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Validated_Structure Conclusive Validation IR_Data->Validated_Structure converges to support MS_Data->Validated_Structure converges to support NMR_Data->Validated_Structure converges to support

Caption: Integrated workflow for spectroscopic validation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: The first and fastest step in our validation is often IR spectroscopy. Its power lies in its ability to quickly confirm the presence of key functional groups by identifying their characteristic bond vibrations. For this compound, we are primarily looking for evidence of the primary amine (-NH₂) and the ester (-COOCH₃) groups. The absence of other major peaks (like a broad O-H stretch for a carboxylic acid) is equally informative, helping to rule out common impurities like the unesterified parent acid.

Expected Absorptions:

  • N-H Stretch (Primary Amine): A primary amine is expected to show two distinct, medium-intensity bands in the 3500-3300 cm⁻¹ region.[2][3] This doublet arises from the symmetric and asymmetric stretching vibrations of the two N-H bonds. The presence of two peaks is a key diagnostic feature for a primary amine versus a secondary amine (one peak) or a tertiary amine (no peak).[4]

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) confirm the presence of the saturated aliphatic backbone.

  • C=O Stretch (Ester): A very strong, sharp absorption band around 1750–1735 cm⁻¹ is the unmistakable signature of the ester carbonyl group.[5] Its high intensity is due to the large change in dipole moment during the vibration.

  • N-H Bend (Primary Amine): A medium-intensity scissoring vibration typically appears in the 1650-1580 cm⁻¹ range.[6]

  • C-O Stretch (Ester): The ester group also exhibits strong C-O stretching bands in the 1250–1020 cm⁻¹ region, which are useful confirmatory signals.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the this compound sample directly onto the ATR crystal, ensuring full contact.

  • Data Acquisition: Apply pressure to the sample using the instrument's clamp to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry provides the definitive molecular weight of the compound, acting as a critical gatekeeper for our structural hypothesis. We typically employ a "soft" ionization technique like Electrospray Ionization (ESI) which minimizes fragmentation and primarily yields the protonated molecular ion, [M+H]⁺. The high resolution of modern mass spectrometers allows us to determine the mass with enough accuracy to confirm the elemental formula.

Expected Mass and Fragmentation:

  • Molecular Formula: C₈H₁₇NO₂[7]

  • Monoisotopic Mass: 159.1259 Da[7]

  • Expected [M+H]⁺ Ion: Using ESI in positive ion mode, the primary ion observed will be the molecule plus a proton, giving an expected m/z of 160.1332 .

  • Key Fragments: While soft ionization minimizes fragmentation, some characteristic fragments can be observed, especially if collision-induced dissociation (CID) is performed. For amino esters, a common fragmentation pathway is the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[8][9] This would yield fragment ions at m/z 128 (M+H - CH₃OH) or m/z 100 (M+H - HCOOCH₃).

Experimental Protocol: ESI Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[10] Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the same solvent, often with 0.1% formic acid added to promote protonation.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the instrument to positive ion ESI mode.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500). The high-resolution data will provide the accurate mass of the [M+H]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Experience: If IR confirms the functional groups and MS confirms the molecular weight, NMR spectroscopy elucidates the precise carbon-hydrogen framework, connecting all the atoms. It is the most powerful technique for unambiguous structure determination of organic molecules in solution.[11] We use both ¹H and ¹³C NMR to build a complete picture.

¹H NMR: Mapping the Protons

¹H NMR provides information on the chemical environment, number, and connectivity of protons. For this compound, we expect to see distinct signals for each unique proton environment.

Expected Chemical Shifts, Multiplicities, and Integrations:

  • -OCH₃ (Methyl Ester): A sharp singlet at ~3.67 ppm, integrating to 3 protons. This signal is a singlet because there are no adjacent protons, and its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • -CH₂-C=O (Position 2): A triplet at ~2.30 ppm, integrating to 2 protons. It is a triplet because it is coupled to the two adjacent protons at position 3. The deshielding effect of the carbonyl group pulls this signal downfield.

  • -CH₂-NH₂ (Position 7): A triplet at ~2.68 ppm, integrating to 2 protons. This signal is shifted downfield by the electronegative nitrogen atom and appears as a triplet due to coupling with the two protons at position 6.

  • -NH₂ (Amine): A broad singlet typically around ~1.5-2.0 ppm (can vary and may exchange with D₂O), integrating to 2 protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

  • -(CH₂)₄- (Internal Chain, Positions 3, 4, 5, 6): A series of overlapping multiplets in the ~1.2-1.6 ppm region, integrating to a total of 8 protons. These protons are in the shielded aliphatic region of the spectrum.

G cluster_H ¹H NMR Interpretation Logic Integration Integration (Proton Count) Structure Confirmed H₂N-(CH₂)₆-COOCH₃ Connectivity Integration->Structure Shift Chemical Shift (ppm) (Electronic Environment) Shift->Structure Multiplicity Multiplicity (Neighboring Protons) Multiplicity->Structure

Caption: Logic flow for ¹H NMR data interpretation.

¹³C NMR: The Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. With broadband proton decoupling, each unique carbon appears as a single sharp line, allowing for a direct count of non-equivalent carbon environments.

Expected Chemical Shifts:

  • C=O (Ester Carbonyl): ~174.5 ppm. The carbonyl carbon is highly deshielded and appears furthest downfield.

  • -OCH₃ (Methyl Ester): ~51.5 ppm. This carbon is deshielded by the attached oxygen.

  • -CH₂-NH₂ (Position 7): ~42.2 ppm. Shifted downfield due to the attached nitrogen.

  • -CH₂-C=O (Position 2): ~34.1 ppm. Influenced by the adjacent carbonyl group.

  • Internal Carbons (Positions 3, 4, 5, 6): A cluster of peaks in the aliphatic region, ~25-31 ppm. The subtle differences in their chemical shifts arise from their varying distances from the terminal functional groups.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.[12] Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing if not using the residual solvent peak.

  • Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent, and the magnetic field homogeneity will be optimized (shimming).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 90-degree pulse angle with a sufficient relaxation delay (e.g., 5 seconds) is typically used for quantitative integration.

  • ¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required, and the experiment will take longer (e.g., 20-60 minutes).[12]

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). The resulting spectrum must be phase-corrected and baseline-corrected. Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak. Integrate the ¹H NMR signals.

Data Summary: A Cohesive Structural Proof

The power of this multi-technique approach is realized when the data is consolidated. Each piece of information should corroborate the others, leaving no room for ambiguity.

Technique Structural Feature Expected Result Rationale
IR Primary Amine (-NH₂)Two bands at ~3500-3300 cm⁻¹ (N-H stretch) and one band at ~1650-1580 cm⁻¹ (N-H bend)Confirms the presence and type of the amine functional group.[3][4]
Ester (-COOCH₃)Strong, sharp band at ~1740 cm⁻¹ (C=O stretch) and strong bands at ~1250-1020 cm⁻¹ (C-O stretch)Unambiguously identifies the ester functional group.[5]
MS (ESI+) Molecular Formula (C₈H₁₇NO₂)[M+H]⁺ ion at m/z 160.1332Confirms the elemental composition and molecular weight.[7]
¹H NMR -OCH₃Singlet, 3H, ~3.67 ppmConfirms the methyl ester group with no adjacent protons.
-CH₂-C=OTriplet, 2H, ~2.30 ppmConfirms the methylene group adjacent to the carbonyl and a neighboring CH₂.
-CH₂-NH₂Triplet, 2H, ~2.68 ppmConfirms the methylene group adjacent to the amine and a neighboring CH₂.
¹³C NMR Total Carbons8 distinct signalsConfirms the 8 unique carbon environments in the molecule.
C=O~174.5 ppmIdentifies the deshielded ester carbonyl carbon.
-OCH₃~51.5 ppmIdentifies the ester methyl carbon.

Conclusion

The structural validation of this compound is a clear-cut process when a logical, multi-pronged spectroscopic strategy is employed. Infrared spectroscopy provides a rapid screen for the required amine and ester functional groups. High-resolution mass spectrometry unequivocally confirms the correct molecular weight and elemental formula. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive and intricate details of the carbon-hydrogen framework, confirming the connectivity from the methyl ester terminus to the primary amine. When the experimental data from these techniques align with the expected values as detailed in this guide, researchers can proceed with absolute confidence in the identity and integrity of their material.

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A Senior Application Scientist's Guide to the Quantification of Impurities in Commercial Methyl 7-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pure Methyl 7-aminoheptanoate

This compound, a linear amino acid ester, serves as a crucial building block and intermediate in the synthesis of advanced polymers, specialty chemicals, and, most critically, active pharmaceutical ingredients (APIs). In the pharmaceutical context, the purity of starting materials is not merely a matter of quality but a fundamental pillar of safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a rigorous understanding and control of impurities in drug substances.[1][2][3]

Impurities can originate from various stages, including the manufacturing process of the intermediate itself or degradation over time.[4][5] They may include starting materials, by-products, intermediates, degradation products, reagents, and residual solvents.[1][3] Even at trace levels, these unintended components can alter the toxicological profile, reduce the therapeutic efficacy, and affect the stability of the final API.[5]

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of impurities in commercial this compound samples. We move beyond simple protocol listings to explore the underlying principles and strategic rationale for selecting the most appropriate technique, ensuring that the chosen method is not only accurate but also fit for its intended purpose, as stipulated by validation guidelines from bodies like the FDA.[6][7]

Chapter 1: The Impurity Landscape of this compound

Before delving into quantification, we must first understand the potential impurities. Based on common synthetic routes (e.g., esterification of 7-aminoheptanoic acid, or ring-opening of a lactam followed by esterification), the impurity profile can be logically categorized according to ICH Q3A guidelines.[1][3][4]

  • Organic Impurities:

    • Starting Materials & Intermediates: Unreacted 7-aminoheptanoic acid, or intermediates from alternative synthetic pathways.

    • By-products: Dimerization or oligomerization products (e.g., amides formed between two molecules), products of side-reactions.

    • Degradation Products: Hydrolysis of the ester to the parent carboxylic acid, or oxidative degradation products.

  • Inorganic Impurities: Residual catalysts (e.g., heavy metals) or inorganic salts from the manufacturing process.[1]

  • Residual Solvents: Organic solvents used during synthesis and purification, such as methanol, toluene, or heptane.[1]

The following workflow illustrates the strategic approach to impurity analysis, from initial assessment to final reporting.

G cluster_0 Phase 1: Characterization & Assessment cluster_2 Phase 3: Validation & Quantification sample Commercial Sample of This compound assess Assess Potential Impurities (Synthesis Route, Stability) sample->assess classify Classify Impurities (ICH Q3A Categories) assess->classify select_gc GC-MS for Volatiles & Derivatizable Analytes classify->select_gc Select Appropriate Technique(s) select_hplc HPLC for Non-Volatile Organic Impurities classify->select_hplc Select Appropriate Technique(s) select_nmr qNMR for Absolute Quantification & Structure classify->select_nmr Select Appropriate Technique(s) validate Method Validation (ICH Q2(R2) / FDA) select_gc->validate select_hplc->validate select_nmr->validate quantify Quantify Impurities validate->quantify report Generate Impurity Profile Report quantify->report

Caption: Strategic workflow for impurity quantification.

Chapter 2: Comparative Analysis of Core Quantification Techniques

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and its potential impurities. For a molecule like this compound, which possesses both a polar amine and a non-chromophoric aliphatic chain, no single technique is universally superior. Here, we compare the three most powerful and relevant methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The diagram below maps impurity types to the most suitable analytical methods, providing a logical framework for selection.

G cluster_methods Analytical Methodologies impurities Impurity Types in this compound Volatile Organics (Residual Solvents) Non-Volatile Organics (By-products, Degradants, Starting Materials) Inorganic Impurities & Metals Structural Confirmation & Absolute Purity gcms Gas Chromatography-Mass Spectrometry (GC-MS) impurities:f1->gcms Primary Method hplc High-Performance Liquid Chromatography (HPLC) impurities:f2->hplc Primary Method icpms Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) impurities:f3->icpms Gold Standard qnmr Quantitative Nuclear Magnetic Resonance (qNMR) impurities:f4->qnmr Primary Method impurities:f2->qnmr Alternative/ Confirmatory

Caption: Mapping impurity types to analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of pharmaceutical impurity analysis for non-volatile organic compounds.[5][8] Its strength lies in its versatility and high resolving power.

  • Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

  • Causality of Choice: For impurities like unreacted 7-aminoheptanoic acid or potential dimeric by-products, which are non-volatile and polar, HPLC is the ideal choice.[9][10]

  • Key Challenge & Solution: this compound and its related aliphatic impurities lack a UV chromophore, making detection by standard UV-Vis detectors challenging. This necessitates one of three approaches:

    • Derivatization: Pre- or post-column derivatization to attach a UV-active or fluorescent tag. This adds complexity and potential for error.

    • Universal Detectors: Employing detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).

    • Mass Spectrometry (LC-MS): The preferred modern approach. A mass spectrometer provides both sensitive detection and mass information, aiding in the identification of unknown impurities.[5]

  • Trustworthiness: Method validation according to ICH Q2(R2) guidelines ensures reliability.[6] This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds, making it the gold standard for residual solvent analysis.[5]

  • Principle of Operation: Compounds are vaporized and separated based on their boiling points and interactions with a stationary phase inside a long capillary column. The separated compounds are then detected by a mass spectrometer.

  • Causality of Choice: It is the required method for quantifying residual solvents as per ICH Q3C.[2] It can also be adapted for other organic impurities, but this comes with a significant caveat.

  • Key Challenge & Solution: The polar and non-volatile nature of the amino acid ester and related impurities (like the parent acid) prevents direct analysis. Derivatization is mandatory. [13] A common approach is silylation (e.g., using MTBSTFA) or acylation to block the active hydrogens on the amine group, making the molecule volatile and thermally stable.[14]

  • Trustworthiness: The derivatization step must be carefully validated to ensure it is complete, reproducible, and does not introduce new impurities. The use of deuterated internal standards can help control for variability in the derivatization and injection process.[14][15]

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that provides both structural confirmation and direct quantification of compounds in a sample without the need for identical reference standards for each analyte.[16][17][18][19]

  • Principle of Operation: qNMR relies on the fundamental principle that the integrated area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19]

  • Causality of Choice: For determining the absolute purity of the main component and quantifying major impurities with unique signals, qNMR is exceptionally accurate. It serves as an excellent orthogonal technique to verify results from chromatographic methods.

  • Key Advantage: It allows for quantification using a certified internal standard of a completely different structure.[20] By comparing the integral of a known amount of the internal standard to the integrals of the analyte and its impurities, a direct mass-based calculation can be performed. This system is inherently self-validating.

  • Trustworthiness: Accuracy is ensured by using a high-purity, stable internal standard and by optimizing acquisition parameters (e.g., ensuring a sufficiently long relaxation delay, T1) to allow for complete magnetization recovery of all nuclei being measured.

Chapter 3: Performance Comparison and Data Summary

The choice of technique often involves a trade-off between sensitivity, speed, and the information obtained. The following table summarizes the performance of each technique for the analysis of this compound.

ParameterHPLC-MSGC-MS (with Derivatization)Quantitative ¹H NMR
Primary Application Non-volatile organic impurities, degradants, starting materials.Volatile organic impurities, residual solvents.Absolute purity assay, quantification of major impurities, structural confirmation.
Selectivity Very High (separation in time and m/z).Very High (separation in time and m/z).Moderate to High (depends on spectral overlap).
Sensitivity (LOQ) Low ng/mL to pg/mL.Low ng/mL to pg/mL.~0.05 - 0.1% (w/w), depending on impurity structure and field strength.
Precision (RSD) < 2% for major components; < 10% at LOQ.< 2% for major components; < 15% at LOQ.< 1% for assay; 2-5% for minor components.
Accuracy High (requires impurity standards for calibration).High (requires impurity standards or assumes 100% derivatization).Very High (primary ratio method, relies on internal standard purity).
Throughput Moderate (20-60 min per sample).Moderate (30-60 min per sample, plus derivatization time).Low to Moderate (15-30 min per sample).
Need for Standards Requires specific reference standards for each impurity for accurate quantification.Requires specific reference standards for each impurity.Requires one certified internal standard for all analytes.[20]

Chapter 4: Standard Operating Protocols

The following protocols are provided as validated starting points for implementation in a research or quality control setting.

Protocol 1: HPLC-MS for Non-Volatile Impurities
  • Instrumentation: HPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Column, 100 x 2.1 mm, 1.7 µm. HILIC is chosen to provide good retention for the polar analyte and related impurities.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 95% B

    • 10.0 min: 50% B

    • 12.0 min: 50% B

    • 12.1 min: 95% B

    • 15.0 min: End of Run

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • MS Parameters (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 400 °C

    • Scan Range: m/z 50-1000.

  • Quantification: Use an external calibration curve prepared from synthesized or isolated impurity reference standards.

Protocol 2: GC-MS for Volatile Impurities & Residual Solvents

This protocol uses headspace injection for residual solvents, which avoids derivatization. For other semi-volatile impurities, a separate liquid injection with derivatization would be required.

  • Instrumentation: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temp: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector: Split mode (20:1), 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temp: 80 °C.

    • Vial Equilibration Time: 15 min.

    • Loop Temperature: 90 °C.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) containing an appropriate internal standard.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 35-350.

  • Quantification: Identify and quantify solvents based on retention time and mass spectra against a calibrated standard.

Protocol 3: Quantitative ¹H NMR for Purity Assay
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard (IS): Maleic acid (certified reference material). Chosen for its chemical stability, high purity, and sharp singlet signals in a clean region of the spectrum.

  • Solvent: Deuterated Methanol (Methanol-d4).

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into a vial.

    • Accurately weigh ~10 mg of Maleic acid (IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of Methanol-d4.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 30-degree pulse.

    • Relaxation Delay (d1): 30 seconds (must be >5 times the longest T1 of interest).

    • Acquisition Time: ~4 seconds.

    • Number of Scans: 16.

  • Processing: Apply an exponential line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.

  • Quantification:

    • Identify a well-resolved signal for this compound (e.g., the singlet from the -OCH₃ group at ~3.6 ppm, 3H).

    • Integrate this signal (I_Analyte).

    • Integrate the singlet for the internal standard (Maleic acid, ~6.3 ppm, 2H) (I_IS).

    • Calculate the purity using the formula: Purity (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * 100 Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Conclusion

The quantification of impurities in this compound is a multi-faceted challenge that requires a strategic, risk-based application of orthogonal analytical techniques. While HPLC-MS is the definitive tool for profiling non-volatile organic impurities, GC-MS remains essential for controlling residual solvents.[5] Concurrently, qNMR offers an invaluable, direct method for assessing absolute purity and verifying chromatographic findings, anchoring the entire analytical package with a high degree of trustworthiness.[16][18]

By understanding the causality behind method selection and implementing rigorously validated protocols, researchers and drug development professionals can ensure that the this compound used in their manufacturing processes is of the highest quality, ultimately contributing to the development of safer and more effective medicines.

References

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The Aliphatic Advantage: A Comparative Guide to Methyl 7-aminoheptanoate as a PROTAC Linker Versus PEG-Based Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has evolved into a multiparameter optimization challenge. While the warhead and E3 ligase ligand dictate the binding events, the linker connecting these two moieties plays a pivotal role in the overall efficacy of the PROTAC molecule.[1] Historically viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's physicochemical properties, cell permeability, and its ability to orchestrate a productive ternary complex.[2]

Among the diverse chemical scaffolds employed as linkers, polyethylene glycol (PEG) chains have been a popular choice due to their hydrophilicity and synthetic tractability.[3] However, an increasing body of evidence suggests that aliphatic linkers, such as those derived from methyl 7-aminoheptanoate, can offer significant advantages in developing potent and bioavailable degraders. This guide provides an in-depth, data-driven comparison of this compound-based linkers and their PEG counterparts, offering researchers and drug development professionals a clear rationale for linker selection in their PROTAC design endeavors.

The Crucial Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action hinges on the formation of a stable ternary complex between the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[4] The linker's length, flexibility, and chemical composition are paramount in achieving an optimal orientation for efficient ubiquitin transfer and subsequent proteasomal degradation of the POI.[5] An improperly designed linker can lead to steric hindrance, preventing the formation of a productive ternary complex and rendering the PROTAC ineffective.[1]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase E3_bound->PROTAC_bound cluster_ternary cluster_ternary cluster_ternary->Ub Recruits

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

This compound: The Case for Hydrophobicity

This compound serves as a precursor to a simple, flexible aliphatic linker. These hydrocarbon-based linkers are characterized by their hydrophobicity, a stark contrast to the hydrophilic nature of PEG chains. This fundamental difference in polarity has profound implications for a PROTAC's biological performance.

Physicochemical Properties: A Tale of Two Polarities

The high molecular weight of PROTACs often places them in a chemical space with poor "drug-like" properties, making solubility and permeability critical hurdles to overcome.

FeatureThis compound (Aliphatic) LinkerPEG-Based Linker
Composition Saturated hydrocarbon chainRepeating ethylene glycol units
Hydrophilicity HydrophobicHydrophilic
Aqueous Solubility May decrease overall PROTAC solubilityGenerally improves aqueous solubility[3]
Cell Permeability Can enhance permeability due to lipophilicityComplex; can be enhanced by folded conformations[6]
Metabolic Stability Generally considered more stableEther linkages can be susceptible to metabolism[6]

This table synthesizes general trends observed in the literature.

The hydrophobicity of aliphatic linkers can sometimes reduce the aqueous solubility of the final PROTAC molecule. However, this is often counterbalanced by a significant improvement in cell permeability.[5] In contrast, while PEG linkers enhance solubility, their high polarity can hinder passive diffusion across the lipophilic cell membrane.[6]

Efficacy Showdown: Permeability vs. Solubility

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein within a cellular context. This is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).

Case Study Insight: In the development of PROTACs targeting the METTL3-14 complex, it was observed that initial designs featuring PEG-based linkers exhibited poor cell penetration. A subsequent switch to alkyl-based linkers resulted in PROTACs with significant cellular degradation activity, highlighting the critical role of the linker in achieving cellular efficacy.[7]

Another study on VHL-based PROTACs revealed that a PROTAC with an alkyl linker had low permeability due to hydrophobic interactions leading to extended, polar conformations in nonpolar environments. Conversely, a highly similar PROTAC with a PEG linker was significantly more permeable, adopting similar folded conformations in both polar and nonpolar environments.[8] This underscores that the relationship between linker type and permeability is complex and context-dependent.

ParameterThis compound (Aliphatic) LinkerPEG-Based Linker
Cell Permeability Often enhanced, leading to better target engagement in cells.Can be a limiting factor, but flexible PEG chains may adopt "chameleon-like" folded conformations to shield polarity and cross the membrane.[6]
Degradation (DC50/Dmax) Potent degradation is achievable, particularly when cell permeability is a major obstacle for the corresponding PEGylated PROTAC.Can be highly potent, especially if the target is readily accessible and solubility is a primary concern.
In Vivo Performance Generally higher metabolic stability can translate to improved pharmacokinetic profiles.[5]Can be subject to more rapid metabolic clearance, potentially limiting in vivo efficacy.[6]

Experimental Protocols for Comparative Evaluation

To rigorously compare the efficacy of PROTACs with different linkers, a series of well-defined experiments are essential.

Experimental Workflow

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation Design PROTAC Design (Aliphatic vs. PEG Linker) Synthesis Chemical Synthesis Design->Synthesis Permeability Cell Permeability Assay (PAMPA) Synthesis->Permeability Degradation Western Blot (DC50 & Dmax) Permeability->Degradation Viability Cell Viability Assay (MTS/MTT) Degradation->Viability

Caption: A typical experimental workflow for the comparative evaluation of PROTAC efficacy.

Protocol 1: Western Blot for Protein Degradation Quantification

This is the gold-standard assay for determining the DC50 and Dmax of a PROTAC.[9]

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]

Protocol 2: Cell Viability Assay (MTS/MTT Assay)

This assay is crucial to ensure that the observed protein degradation is not a result of general cytotoxicity.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with the same concentration range of the PROTAC as used in the Western blot experiment.

  • Incubation: Incubate the cells for the same duration as the degradation experiment (e.g., 24 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.[12][13]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.[14]

  • Plate Preparation: A donor plate is prepared with a lipid-infused artificial membrane. An acceptor plate is filled with a buffer solution.

  • Compound Addition: The PROTAC compound is added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a specific period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.

Conclusion and Future Perspectives

The choice between a this compound-derived aliphatic linker and a PEG-based linker is a critical decision in PROTAC design, with significant implications for the molecule's physicochemical properties and biological activity. While PEG linkers offer the advantage of enhanced aqueous solubility, aliphatic linkers can provide superior cell permeability and metabolic stability, which are often key to achieving potent in vivo efficacy.

The optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a focused library of PROTACs with varying linker compositions and lengths is a prudent strategy in any PROTAC development campaign. The experimental protocols outlined in this guide provide a robust framework for such a comparative analysis. As our understanding of the intricate interplay between linker chemistry and PROTAC function continues to grow, the rational design of linkers will undoubtedly play an even more central role in unlocking the full therapeutic potential of targeted protein degradation.

References

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  • ACS Publications. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability.
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  • ResearchGate. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
  • Reaction Biology. (n.d.).
  • ACS Figshare. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability.
  • Abcam. (n.d.). MTT assay protocol.
  • MDPI. (2023).
  • NIH. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design.
  • Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.
  • Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis.
  • BenchChem. (2025). Determining the Degradation Activity (DC50 and Dmax) of a PROTAC METTL3-14 Degrader.
  • ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram.
  • BenchChem. (2025).

Sources

A Comparative Guide to Benchmarking the Stability of Peptides Containing Methyl 7-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the therapeutic promise of peptides is often challenged by their inherent instability in biological systems.[1][2] Rapid proteolytic degradation and conformational lability can severely limit a peptide's bioavailability and half-life, hindering its clinical potential. A leading strategy to overcome these limitations is the site-specific incorporation of non-natural amino acids, designed to impart favorable physicochemical properties.[3][4][5]

This guide provides a comprehensive framework for benchmarking the stability of peptides modified with Methyl 7-aminoheptanoate. This modification, introducing a medium-chain fatty acid moiety, is hypothesized to enhance stability through increased hydrophobicity and steric hindrance.[3][6][7] We will detail the experimental methodologies to objectively compare a modified peptide against its native counterpart, focusing on proteolytic, pH, and thermal stability, as well as conformational integrity.

The Rationale for Incorporating this compound

This compound is a derivative of 7-aminoheptanoic acid, an aliphatic ω-amino acid.[6][7][8] The incorporation of such long-chain, non-natural amino acids into a peptide backbone is a deliberate strategy to enhance its drug-like properties. The underlying principles are:

  • Steric Shielding: The extended aliphatic chain can physically obstruct the approach of proteolytic enzymes, shielding susceptible peptide bonds from cleavage.

  • Hydrophobicity Modulation: Increasing the peptide's hydrophobicity can influence its interaction with plasma proteins and cell membranes, potentially reducing renal clearance and extending its circulation half-life.[3]

  • Conformational Stabilization: The hydrophobic side chain can promote and stabilize secondary structures, such as α-helices, which are often less prone to enzymatic degradation.[9]

This guide will use a hypothetical peptide pair to illustrate the benchmarking process:

  • Native Peptide (NP): A standard peptide sequence.

  • Modified Peptide (MP): The same sequence with a strategic amino acid replaced by this compound.

Part 1: Proteolytic Stability Assessment in Human Serum

The primary hurdle for most therapeutic peptides is rapid degradation by proteases in the bloodstream. An in vitro human serum stability assay is the gold standard for predicting in vivo half-life.

Causality Behind Experimental Choices
  • Matrix Selection: Human serum is used as it contains a complex mixture of proteases that a therapeutic peptide would encounter upon administration.

  • Temperature: The incubation is performed at 37°C to mimic physiological conditions.

  • Time Points: A time-course analysis is essential to calculate the degradation rate and half-life (t½).

  • Analysis Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for separating the intact peptide from its degradation fragments.[5][10] The disappearance of the parent peptide peak over time is quantified to determine stability.

Experimental Protocol: Serum Stability Assay
  • Peptide Stock Preparation: Prepare 1 mg/mL stock solutions of both the Native Peptide (NP) and Modified Peptide (MP) in sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation Setup:

    • Pre-warm human serum (pooled from multiple donors to average out variability) and PBS (pH 7.4) to 37°C.

    • In separate microcentrifuge tubes, spike the peptide stock solution into the pre-warmed serum to a final concentration of 100 µM.

    • Prepare a control sample for each peptide by spiking it into PBS instead of serum. This control monitors for non-enzymatic degradation.

  • Time-Course Incubation: Incubate all samples in a water bath at 37°C.

  • Sample Quenching: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot from each tube and immediately quench the enzymatic reaction. This is achieved by adding an equal volume of a precipitation solution (e.g., 10% Trichloroacetic Acid (TCA) or ice-cold acetonitrile with 1% TFA) to denature and precipitate the serum proteins.[10]

  • Protein Removal: Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 minutes) at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the peptide and its fragments.

    • Analyze the supernatant by RP-HPLC, monitoring the absorbance at a characteristic wavelength (typically 214 or 280 nm).

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Normalize the peak area of the intact peptide at each time point to the t=0 time point (representing 100%).

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) by fitting the data to a one-phase decay model.[10]

Workflow for Serum Stability Assay```dot

G cluster_analysis Analysis Stock_NP Native Peptide (NP) Stock (1 mg/mL) Incubate_Serum_NP NP in Serum Stock_NP->Incubate_Serum_NP Incubate_PBS_NP NP in PBS Stock_NP->Incubate_PBS_NP Stock_MP Modified Peptide (MP) Stock (1 mg/mL) Incubate_Serum_MP MP in Serum Stock_MP->Incubate_Serum_MP Incubate_PBS_MP MP in PBS Stock_MP->Incubate_PBS_MP Serum Human Serum (Pre-warm to 37°C) Serum->Incubate_Serum_NP Serum->Incubate_Serum_MP PBS PBS Control (Pre-warm to 37°C) PBS->Incubate_PBS_NP PBS->Incubate_PBS_MP Quench Quench Aliquots (e.g., with Acetonitrile) Incubate_Serum_MP->Quench Time Points (0-480 min) Centrifuge Centrifuge (14,000 x g) to Remove Proteins Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data Calculate Half-Life (t½) HPLC->Data

References

Spectroscopic comparison of Methyl 7-aminoheptanoate with similar omega-amino esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of building blocks like omega-amino esters is paramount. These bifunctional molecules are integral to the synthesis of a wide array of pharmaceuticals and advanced materials. Among them, Methyl 7-aminoheptanoate serves as a key intermediate, and its unambiguous identification is crucial for ensuring the integrity of subsequent synthetic steps and the quality of the final product.

This guide provides an in-depth spectroscopic comparison of this compound with its shorter and longer chain homologs, Methyl 6-aminohexanoate and Methyl 8-aminooctanoate. By leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will delineate the subtle yet significant differences in their spectral signatures. This comparative analysis, supported by predicted data and established spectroscopic principles, offers a robust framework for the confident identification and quality assessment of these important chemical entities.

The Importance of Spectroscopic Characterization

In the realm of chemical synthesis, particularly in the pharmaceutical industry, the structural confirmation of starting materials and intermediates is a non-negotiable aspect of quality control. Spectroscopic techniques provide a detailed fingerprint of a molecule's structure, allowing for the verification of its identity and the detection of impurities. For omega-amino esters, where the key features are the terminal amino and ester functionalities separated by a flexible alkyl chain, a multi-technique approach is essential for a comprehensive analysis.

Experimental and Computational Methodologies

The spectroscopic data presented in this guide are a composite of experimentally available information and computationally predicted spectra. Due to the limited availability of complete, publicly accessible experimental datasets for all three compounds in their free base form, we have employed industry-standard prediction algorithms to ensure a comprehensive, side-by-side comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra were generated using advanced computational models that employ a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes, neural networks, and incremental approaches. These predictions provide reliable estimates of chemical shifts and coupling patterns, which are fundamental to structural elucidation.

Protocol for NMR Sample Preparation and Analysis (Standard Procedure):

  • Sample Preparation: Dissolve 5-10 mg of the omega-amino ester in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the amine protons and to ensure sample solubility.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which is influenced by the sample concentration and the magnetic field strength.

Infrared (IR) Spectroscopy

The characteristic IR absorption frequencies are based on well-established group frequency charts and literature data for primary amines and methyl esters. These values are highly predictable and provide a rapid method for confirming the presence of the key functional groups.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small drop of the neat liquid sample onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

The predicted mass spectra and fragmentation patterns are derived from established principles of electron ionization (EI) mass spectrometry for esters and primary amines. The analysis focuses on the molecular ion peak and the characteristic fragmentation pathways that are indicative of the molecule's structure.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 30-250).

Molecular Structures and Workflow

The following diagrams illustrate the molecular structures of the three omega-amino esters under comparison and the general workflow for their spectroscopic analysis.

Caption: Molecular structures of the compared omega-amino esters.

workflow start Omega-Amino Ester Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for spectroscopic analysis.

Spectroscopic Comparison

The following sections provide a detailed, technique-by-technique comparison of the three omega-amino esters.

¹H NMR Spectroscopy

The ¹H NMR spectrum is particularly informative for these molecules, revealing distinct signals for the protons adjacent to the nitrogen and the ester group, as well as the protons of the methyl ester and the methylene chain.

Proton Assignment Methyl 6-aminohexanoate (Predicted δ) This compound (Predicted δ) Methyl 8-aminooctanoate (Predicted δ) Multiplicity
-OCH₃ 3.673.673.67s
-CH₂ -COOCH₃2.302.302.30t
-CH₂ -NH₂2.682.682.68t
-CH₂-CH₂ -COOCH₃1.631.631.63p
-CH₂-CH₂ -NH₂1.481.481.48p
-(CH₂)n- (Internal)~1.33~1.33~1.33m
-NH₂ ~1.5-2.5~1.5-2.5~1.5-2.5br s

Interpretation:

  • The chemical shifts of the methyl ester protons (-OCH₃ ) and the methylene groups alpha to the carbonyl (-CH₂ -COOCH₃) and amino (-CH₂ -NH₂) groups are expected to be nearly identical across the three compounds, as they are primarily influenced by the adjacent functional group.

  • The key differentiator in the ¹H NMR spectra is the integration of the internal methylene protons, which will increase with the length of the alkyl chain.

  • The amine protons (-NH₂ ) typically appear as a broad singlet, and their chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear count of the number of unique carbon atoms in the molecule and their chemical environments.

Carbon Assignment Methyl 6-aminohexanoate (Predicted δ) This compound (Predicted δ) Methyl 8-aminooctanoate (Predicted δ)
C =O174.3174.3174.3
-OC H₃51.551.551.5
-C H₂-COOCH₃34.134.134.1
-C H₂-NH₂42.242.242.2
-CH₂-C H₂-COOCH₃24.924.924.9
-CH₂-C H₂-NH₂33.033.033.0
Internal C H₂26.526.5, 29.026.5, 29.0, 29.2

Interpretation:

  • Similar to the ¹H NMR, the chemical shifts of the carbonyl carbon (C =O), the methyl ester carbon (-OC H₃), and the carbons immediately adjacent to the functional groups are expected to be very similar for all three compounds.

  • The number of signals in the aliphatic region (typically 25-35 ppm) will directly correspond to the number of methylene groups in the chain, providing a clear distinction between the homologs. For this compound, one would expect to see additional signals in this region compared to Methyl 6-aminohexanoate.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for confirming the presence of the key functional groups: the primary amine and the ester.

Vibrational Mode Functional Group Characteristic Wavenumber (cm⁻¹) Appearance
N-H StretchPrimary Amine3300-3500Two sharp bands
C=O StretchEster1735-1750Strong, sharp band
C-O StretchEster1000-1300Strong band
N-H BendPrimary Amine1590-1650Medium band
C-N StretchAliphatic Amine1020-1250Medium to weak band

Interpretation:

  • All three compounds will exhibit the characteristic absorptions listed in the table. The IR spectra will be very similar, as the influence of the alkyl chain length on these fundamental vibrations is minimal.

  • The presence of two distinct N-H stretching bands is a definitive indicator of a primary amine.[1][2]

  • The strong C=O stretching absorption is a hallmark of the ester functionality.

Mass Spectrometry

Electron ionization mass spectrometry will lead to the formation of a molecular ion (M⁺) and several characteristic fragment ions.

Ion Methyl 6-aminohexanoate (m/z) This compound (m/z) Methyl 8-aminooctanoate (m/z) Description
[M]⁺145159173Molecular Ion
[M-31]⁺114128142Loss of -OCH₃
[M-59]⁺86100114Loss of -COOCH₃
[CH₂=NH₂]⁺303030Alpha-cleavage at the amine

Interpretation:

  • The molecular ion peak will be the most direct indicator of the specific homolog, with a mass difference of 14 Da (a methylene group) between each.

  • A prominent fragment resulting from the loss of the methoxy group (-OCH₃) is expected for esters.[3]

  • Alpha-cleavage adjacent to the amino group is a characteristic fragmentation pathway for primary amines, leading to a base peak at m/z 30.

fragmentation cluster_frags Key Fragmentation Pathways parent This compound [C₈H₁₇NO₂]⁺• m/z = 159 loss_och3 Loss of •OCH₃ [M-31]⁺ m/z = 128 parent:f1->loss_och3 - •OCH₃ alpha_cleavage α-Cleavage [CH₂=NH₂]⁺ m/z = 30 parent:f1->alpha_cleavage

Caption: Predicted fragmentation of this compound.

Conclusion

The spectroscopic analysis of this compound and its homologs, Methyl 6-aminohexanoate and Methyl 8-aminooctanoate, reveals distinct features that allow for their unambiguous differentiation. While IR spectroscopy provides excellent confirmation of the common functional groups, ¹H and ¹³C NMR spectroscopy, along with mass spectrometry, are the key techniques for distinguishing between these closely related compounds. The number of methylene signals in the NMR spectra and the molecular ion peak in the mass spectrum serve as definitive markers for the length of the alkyl chain. This guide provides a foundational framework for the spectroscopic characterization of these important omega-amino esters, enabling researchers to proceed with confidence in their synthetic endeavors.

References

Safety Operating Guide

Guide to the Proper Disposal of Methyl 7-aminoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 7-aminoheptanoate. This document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a deep understanding of the chemical's handling requirements. Our commitment is to provide value beyond the product, establishing a foundation of trust and safety within your laboratory operations.

Core Principles: Hazard Identification and Waste Characterization

Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is paramount. This compound is an aliphatic amine ester. Its primary hazards, as identified in its Safety Data Sheet (SDS), are irritation to the skin, eyes, and respiratory system.[1] The initial and most critical step in its disposal is to characterize it as a chemical waste stream.

Key Hazard Information:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Nature of the Chemical: As an amine, it is basic and will react exothermically with acids.[2] As an organic ester, it may be combustible.

Therefore, all materials contaminated with this compound, including the pure substance, solutions, reaction mixtures, and contaminated labware (e.g., gloves, pipette tips, glassware), must be treated as a distinct chemical waste stream.[3] Never dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.[2][4]

Essential Data for Safe Disposal

A summary of the physical and chemical properties of this compound is crucial for making informed decisions regarding its handling and disposal.

PropertyValueSource
Chemical Formula C₈H₁₇NO₂[5]
Molecular Weight 159.23 g/mol [5]
Appearance Colorless and transparent liquid[6]
Solubility Soluble in organic solvents like ethanol and methanol[6]
GHS Pictogram Irritant (Exclamation Mark)[1]
GHS Signal Word Warning[1]
Disposal Precaution P501: Dispose of contents/container to an appropriate treatment and disposal facility[1]
Regulatory Framework: Is this compound a RCRA Hazardous Waste?

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[7] A key responsibility for any researcher is to determine if their waste is considered hazardous under RCRA.[8] This determination follows a specific logic.

A chemical waste is hazardous if it is either "listed" or "characteristic" waste.

  • Listed Wastes: The EPA maintains specific lists of hazardous wastes from non-specific sources (F-list), specific industrial sources (K-list), and discarded commercial chemical products (P-list and U-list).[9] this compound is not explicitly found on these lists.

  • Characteristic Wastes: A waste is hazardous if it exhibits one of four characteristics:

    • Corrosivity: As an amine, it is basic. However, it is not typically considered corrosive in the way strong bases like sodium hydroxide are.

    • Reactivity: It is not known to be explosive or unstable under normal conditions.

    • Toxicity: This is determined by a specific lab procedure (Toxicity Characteristic Leaching Procedure - TCLP).

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste from the point of generation to final handoff.

Step 1: Personal Protective Equipment (PPE)

  • Before handling the chemical or its waste, ensure you are wearing appropriate PPE:

    • Nitrile or other chemical-resistant gloves.

    • Safety glasses or goggles.

    • A standard laboratory coat.[6]

Step 2: Waste Segregation (Point of Generation)

  • This is the most critical step. All waste streams must be kept separate.[11] Do NOT mix this compound waste with any other chemical waste unless explicitly instructed by your institution's EHS department.

  • Incompatibilities: Keep amine waste strictly separate from:

    • Acids and Acid Chlorides: Violent exothermic reactions can occur.[2][10]

    • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[2][10]

  • Maintain separate, clearly labeled containers for solid and liquid waste.[11]

Step 3: Waste Container Selection and Labeling

  • Container Choice: Use a container that is chemically compatible and has a secure, leak-proof lid.[4] High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste" (This is a best-practice, mandated by many institutions even for non-RCRA waste to ensure proper handling).

    • The full chemical name: "this compound".

    • An indication of the hazard (e.g., "Irritant").[2]

    • The date accumulation started.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container at or near the point of generation, under the control of laboratory personnel.[4] This designated location is known as a Satellite Accumulation Area (SAA).

  • The container must remain closed at all times except when adding waste.

  • Ensure the SAA is in a well-ventilated area, away from heat sources or incompatible chemicals.[2]

Step 5: Requesting Disposal

  • Once the waste container is full, or if you are finished with the process that generates this waste, arrange for a pickup by your institution's EHS or hazardous waste management group.

  • Follow your facility's specific procedures for requesting a waste pickup, which often involves an online system or a direct call to the EHS department.[12] EHS professionals are trained to handle, transport, and arrange for the final, compliant disposal of the chemical waste.[13]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Accumulation & Disposal gen Generate Waste (this compound) char Characterize Waste: - Pure substance? - Contaminated items? - Mixed with other chemicals? gen->char ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) char->ppe Start Protocol segregate Step 2: Segregate Waste AVOID: Acids, Oxidizers ppe->segregate container Step 3: Select & Label Container (HDPE/Glass, Leak-proof) segregate->container saa Step 4: Store in SAA (At point of generation, closed lid) container->saa pickup Step 5: Request EHS Pickup (Container Full or Project End) saa->pickup final Final Disposition (Managed by EHS) pickup->final caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Emergency Procedures: Spill Management

In the event of a small spill (<100 mL) within a chemical fume hood, follow these steps. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[14]

  • Neutralization (Use with Caution): For aliphatic amines, a weak acid like citric acid can be used for neutralization.[14] This should only be done if you are trained to do so and confident it will not cause a dangerous reaction.

  • Collection: Once fully absorbed, carefully scoop the material into a designated hazardous waste container.[14]

  • Decontamination: Wipe the spill area with soap and water. Place all cleaning materials into the same hazardous waste container.

  • Disposal: Seal and label the container and arrange for disposal through your EHS department.[14]

Waste Minimization

A core principle of modern laboratory management is waste minimization.[3] Consider the following strategies:

  • Purchase only the quantity of chemical required for your specific project.

  • Modify experiments to use smaller quantities (microscale techniques).

  • Do not mix non-hazardous waste with chemical waste, as this increases the volume of hazardous waste that must be disposed of.[3]

By adhering to these detailed procedures, you ensure not only regulatory compliance but also the safety of yourself, your colleagues, and the environment.

References

A Researcher's Guide to Handling Methyl 7-aminoheptanoate: A Focus on Personal Protective Equipment and Safe Operational Planning

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle chemical reagents not just effectively, but with the highest degree of safety. Methyl 7-aminoheptanoate, particularly in its hydrochloride salt form, is a valuable building block in synthetic chemistry. However, its potential to cause irritation necessitates a robust and well-understood safety protocol. This guide moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a self-validating system of laboratory best practices.

Hazard Analysis: Understanding the "Why" Behind the PPE

This compound hydrochloride is classified with specific hazard statements that form the basis of our safety protocols. The primary risks are:

  • H315: Causes skin irritation. [1][2] Direct contact can lead to redness, itching, and inflammation.[1]

  • H319: Causes serious eye irritation. [1][2] This is a significant risk, as eye contact can result in pain and potential damage.[1][3]

  • H335: May cause respiratory irritation. [1][2] Inhaling the dust of this solid compound can irritate the lungs and respiratory system.[1]

These hazards dictate that our primary objective is to create effective barriers between the chemical and our bodies—specifically our skin, eyes, and respiratory tract.

Core Protective Equipment: Your First Line of Defense

Personal Protective Equipment (PPE) is non-negotiable. The appropriate selection and use of PPE is the most direct way to mitigate the risks identified above. A risk assessment should be conducted for all lab activities to ensure the highest level of safety.[4]

Area of Protection Required PPE Rationale & Best Practices
Eyes & Face ANSI Z87.1-compliant safety glasses with side shields OR chemical splash goggles.[3][5]Why: Protects against accidental splashes and airborne dust particles. The eyes are particularly vulnerable to the irritating effects of this chemical.[1][5] For tasks with a higher splash risk, such as preparing solutions or during transfers, chemical splash goggles offer superior protection.
Hands Chemical-resistant gloves (Nitrile recommended for incidental contact).Why: Prevents direct skin contact, mitigating the risk of skin irritation (H315).[1][3] Nitrile gloves provide good protection against a variety of chemicals for general lab use.[3][6] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin. For prolonged or immersive contact, consult the glove manufacturer's resistance guide.
Body Standard laboratory coat.Why: Protects skin and personal clothing from contamination.[4][7] A lab coat should be fully buttoned to provide maximum coverage.
Respiratory Not typically required if handled within a certified chemical fume hood.Why: The primary respiratory risk is from inhaling dust (H335).[1] A chemical fume hood provides adequate engineering control by containing dust and preventing inhalation.[5][8] If work must be performed on an open bench where dust may be generated, a risk assessment must be performed and appropriate respiratory protection (e.g., an N-95 respirator) may be required.[6][7]

Operational Plan: From Weighing to Disposal

Proper procedure is just as critical as proper PPE. The following step-by-step plans provide a framework for safely incorporating this compound into your workflow.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Review SDS & Protocol B Assemble All Materials A->B C Don Required PPE (Lab Coat, Goggles, Gloves) B->C D Place Balance & Equipment in Fume Hood C->D Enter work area E Carefully Weigh Solid (Minimize Dust Generation) D->E F Securely Cap & Label Container E->F G Decontaminate Weighing Area & Utensils F->G Complete handling H Dispose of Contaminated Consumables in Solid Waste Container G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.